molecular formula C2H7O3P B569029 4-Ethylphosphonic Acid-13C CAS No. 1640262-04-9

4-Ethylphosphonic Acid-13C

Cat. No.: B569029
CAS No.: 1640262-04-9
M. Wt: 111.041
InChI Key: GATNOFPXSDHULC-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphosphonic Acid-13C is a useful research compound. Its molecular formula is C2H7O3P and its molecular weight is 111.041. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylphosphonic Acid-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylphosphonic Acid-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1640262-04-9

Molecular Formula

C2H7O3P

Molecular Weight

111.041

IUPAC Name

ethylphosphonic acid

InChI

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1

InChI Key

GATNOFPXSDHULC-OUBTZVSYSA-N

SMILES

CCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ethylphosphonic-2-¹³C Acid: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on Ethylphosphonic-2-¹³C acid. As a Senior Application Scientist, my goal is to provide you not just with data, but with a deeper understanding of this isotopically labeled compound, grounded in practical insights and robust scientific principles. The phosphonic acid moiety is a fascinating pharmacophore, and the introduction of a stable isotope label opens up a wealth of applications in drug discovery and development. This guide is structured to provide a logical flow from the fundamental properties of the molecule to its synthesis and practical application, empowering you to confidently incorporate Ethylphosphonic-2-¹³C acid into your research endeavors.

Unveiling the Molecule: Chemical Structure and Physicochemical Properties

Ethylphosphonic-2-¹³C acid is an isotopically labeled version of ethylphosphonic acid, where the terminal carbon of the ethyl group (C2) is a ¹³C isotope. This seemingly subtle modification has profound implications for its use in analytical and mechanistic studies.

The structure of ethylphosphonic acid is characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and single-bonded to an ethyl group. The phosphorus center has a distorted tetrahedral geometry.[1]

Chemical Structure of Ethylphosphonic-2-¹³C Acid:

The presence of the ¹³C isotope does not significantly alter the macroscopic physicochemical properties of the molecule compared to its unlabeled counterpart. However, it provides a unique spectroscopic handle for detection and quantification in complex biological matrices.

Table 1: Physicochemical Properties of Ethylphosphonic Acid

PropertyValueSource(s)
Molecular Formula C¹³CH₇O₃P[2]
Molecular Weight 111.05 g/mol (for the ¹³C labeled version)[3]
Melting Point 61-63 °C[4]
Appearance White crystalline powder[5]
Solubility Soluble in water, DMSO (slightly), Methanol (slightly)[4]
pKa₁ ~1.1 - 2.3 (for arylphosphonic acids)[1]
pKa₂ ~5.3 - 7.2 (for arylphosphonic acids)[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[4]

Synthesis of Ethylphosphonic-2-¹³C Acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Ethylphosphonic-2-¹³C acid is typically achieved through a two-step process: the Michaelis-Arbuzov reaction to form the diethyl ester precursor, followed by acidic hydrolysis to yield the final phosphonic acid. The key to the isotopic labeling is the use of a ¹³C-labeled starting material in the first step.

Experimental Protocol: Synthesis of Ethylphosphonic-2-¹³C Acid

Step 1: Synthesis of Diethyl Ethylphosphonate-2-¹³C via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and versatile method for forming carbon-phosphorus bonds.[4][5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, we will use triethyl phosphite and iodoethane-¹³C₂.

  • Materials:

    • Triethyl phosphite

    • Iodoethane-2-¹³C (or Bromoethane-2-¹³C)

    • Anhydrous toluene (or other suitable high-boiling inert solvent)

    • Reaction flask with a reflux condenser and nitrogen inlet

    • Heating mantle with a stirrer

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triethyl phosphite (1.0 eq).

    • Under a gentle stream of nitrogen, add anhydrous toluene.

    • Slowly add iodoethane-2-¹³C (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak and the appearance of the diethyl ethylphosphonate peak.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude diethyl ethylphosphonate-2-¹³C can be purified by vacuum distillation.

  • Causality and Self-Validation: The Michaelis-Arbuzov reaction proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the iodoethane-2-¹³C. This forms a quasi-phosphonium salt intermediate. The iodide ion then attacks one of the ethyl groups on the phosphonium salt in a second Sₙ2 reaction, displacing the diethyl ethylphosphonate-2-¹³C product and forming ethyl iodide as a byproduct. The reaction is driven to completion by the formation of the thermodynamically stable P=O double bond. The purity of the distilled product can be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Step 2: Acidic Hydrolysis of Diethyl Ethylphosphonate-2-¹³C to Ethylphosphonic-2-¹³C Acid

The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[7]

  • Materials:

    • Diethyl ethylphosphonate-2-¹³C (from Step 1)

    • Concentrated hydrochloric acid (e.g., 6 M or 12 M)

    • Round-bottom flask with a reflux condenser

    • Heating mantle with a stirrer

  • Procedure:

    • In a round-bottom flask, combine the purified diethyl ethylphosphonate-2-¹³C with an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 6-12 hours). The hydrolysis can be monitored by ³¹P NMR for the disappearance of the starting ester.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

    • The resulting crude Ethylphosphonic-2-¹³C acid can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone).

  • Causality and Self-Validation: The acidic hydrolysis proceeds via protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. Water then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of ethanol. The process is repeated for the second ethoxy group. The final product's identity and purity can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, comparing the data with that of the unlabeled standard where applicable.

DOT Diagram: Synthesis of Ethylphosphonic-2-¹³C Acid

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acidic Hydrolysis A Triethyl phosphite C Diethyl ethylphosphonate-2-¹³C A->C Reflux in toluene B Iodoethane-2-¹³C B->C D Diethyl ethylphosphonate-2-¹³C F Ethylphosphonic-2-¹³C acid D->F Hydrolysis E Conc. HCl, Reflux E->F

Caption: Synthetic route to Ethylphosphonic-2-¹³C acid.

Spectroscopic Characterization

The key feature of Ethylphosphonic-2-¹³C acid is its unique spectroscopic signature due to the ¹³C label.

  • ¹H NMR: The proton spectrum will be similar to the unlabeled compound, but the signals for the protons on the ¹³C-labeled carbon will appear as doublets due to one-bond ¹H-¹³C coupling (¹J(H,C) ≈ 125 Hz). The protons on the adjacent CH₂ group will also show additional coupling to the ¹³C nucleus.

  • ¹³C NMR: The most significant feature will be a large, enhanced signal for the labeled carbon (C2). This signal will appear as a doublet due to one-bond coupling to the phosphorus atom (¹J(P,C)). The signal for the C1 carbon will also be a doublet due to two-bond coupling to phosphorus (²J(P,C)).

  • ³¹P NMR: The ³¹P NMR spectrum will show a triplet due to coupling with the two protons on the adjacent C1 carbon. Long-range coupling to the three protons on the ¹³C-labeled C2 may also be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom.

Applications in Drug Discovery and Development: A Focus on Enzyme Inhibition

Isotopically labeled compounds like Ethylphosphonic-2-¹³C acid are invaluable tools in drug discovery. They are used in a variety of applications, including:

  • Metabolic Tracing: To follow the metabolic fate of a drug candidate or a natural metabolite.[8][9][10][11]

  • Mechanism of Action Studies: To understand how a drug interacts with its target.

  • Quantitative Bioanalysis: As internal standards in mass spectrometry-based assays for accurate quantification of the unlabeled analyte.[5]

  • NMR-based Screening and Structural Biology: To probe the binding of small molecules to protein targets.

Phosphonates themselves are known to act as mimics of phosphates and are often designed as inhibitors of enzymes that process phosphate-containing substrates.[12]

Exemplary Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general workflow for evaluating Ethylphosphonic-2-¹³C acid as a potential inhibitor of a hypothetical phosphatase enzyme. The use of the labeled compound allows for NMR-based monitoring of the enzymatic reaction.

  • Objective: To determine the inhibitory activity (e.g., IC₅₀) of Ethylphosphonic-2-¹³C acid against a target phosphatase.

  • Materials:

    • Target phosphatase enzyme

    • Phosphate-containing substrate for the enzyme

    • Ethylphosphonic-2-¹³C acid (as the potential inhibitor)

    • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and cofactors)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare Stock Solutions:

      • Prepare a concentrated stock solution of the phosphatase in the assay buffer.

      • Prepare a stock solution of the substrate in the assay buffer.

      • Prepare a series of dilutions of Ethylphosphonic-2-¹³C acid in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Set up the Reactions:

      • In a series of NMR tubes, add the assay buffer.

      • Add the substrate to each tube to a final concentration that is typically at or below its Kₘ value.

      • Add varying concentrations of Ethylphosphonic-2-¹³C acid to the respective tubes. Include a control tube with no inhibitor.

    • Initiate the Reaction and Acquire Data:

      • Place the NMR tube in the spectrometer and acquire an initial ³¹P NMR spectrum to establish the baseline signal of the substrate.

      • Initiate the enzymatic reaction by adding a small, known amount of the phosphatase enzyme to the NMR tube and mix quickly.

      • Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.

    • Data Analysis:

      • Integrate the signal of the substrate and the product (inorganic phosphate) in each spectrum over time.

      • Calculate the initial rate of the reaction for each inhibitor concentration by plotting the decrease in substrate signal (or increase in product signal) against time.

      • Plot the initial reaction rate as a function of the inhibitor concentration.

      • Fit the data to a suitable inhibition model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.

  • Causality and Self-Validation: The rate of the enzymatic reaction is expected to decrease with increasing concentrations of the inhibitor. The ³¹P NMR allows for direct, real-time monitoring of both the substrate and the product without the need for coupled assays or labels on the substrate. The use of the ¹³C-labeled inhibitor itself will not interfere with the ³¹P NMR detection of the reaction, but its binding to the enzyme could be potentially studied using ¹³C NMR if the enzyme is also labeled. The consistency of the results across multiple inhibitor concentrations and the sigmoidal shape of the dose-response curve provide internal validation of the inhibitory effect.

DOT Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow A Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) B Set up Reactions in NMR Tubes (Buffer, Substrate, Varying [Inhibitor]) A->B C Acquire Baseline ³¹P NMR Spectrum B->C D Initiate Reaction with Enzyme C->D E Acquire Time-Resolved ³¹P NMR Spectra D->E F Data Analysis: - Integrate Signals - Calculate Initial Rates E->F G Determine IC₅₀ Value F->G

Sources

A Senior Application Scientist's Guide to Stable Isotope Labeled Phosphonic Acid Precursors for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, phosphonic acids and their derivatives stand out for their remarkable therapeutic potential. Their structural analogy to phosphates allows them to act as potent enzyme inhibitors, bone-targeting agents, and haptens for catalytic antibodies. However, tracking these molecules within complex biological systems presents a significant analytical challenge. This guide provides an in-depth exploration of the synthesis of stable isotope-labeled phosphonic acid precursors, offering researchers a powerful toolkit to elucidate metabolic pathways, quantify target engagement, and accelerate the journey from discovery to clinical application.

The Strategic Imperative of Isotopic Labeling in Phosphonate Drug Discovery

The decision to incorporate stable isotopes is not merely an analytical convenience; it is a strategic choice that provides unparalleled clarity in biological studies. Unlike their radioactive counterparts (e.g., ³²P), stable isotopes are non-radioactive, ensuring safety for in-vivo studies and simplifying handling procedures.[1][2][3]

Why Phosphonates? The phosphonic acid group [-P(O)(OH)₂] is a highly effective mimic of the phosphate group [-O-P(O)(OH)₂]. The key difference is the substitution of a metabolically labile P-O bond with a robust P-C bond. This structural change imparts significant resistance to enzymatic cleavage by phosphatases, enhancing the bioavailability and in-vivo stability of phosphonate-containing drugs.

The Isotopic Solution: Isotope labeling involves replacing an atom in a molecule with its heavier, non-radioactive counterpart (e.g., ¹²C with ¹³C, ¹H with ²H, ¹⁶O with ¹⁸O).[2][4] This subtle mass change does not alter the compound's chemical or biological properties but makes it easily distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] This allows researchers to:

  • Trace Metabolic Fates: Accurately track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[7]

  • Quantify Analytes: Use the labeled compound as a perfect internal standard in quantitative MS assays, correcting for matrix effects and improving accuracy.[8]

  • Elucidate Reaction Mechanisms: Follow the transformation of specific atoms through complex biochemical pathways.[9][10]

The overall workflow, from precursor synthesis to application, represents a validated pipeline for generating high-quality data in drug development.

G cluster_0 Synthesis & Purification cluster_1 Quality Control cluster_2 Application A Select Labeled Starting Material B Synthesize Labeled Precursor A->B C Purify Precursor B->C D Confirm Structure (NMR) C->D E Verify Mass & Isotopic Enrichment (MS) D->E F Assess Chemical Purity (HPLC, etc.) E->F G Synthesize Final Labeled Compound F->G H In-vitro / In-vivo Studies G->H I Data Analysis H->I

Caption: High-level workflow for the synthesis and application of labeled precursors.

Choosing Your Isotope: A Comparative Analysis

The choice of isotope is dictated by the research question and the primary analytical technique to be employed. Each isotope offers distinct advantages.

IsotopeCommon PrecursorMass Shift (per atom)Natural AbundancePrimary Analytical TechniqueKey Considerations
²H (Deuterium) Deuterated solvents, alkyl halides+1 Da0.015%MSCan have minor kinetic isotope effects. Relatively inexpensive.
¹³C ¹³C-labeled alkyl halides, CO₂+1 Da1.1%MS, ¹³C-NMRExcellent for tracing carbon backbones. Minimal kinetic effects.
¹⁵N ¹⁵N-labeled ammonia, amines+1 Da0.37%MS, ¹⁵N-NMRIdeal for labeling amino-phosphonates and nitrogen-containing heterocycles.
¹⁸O H₂¹⁸O, ¹⁸O₂ gas+2 Da0.2%MS, ³¹P-NMR (minor shift)Used to label the phosphonyl group directly to study phosphoryl transfer.[11]

Synthetic Strategies for Isotope Incorporation

The synthesis of a labeled phosphonic acid begins with a strategically chosen labeled precursor. The goal is to introduce the isotope early in the synthetic route in a high-yielding and irreversible step to maximize isotopic incorporation and minimize cost.

The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation

The Michaelis-Arbuzov reaction is arguably the most fundamental method for creating a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The choice to label either the phosphite or the halide provides synthetic flexibility. Labeling the alkyl halide is often more cost-effective.

Causality: This reaction is favored due to its high reliability, broad substrate scope, and the thermodynamic stability of the resulting phosphoryl P=O bond which drives the reaction to completion.

Caption: Mechanism of the Michaelis-Arbuzov reaction with a labeled alkyl halide.

Protocol 2.1.1: Synthesis of [1-¹³C]-Diethyl Propylphosphonate

This protocol describes the synthesis of a ¹³C-labeled diethyl phosphonate precursor, a versatile building block for more complex molecules.

  • Reagents & Setup:

    • [1-¹³C]-1-Iodopropane (1.0 eq)

    • Triethyl phosphite (1.2 eq)

    • Anhydrous Toluene

    • Reaction flask equipped with a reflux condenser and nitrogen inlet.

  • Procedure:

    • To a solution of [1-¹³C]-1-Iodopropane in anhydrous toluene, add triethyl phosphite.

    • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by ³¹P-NMR, observing the disappearance of the phosphite peak (+140 ppm) and the appearance of the phosphonate product peak (+30 ppm).

    • Cool the reaction to room temperature.

    • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or silica gel chromatography to yield [1-¹³C]-Diethyl Propylphosphonate as a clear oil.

  • Validation:

    • Confirm the structure and isotopic incorporation via ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and high-resolution mass spectrometry (HRMS). The HRMS will show the expected M+1 mass, and the ¹³C-NMR will show a significantly enhanced signal for the C1 carbon.

Labeled Phosphonodiamides: Precursors for Chiral Synthesis

Phosphonodiamides are valuable precursors, especially for synthesizing α-aminophosphonic acids.[12] Using a chiral diamine allows for diastereoselective alkylation of the α-carbon, providing control over stereochemistry. Labeling is typically achieved by using a labeled alkylating agent or a labeled diamine.

Causality: This route is chosen when stereochemical control is critical. The diamide can be cleanly hydrolyzed under acidic conditions to the final phosphonic acid without racemization.[12]

Protocol 2.2.1: Synthesis of a ¹⁵N-labeled Phosphonic Acid via a Phosphonodiamide

This protocol uses a ¹⁵N-labeled chiral diamine to introduce the isotope.

  • Phosphonodiamide Formation:

    • React phosphorus trichloride (PCl₃) with a ¹⁵N-labeled chiral diamine (e.g., (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane) to form the corresponding cyclic phosphonodiamidous chloride.

    • React this intermediate with an appropriate Grignard reagent (R-MgBr) to form the P-alkylated phosphonodiamide.

  • Hydrolysis:

    • Treat the purified ¹⁵N-labeled phosphonodiamide with concentrated hydrochloric acid (HCl) at reflux.

    • The hydrolysis cleaves the P-N bonds, liberating the chiral auxiliary and forming the desired ¹⁵N-labeled phosphonic acid.

  • Purification & Validation:

    • Purify the phosphonic acid by recrystallization or ion-exchange chromatography.

    • Validate the final product by MS (to confirm the M+2 mass for a doubly ¹⁵N-labeled diamine) and NMR.

Introducing ¹⁸O into the Phosphonyl Group

Directly labeling the phosphonyl oxygens with ¹⁸O is a powerful technique for studying phosphoryl transfer mechanisms.[11] The most common method involves the hydrolysis of a phosphorus(V) chloride species with H₂¹⁸O.

Causality: This method provides a direct, unambiguous way to label the reactive site of the phosphonate. The key challenge is ensuring complete hydrolysis with the expensive H₂¹⁸O and preventing subsequent back-exchange with ambient H₂O. The reaction is typically performed with excess H₂¹⁸O in a sealed vessel.

Protocol 2.3.1: Synthesis of an [¹⁸O₂]-Phosphonic Acid

  • Precursor Synthesis:

    • Synthesize the corresponding alkylphosphonic dichloride (RP(O)Cl₂) from the desired phosphonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[13]

  • ¹⁸O-Hydrolysis:

    • In a dry, sealed vial, dissolve the alkylphosphonic dichloride in an anhydrous solvent (e.g., THF).

    • Add H₂¹⁸O (2.2 eq, >95% isotopic purity) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup & Validation:

    • Remove the solvent and any HCl byproduct under vacuum.

    • The resulting [¹⁸O₂]-phosphonic acid can be used directly or purified further.

    • Validation by HRMS is critical to confirm the M+4 mass and determine the level of isotopic enrichment.[11]

Quality Control: A Self-Validating System

The trustworthiness of any study using labeled compounds hinges on the rigorous characterization of the labeled precursor. Every protocol must be a self-validating system, where analytical data provides unambiguous proof of identity, purity, and isotopic incorporation.

  • Mass Spectrometry (MS): This is the primary tool for confirming the mass of the labeled compound and calculating the isotopic enrichment. High-resolution MS provides the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR): While MS confirms if the label is present, NMR confirms where it is.

    • ¹³C-NMR: A dramatic enhancement of the signal for the labeled carbon.

    • ³¹P-NMR: Can show coupling to adjacent ¹³C atoms (J-coupling), confirming connectivity.

    • ¹H-NMR: Can show the absence of a proton at a deuterated site.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the precursor, ensuring that unlabeled impurities do not confound subsequent experiments.

Application Showcase

Case Study 1: Metabolic Profiling of a Bisphosphonate A research team developing a new bisphosphonate drug for osteoporosis needed to understand its distribution and whether it was metabolized. They synthesized the drug using a precursor containing two ¹³C atoms in the backbone. After administering the labeled and unlabeled drug to animal models, plasma and tissue samples were analyzed by LC-MS/MS.[7][8] The unique M+2 mass signature of the labeled drug allowed them to distinguish it from endogenous phosphates and quantify its concentration with high precision, revealing its preferential accumulation in bone tissue and lack of significant metabolism.

Case Study 2: Kinase Inhibitor Target Engagement Scientists investigating a novel phosphonate-based kinase inhibitor used the SILAP (Stable Isotope Labeling by [γ-¹⁸O₄]ATP) approach, which is analogous to studying phosphonate interactions.[9] By incubating cells with the inhibitor and then treating cell lysates with [γ-¹⁸O₄]ATP, they could measure the rate of phosphorylation of the target protein. A decrease in the incorporation of the ¹⁸O₃-phosphate tag onto the protein in the presence of the drug provided direct, quantitative evidence of target engagement in a complex biological system.

Conclusion and Future Perspectives

Stable isotope-labeled phosphonic acid precursors are indispensable tools in modern drug discovery and chemical biology. The synthetic strategies outlined in this guide, rooted in fundamental organic phosphorus chemistry, provide a reliable framework for producing these critical reagents. The key to success lies not only in elegant synthesis but also in rigorous analytical validation to ensure the integrity of the data generated. As analytical instrumentation continues to improve in sensitivity and resolution, the application of these labeled compounds will undoubtedly expand, shedding further light on the intricate roles that phosphonates play in biology and medicine.

References

  • Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. (URL: [Link])

  • Gass, J., Bähre, H., & Tittmann, K. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites. Angewandte Chemie International Edition, 61(33). (URL: [Link])

  • Balthazor, T. M., & Godfreg, R. A. (1994). Methods for the synthesis of phosphonate esters. U.S.
  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2809–2832. (URL: [Link])

  • Gaudette, F., & Aukema, K. (2015). Applications of stable isotopes in clinical pharmacology. Journal of Clinical Pharmacology, 55(5), 485-502. (URL: [Link])

  • Wikipedia. Isotopic labeling. (URL: [Link])

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. (URL: [Link])

  • Goujard, C., et al. (2003). The use of stable isotopes in drug metabolism studies. Fundamental & Clinical Pharmacology, 17(4), 399-407. (URL: [Link])

  • Lunn, O., & Arrizabalaga, P. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(19), 9714-9722. (URL: [Link])

  • Hoff, K. G., et al. (2014). Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. Molecular & Cellular Proteomics, 13(9), 2449–2458. (URL: [Link])

  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 82, 427-455. (URL: [Link])

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (URL: [Link])

  • Schimmelmann Research. Additional Suppliers: Available Compounds: Reference Materials. (URL: [Link])

Sources

An In-depth Technical Guide to the Biological Activity of Ethylphosphonic Acid in Metallophosphatase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metallophosphatases are a critical class of enzymes that modulate a vast array of cellular processes through the hydrolysis of phosphate esters. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Phosphonic acids, as stable mimics of phosphate, represent a promising class of inhibitors. This technical guide provides a comprehensive examination of ethylphosphonic acid as a modulator of metallophosphatase activity. We will explore the foundational principles of metallophosphatase catalysis, the chemical rationale for using ethylphosphonic acid as an inhibitor, the mechanistic details of its interaction with the enzyme active site, and robust, field-proven protocols for characterizing this inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of metallophosphatase inhibitors.

The Central Role of Metallophosphatases in Cellular Signaling

Metallophosphatases are a diverse superfamily of hydrolase enzymes that require one or more metal ions for their catalytic activity.[1][2] These enzymes are fundamental regulators of cellular signaling, metabolism, and proliferation.

The Catalytic Core: A Metal-Dependent Mechanism

The catalytic prowess of metallophosphatases stems from the coordinated action of metal ions within their active site.[1][3] Typically containing ions such as zinc (Zn²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), or manganese (Mn²⁺), these enzymes utilize the metal centers to:

  • Activate a Water Molecule: The Lewis acidic nature of the metal ion polarizes a coordinated water molecule, lowering its pKa and generating a potent metal-bound hydroxide nucleophile.[4]

  • Orient the Substrate: The metal ions coordinate with the phosphate group of the substrate, positioning it optimally for nucleophilic attack.

  • Stabilize the Transition State: The positive charge of the metal ions helps to neutralize the developing negative charge on the pentavalent phosphate transition state.[4][5]

Many metallophosphatases, such as Purple Acid Phosphatases (PAPs), feature a binuclear metal center where two metal ions work in concert to facilitate catalysis.[6][7][8]

Classification and Therapeutic Relevance

Metallophosphatases are broadly classified based on their substrate specificity and the nature of their metal cofactors. Prominent families include:

  • Protein Serine/Threonine Phosphatases (e.g., PP2A): Key regulators of numerous signaling pathways, their dysregulation is linked to cancer.[9]

  • Protein Tyrosine Phosphatases (PTPs): Counterparts to tyrosine kinases, PTPs like SHP2 are crucial in oncology and metabolic diseases.[10][11][12]

  • Purple Acid Phosphatases (PAPs): Implicated in bone resorption, making them a target for osteoporosis therapies.[6][7][8]

The critical role of these enzymes in disease progression has established them as significant targets for drug discovery.[9][10][11]

Ethylphosphonic Acid: A Phosphate Mimic for Inhibition

Ethylphosphonic acid (EPA), with the chemical formula C₂H₅P(O)(OH)₂, is a synthetic organophosphorus compound.[13] Its structural and electronic properties make it an ideal candidate for inhibiting metallophosphatases.

Structural Analogy to Phosphate

The core of ethylphosphonic acid's inhibitory potential lies in its phosphonate group [-P(O)(OH)₂], which is a structural analog of the phosphate group [-O-P(O)(OH)₂] found in enzyme substrates.[14] The key difference is the replacement of an ester oxygen with a hydrolytically stable phosphorus-carbon (P-C) bond.[15][16]

This P-C bond renders phosphonates, including EPA, resistant to enzymatic cleavage.[16] Consequently, when EPA binds to the active site of a metallophosphatase, it can occupy the same space as the phosphate moiety of a substrate but cannot be hydrolyzed, leading to enzyme inhibition.

Rationale for Inhibition

The rationale behind using ethylphosphonic acid as an inhibitor is twofold:

  • Competitive Binding: The phosphonate group can chelate the active site metal ions in a manner similar to the substrate's phosphate group, effectively competing with the natural substrate for access to the enzyme.

  • Transition-State Mimicry: The tetrahedral geometry of the phosphonate group can mimic the pentavalent transition state of phosphate ester hydrolysis, allowing it to bind with high affinity to the active site.

Unraveling the Mechanism of Inhibition

The interaction between ethylphosphonic acid and a metallophosphatase active site is a dynamic process governed by kinetics and structural complementarity.

Binding Dynamics and Kinetic Profile

The most common mechanism of inhibition by substrate analogs like ethylphosphonic acid is competitive inhibition . In this model, EPA binds reversibly to the free enzyme's active site, preventing the substrate from binding.

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor (EI) complex.[17] A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. Kinetic analysis, as detailed in Section 4.0, is essential to determine the type of inhibition and the Ki value.[18][19][20]

Structural Insights from X-ray Crystallography

To fully comprehend the inhibitory mechanism, atomic-level structural information is indispensable. X-ray crystallography can provide a high-resolution snapshot of the ethylphosphonic acid molecule bound within the metallophosphatase active site.[21][22]

Such a structure would be expected to reveal:

  • Direct coordination between the phosphonate oxygen atoms and the active site metal ions.

  • Hydrogen bonding interactions between the phosphonate's hydroxyl groups and key amino acid residues (e.g., histidine, aspartate) that are crucial for catalysis.[21]

  • The orientation of the ethyl group within the active site pocket, which can inform the design of more potent and selective derivatives.

The diagram below illustrates a hypothetical binding mode of ethylphosphonic acid in a di-metallic phosphatase active site, acting as a competitive inhibitor.

G cluster_0 Metallophosphatase Active Site cluster_1 E Enzyme M1 Metal 1 (e.g., Zn²⁺) Nuc Nucleophile (HO⁻) M1->Nuc activation M2 Metal 2 (e.g., Fe³⁺) M2->Nuc I Ethylphosphonic Acid (EPA) I->E Binds competitively S Substrate S->E Binding Blocked cluster_workflow IC₅₀ Determination Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) B Create Serial Dilution of Ethylphosphonic Acid A->B C Set up Assay Plate (Enzyme + Inhibitor dilutions) B->C D Pre-incubate (Allow E-I binding) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Initial Velocities (v₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC₅₀ (Non-linear regression) H->I

Caption: Step-by-step workflow for determining the IC₅₀ of an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of ethylphosphonic acid in the assay buffer.

    • Prepare solutions of the target metallophosphatase and a suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate).

    • Causality: The buffer pH and composition must be optimized for enzyme stability and activity.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the ethylphosphonic acid stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Setup:

    • In a 96-well microplate, add the enzyme solution and an equal volume of each inhibitor dilution. Include controls for 0% inhibition (enzyme + buffer) and 100% inhibition (buffer only).

    • Self-Validation: Running controls on every plate is critical to normalize the data and ensure assay integrity.

  • Pre-incubation:

    • Incubate the enzyme-inhibitor plate for 15-30 minutes at the optimal temperature.

    • Causality: This step allows the enzyme and inhibitor to reach binding equilibrium before the substrate is introduced, which is crucial for accurate IC₅₀ measurement.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the formation of the product over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Convert velocities to percent inhibition relative to the 0% inhibition control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Kinetic Analysis to Determine Inhibition Type and Kᵢ

Once an inhibitor's potency is established, the next step is to determine its mechanism of action (e.g., competitive, non-competitive, mixed) and its true binding affinity (Kᵢ). [17] Step-by-Step Methodology:

  • Experimental Design:

    • Measure the initial reaction velocity at multiple substrate concentrations below and above the Michaelis constant (Kₘ).

    • Repeat this full set of measurements in the presence of several fixed concentrations of ethylphosphonic acid.

    • Causality: A matrix of varying substrate and inhibitor concentrations is required to resolve the inhibitor's effect on both Kₘ and Vₘₐₓ.

  • Data Collection:

    • Follow the assay procedure described in Section 4.1, but with the matrix of substrate and inhibitor concentrations.

  • Data Analysis and Visualization:

    • Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/v₀ vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, but the apparent Kₘ increases with inhibitor concentration.

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Kₘ is unchanged, but Vₘₐₓ decreases.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis), indicating that both Kₘ and Vₘₐₓ are affected. [17]

  • Kᵢ Calculation:

    • For competitive inhibition, the Kᵢ can be determined by replotting the slope of each line from the Lineweaver-Burk plot against the corresponding inhibitor concentration. The x-intercept of this secondary plot is -Kᵢ.

    • Alternatively, fit the entire dataset globally to the appropriate Michaelis-Menten equation for the determined inhibition type using non-linear regression software. This is the most robust method.

Logic Diagram for Kinetic Analysis:

G Start Measure v₀ at varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Decision How do the lines intersect? Plot->Decision Y_axis On Y-axis Decision->Y_axis X_axis On X-axis Decision->X_axis Off_axis Off-axis (Quadrant II) Decision->Off_axis Competitive Result: Competitive Inhibition (Vmax unchanged, Km increases) Y_axis->Competitive Noncomp Result: Non-competitive Inhibition (Km unchanged, Vmax decreases) X_axis->Noncomp Mixed Result: Mixed Inhibition (Both Km and Vmax change) Off_axis->Mixed

Caption: Decision tree for determining the mode of enzyme inhibition.

Data Summary and Interpretation

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Hypothetical Inhibition Data for Ethylphosphonic Acid (EPA) against Various Metallophosphatases

Enzyme TargetSource OrganismIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Protein Tyrosine Phosphatase 1B (PTP1B)Homo sapiens150 ± 12Competitive75 ± 8
Purple Acid Phosphatase (PAP)Sus scrofa85 ± 9Competitive42 ± 5
Alkaline Phosphatase (ALP)Bos taurus450 ± 35Competitive210 ± 20

Data are presented as mean ± standard error of the mean (SEM) from n=3 independent experiments.

Interpretation: The data suggest that ethylphosphonic acid acts as a competitive inhibitor against all tested metallophosphatases, consistent with its role as a phosphate analog. Its potency varies, showing preferential inhibition of PAP over PTP1B and ALP, which could be exploited for developing selective inhibitors.

Conclusion and Future Directions

Ethylphosphonic acid serves as a valuable chemical tool and a foundational scaffold for investigating the function of metallophosphatases. Its mechanism as a competitive inhibitor, rooted in its structural mimicry of phosphate, is well-established. The protocols outlined in this guide provide a robust framework for researchers to quantify its biological activity and elucidate its precise mode of action.

Future research should focus on leveraging the ethylphosphonate scaffold to develop more potent and selective inhibitors. Structure-activity relationship (SAR) studies, guided by X-ray crystallography and computational modeling, can explore modifications to the ethyl group to achieve greater affinity and isoform selectivity, ultimately paving the way for novel therapeutic agents targeting metallophosphatase-driven diseases.

References

  • Ethylphosphonic Acid. (n.d.). SIELC Technologies.
  • Bisphosphonates pathway - PMC. (n.d.). PubMed Central - NIH.
  • Synthesis, modelling and kinetic assays of potent inhibitors of purple acid phosphatase. (2011). PubMed.
  • Therapeutic Targeting of PP2A - PMC. (n.d.). NIH.
  • The role of metals in enzyme activity. (1977). PubMed.
  • Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. (n.d.). NIH.
  • X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. (n.d.). PubMed.
  • Inhibition of purple acid phosphatase with a-alkoxynaphthylmethylphosphonic acids. (2012). Maynooth University Research Archive Library.
  • Functional Interrogation and Therapeutic Targeting of Protein Tyrosine Phosphatases - PMC. (n.d.). NIH.
  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC. (n.d.). PubMed Central - NIH.
  • An Exploration on the Metal ions' Role in Catalysis. (n.d.).
  • A kinetic analysis of the effects of inhibitor-1 and inhibitor-2 on the activity of protein phosphatase-1. (1983). PubMed.
  • Therapeutic potential of targeting protein tyrosine phosphatases in liver diseases. (n.d.).
  • The Role of Metal Ions in Enzyme Catalysis and Human Health. (2024). International Journal of Contemporary Research in Multidisciplinary.
  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (n.d.). MDPI.
  • metal ion catalysis.pptx. (n.d.). Slideshare.
  • Regulatory Mechanisms and Novel Therapeutic Targeting Strategies for Protein Tyrosine Phosphatases. (n.d.). PubMed Central.
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). University of Bath's research portal.
  • Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. (2024). IDEALS - University of Illinois.
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). PubMed.
  • Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. (n.d.). Frontiers.
  • Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids. (n.d.).

Sources

In-Depth Technical Guide: ¹³C-Labeled Ethylphosphonic Acid (CAS 1640262-04-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of quantitative analysis, particularly within complex biological matrices, the use of stable isotope-labeled internal standards has become the gold standard for accuracy and precision.[1][2] These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] ¹³C-Labeled ethylphosphonic acid serves as a prime example of such a standard, offering a robust solution for the accurate quantification of its unlabeled counterpart in various research and development settings.

Ethylphosphonic acid and its derivatives are of significant interest due to their role as motifs for metallophosphatase inhibition and their use in the synthesis of bisphosphonates as potential anti-inflammatory agents.[3][] Accurate quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and environmental monitoring. This guide provides a comprehensive overview of ¹³C-labeled ethylphosphonic acid, its properties, synthesis, and application as an internal standard.

Chemical and Physical Properties

¹³C-Labeled ethylphosphonic acid (CAS 1640262-04-9) is the isotopically enriched analog of ethylphosphonic acid. While the exact position of the ¹³C label can vary depending on the synthetic route, the molecular formula C[¹³C]H₇O₃P indicates the presence of a single ¹³C atom in the ethyl group.[3][]

PropertyValueSource(s)
CAS Number 1640262-04-9[3][]
Molecular Formula C[¹³C]H₇O₃P[3][]
Molecular Weight 111.04 g/mol [3][]
Appearance Off-White to Pale Yellow Solid[3]
Storage Temperature 2-8°C, Hygroscopic[3]
Solubility (unlabeled) Soluble in water, DMSO (Slightly), Methanol (Slightly)
pKa (unlabeled) pK₁: 2.43; pK₂: 8.05 (at 25°C)
Melting Point (unlabeled) 61-63 °C

Synthesis and Isotopic Purity

The synthesis of ¹³C-labeled ethylphosphonic acid involves the introduction of a ¹³C atom into the ethyl group. A common and efficient method for forming the carbon-phosphorus bond is the Michaelis-Arbuzov reaction. A plausible synthetic route is outlined below:

G cluster_0 Synthetic Pathway ¹³C-labeled Bromoethane ¹³C-labeled Bromoethane Diethyl ¹³C-ethylphosphonate Diethyl ¹³C-ethylphosphonate ¹³C-labeled Bromoethane->Diethyl ¹³C-ethylphosphonate Michaelis-Arbuzov Reaction (Heat) Triethyl phosphite Triethyl phosphite ¹³C-Ethylphosphonic acid ¹³C-Ethylphosphonic acid Diethyl ¹³C-ethylphosphonate->¹³C-Ethylphosphonic acid Acid Hydrolysis (e.g., HCl)

Caption: Representative synthesis of ¹³C-Ethylphosphonic acid.

In this pathway, a ¹³C-labeled bromoethane (either at the C1 or C2 position) is reacted with triethyl phosphite. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the bromoethane, leading to the formation of a phosphonium intermediate which then rearranges to the thermodynamically stable diethyl ¹³C-ethylphosphonate. Subsequent acid-catalyzed hydrolysis cleaves the ethyl ester groups to yield the final product, ¹³C-ethylphosphonic acid.

The isotopic purity of the final product is a critical parameter for its use as an internal standard. It is typically determined by mass spectrometry and should be high (often >98%) to minimize interference from any unlabeled or multiply-labeled species.[5]

Application as an Internal Standard in LC-MS/MS

The primary application of ¹³C-labeled ethylphosphonic acid is as an internal standard for the quantification of ethylphosphonic acid by isotope dilution mass spectrometry.[1][2] The key advantage of using a ¹³C-labeled standard over a deuterium-labeled one is the co-elution of the analyte and the standard under various chromatographic conditions. This co-elution ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Workflow: Quantification of Ethylphosphonic Acid in a Biological Matrix

The following is a representative workflow for the quantification of ethylphosphonic acid in a sample such as plasma or urine.

G cluster_1 LC-MS/MS Workflow Sample Collection Sample Collection Sample Preparation Spike with ¹³C-Ethylphosphonic Acid Protein Precipitation Supernatant Evaporation & Reconstitution Sample Collection->Sample Preparation LC Separation HILIC or Reversed-Phase Chromatography Sample Preparation->LC Separation MS/MS Detection Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) LC Separation->MS/MS Detection Data Analysis Peak Area Ratio Calculation Quantification using Calibration Curve MS/MS Detection->Data Analysis

Caption: Workflow for quantification using ¹³C-internal standard.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of unlabeled ethylphosphonic acid into a blank matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • To a known volume of the unknown sample, calibration standards, and quality controls, add a fixed amount of ¹³C-labeled ethylphosphonic acid solution.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Due to the polar nature of ethylphosphonic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. Alternatively, reversed-phase chromatography with a polar-endcapped column can be employed.

    • Mass Spectrometry: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled ethylphosphonic acid and ¹³C-labeled ethylphosphonic acid.

      • Unlabeled: e.g., m/z 109 -> m/z 79

      • ¹³C-labeled: e.g., m/z 110 -> m/z 79 (assuming the label is on the methylene carbon) or m/z 110 -> m/z 80 (if the label is on the methyl carbon and fragmentation involves loss of the unlabeled portion). The exact transitions should be optimized experimentally.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of ethylphosphonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Data (Representative)

While specific spectra for ¹³C-labeled ethylphosphonic acid are not widely published, the expected spectra can be inferred from the unlabeled compound.

  • ¹³C NMR: The spectrum will show two signals for the ethyl group. The ¹³C-labeled carbon will appear as a large singlet (or a doublet due to coupling with phosphorus if the spectrometer is not decoupled), while the unlabeled carbon will have a standard ¹³C signal intensity. The chemical shifts will be very similar to the unlabeled compound.

  • ³¹P NMR: The spectrum will exhibit a signal characteristic of a phosphonate, with potential coupling to the adjacent ¹³C nucleus, which can be a useful tool for confirming the label position.

  • Mass Spectrum: The mass spectrum will show a molecular ion peak at m/z 111 (for the protonated molecule in positive mode) or m/z 110 (for the deprotonated molecule in negative mode), which is one mass unit higher than the unlabeled compound. The fragmentation pattern will be similar to the unlabeled compound, with some fragment ions showing a +1 mass shift depending on which part of the molecule they contain.

Safety and Handling

The safety profile of ¹³C-labeled ethylphosphonic acid is expected to be similar to its unlabeled counterpart. Ethylphosphonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

¹³C-Labeled ethylphosphonic acid is a vital tool for researchers requiring accurate and precise quantification of its unlabeled form. Its use as an internal standard in isotope dilution mass spectrometry mitigates the challenges posed by matrix effects, ensuring the reliability of analytical data. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to confidently incorporate this standard into their analytical workflows.

References

  • Pharmaffiliates. (n.d.). 4-Ethylphosphonic Acid-13C. Retrieved February 5, 2026, from [Link]

  • Mettler-Altmann, T., et al. (2018). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Plant Physiology, 177(3), 1336-1348.
  • Stokvis, E., et al. (2002). Stable-isotope dilution LC–MS for quantitative biomarker analysis. TrAC Trends in Analytical Chemistry, 21(11), 771-783.
  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6651.
  • Quinete, N., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(10), 1013-1021.
  • Jain, R., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(4), 481-490.
  • Scott, L. G., & Williamson, J. R. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(4), 1069-1082.
  • Christensen, D. J., & Poulter, C. D. (1994). Enzymatic synthesis of isotopically labeled isoprenoid diphosphates. Bioorganic & Medicinal Chemistry, 2(7), 631-637.
  • Kwiecien, N. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Bioengineering and Biotechnology, 3, 193.
  • Wang, L., et al. (2017). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry.
  • Schuster, C., et al. (2022). Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses. Journal of Visualized Experiments, (185), e58148.
  • PubChem. (n.d.). Ethylphosphonic acid. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved February 5, 2026, from [Link]

  • Blake, T. A., et al. (2011). Synthesis and detection of oxygen-18 labeled phosphate. Journal of Visualized Experiments, (50), e2651.
  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1187-1198.
  • Hermann, G., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 223-230.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204482, Ethylphosphonic acid. Retrieved February 5, 2026, from [Link].

  • YouTube. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. Retrieved February 5, 2026, from [Link]

  • YouTube. (2022, July 17). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(28), 3509-3518.
  • Lehmann, W. D., et al. (2016). Microquantification of phospholipid classes by stable isotope dilution and nanoESI mass spectrometry. Analytical and Bioanalytical Chemistry, 408(26), 7311-7319.
  • PubChem. (n.d.). Ethylphosphonic acid - 7.1 Hazards Identification. Retrieved February 5, 2026, from [Link]

  • Roy, V. J., & Roy, S. R. (2023). A carbonate anion assisted photochemical protocol for the C-X bond activation generates aryl radicals from easily accessible aryl halides that are further utilized in C-P and C-B bond formation reactions with excellent reactivity and broad functional group tolerance. Organic Letters, 25(6), 923–927.
  • Maffei, M., & Buono, G. (2003). A two step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide gave vinyl phosphonates in good yields. Tetrahedron, 59(45), 8821-8825.

Sources

Unlocking the C-P Bond: A Technical Guide to the Metabolic Pathways of Ethylphosphonate Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic C-P Bond and the Significance of Ethylphosphonate

Organophosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are a diverse class of molecules with significant biological and anthropogenic relevance. Unlike phosphate esters, the C-P bond is resistant to simple hydrolysis, posing a unique challenge for microbial metabolism. Ethylphosphonate, a simple alkylphosphonate, serves as a key model substrate for understanding the intricate enzymatic machinery that bacteria have evolved to cleave this resilient bond, primarily as a means of phosphorus acquisition in phosphate-limited environments. A thorough understanding of these degradation pathways is not only fundamental to microbial physiology and biogeochemical cycling but also holds immense potential for applications in bioremediation of organophosphonate-based pollutants and in the development of novel enzymatic tools.

This technical guide provides an in-depth exploration of the metabolic pathways governing ethylphosphonate degradation. We will delve into the genetic and enzymatic intricacies of the primary catabolic route, the Carbon-Phosphorus (C-P) lyase pathway, offering a detailed, field-proven perspective for researchers seeking to investigate this fascinating biological process.

The Dominant Paradigm: The Carbon-Phosphorus Lyase Pathway

The degradation of ethylphosphonate in many bacteria, most notably Escherichia coli, is predominantly carried out by the C-P lyase pathway. This multi-enzyme complex is a remarkable molecular machine capable of cleaving the C-P bond in a variety of phosphonates, including ethylphosphonate, to yield the corresponding alkane (ethane in this case) and inorganic phosphate.[1][2] The entire enzymatic cascade is encoded by the phn operon, a suite of genes whose expression is tightly regulated by the availability of inorganic phosphate in the environment.[3][4]

Genetic Organization and Regulation: The phn Operon

In E. coli, the phn operon is a 14-gene locus (phnCDEFGHIJKLMNOP) that is a member of the Pho regulon.[3][5] Expression of the phn operon is induced under conditions of phosphate starvation and is controlled by the two-component regulatory system PhoB-PhoR.[3] The PhoB response regulator binds to a conserved sequence, the PHO box, in the promoter region of the phn operon, activating transcription.[3]

The genes within the phn operon can be broadly categorized based on their function:

  • Transport: phnC, phnD, and phnE encode an ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of phosphonates, including ethylphosphonate, into the periplasm.[5][6]

  • Catalysis: phnG, phnH, phnI, phnJ, phnK, phnL, and phnM encode the core components of the C-P lyase enzymatic complex.[7][8]

  • Accessory and Regulatory Functions: phnF, phnN, phnO, and phnP are involved in regulation and other ancillary steps in the pathway.[8]

The Multi-Enzyme C-P Lyase Complex: A Stepwise Breakdown

The C-P lyase complex is a sophisticated assembly of proteins that work in concert to capture, activate, and ultimately cleave the C-P bond of ethylphosphonate. While the precise stoichiometry and transient interactions of all components are still under active investigation, a general framework for the catalytic cycle has been established.

The core of the C-P lyase is a multi-subunit complex, with PhnG, PhnH, PhnI, and PhnJ forming a stable core.[9] PhnJ, a radical S-adenosylmethionine (SAM) enzyme, is the catalytic heart of the complex, responsible for the actual C-P bond scission.[5]

The proposed mechanism for ethylphosphonate degradation via the C-P lyase pathway is as follows:

  • Uptake: Ethylphosphonate is transported into the periplasm by the PhnCDE transporter. The periplasmic binding protein, PhnD, exhibits a high affinity for a range of phosphonates, including ethylphosphonate.[6]

  • Activation and Transfer: The subsequent steps are thought to involve the transfer of the ethylphosphonate moiety to a ribose scaffold, a process that has been shown to result in the accumulation of ethylphosphonate α-D-ribofuranose as an intermediate.[10][11]

  • C-P Bond Cleavage: The radical SAM enzyme, PhnJ, catalyzes the reductive cleavage of the C-P bond, generating ethane and a phosphoribosyl product.[1]

  • Phosphate Release: The phosphoribosyl product is further processed by other Phn proteins to ultimately release inorganic phosphate, which can then be assimilated by the cell.

G cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm PhnD PhnD PhnCE PhnCDE Transporter PhnD->PhnCE EP_out Ethylphosphonate (out) EP_out->PhnD Binding EP_in Ethylphosphonate (in) PhnCE->EP_in ATP-dependent transport CPLyase C-P Lyase Complex (PhnGHIJKLM) EP_in->CPLyase Ethane Ethane CPLyase->Ethane C-P bond cleavage Pi Inorganic Phosphate (Pi) CPLyase->Pi CellularMetabolism Cellular Metabolism Pi->CellularMetabolism G Start Overnight Culture (+Phosphate) Wash Wash Cells (Phosphate-free medium) Start->Wash Inoculate Inoculate Test Cultures Wash->Inoculate Incubate Incubate & Monitor Growth (OD600) Inoculate->Incubate GC Headspace Analysis (GC-FID) Incubate->GC Results Growth Curve & Ethane Quantification Incubate->Results GC->Results

Sources

Unlocking Antiviral Mechanisms: A Technical Guide to the Application of ¹³C-Phosphonates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphonate nucleoside analogues represent a cornerstone of antiviral therapy, effectively combating a range of devastating viral infections including those caused by HIV, hepatitis B, and herpesviruses.[1][2] Their unique mechanism, which circumvents the initial, often-resisted, viral-dependent phosphorylation step, has established them as a critical class of therapeutics.[3] However, a deeper understanding of their metabolic fate, target engagement, and off-target effects is paramount for the development of next-generation antivirals with improved efficacy and safety profiles. This in-depth technical guide explores the strategic application of stable isotope labeling, specifically with Carbon-13 (¹³C), in the phosphonate backbone and other key positions of these antiviral agents. We will delve into the rationale behind using ¹³C-phosphonates, from elucidating complex metabolic pathways to quantifying target enzyme inhibition and enabling advanced analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to accelerate the discovery and optimization of novel antiviral therapies.

The Strategic Advantage of Phosphonates in Antiviral Therapy

Conventional nucleoside analogue antivirals require intracellular phosphorylation to their active triphosphate form, a process often initiated by viral kinases. This dependence can be a significant liability, as mutations in these viral enzymes can lead to drug resistance. Acyclic nucleoside phosphonates (ANPs) were ingeniously designed to bypass this initial phosphorylation step.[3] Possessing a phosphonate group that is isosteric and isopolar to a phosphate moiety, these molecules are recognized by cellular enzymes for the subsequent phosphorylation steps to their active diphosphorylated metabolites.[1] This fundamental advantage confers a broader spectrum of activity and efficacy against certain resistant viral strains.

Prominent examples of successful phosphonate antivirals include:

  • Tenofovir: A cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).

  • Adefovir: Utilized in the management of chronic hepatitis B virus (HBV) infection.

  • Cidofovir: Employed against cytomegalovirus (CMV) retinitis in immunocompromised individuals.

The primary mechanism of action for these agents is the inhibition of viral DNA polymerases or reverse transcriptases.[1] After intracellular conversion to their diphosphate analogues, they act as competitive inhibitors of the natural deoxynucleotide triphosphates and can also be incorporated into the growing viral DNA chain, leading to chain termination.

The Rationale for ¹³C-Labeling in Phosphonate Drug Discovery

While the general mechanism of phosphonate antivirals is understood, many questions remain regarding their precise intracellular journey and interactions. Stable isotope labeling, particularly with ¹³C, provides a non-radioactive, powerful tool to trace and quantify these molecules and their metabolites within complex biological systems.[4][5]

The key advantages of incorporating ¹³C into phosphonate drug candidates include:

  • Metabolic Fate and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. ¹³C-labeling allows for the unambiguous identification of the parent drug and its metabolites by mass spectrometry and NMR spectroscopy.[5]

  • Mechanism of Action Studies: By strategically placing a ¹³C label, researchers can monitor the interaction of the phosphonate with its target enzyme. This can provide insights into binding kinetics, conformational changes, and the catalytic mechanism of inhibition.

  • Quantitative Analysis: ¹³C-labeled compounds serve as ideal internal standards for quantitative mass spectrometry, enabling precise measurement of drug and metabolite concentrations in various biological matrices.[6][7]

  • Target Engagement and Flux Analysis: In more advanced applications, ¹³C-labeling can be used in metabolic flux analysis to understand how the antiviral agent perturbs cellular or viral metabolism.[8][9]

Synthesis and Characterization of ¹³C-Labeled Phosphonates

The synthesis of ¹³C-labeled phosphonates requires a strategic approach to incorporate the isotope at the desired position with high efficiency.

General Synthetic Strategies

The introduction of a ¹³C label is typically achieved through the use of a commercially available ¹³C-labeled precursor at an early stage of the synthesis. For acyclic nucleoside phosphonates, this could involve:

  • Labeling the Phosphonate Group: Utilizing a ¹³C-labeled alkyl phosphonate synthon.

  • Labeling the Acyclic Side Chain: Employing ¹³C-labeled building blocks for the acyclic portion of the molecule.

  • Labeling the Nucleobase: Using a ¹³C-labeled purine or pyrimidine precursor.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A ¹³C-Labeled Precursor B Synthesis of ¹³C-Phosphonate Synthon A->B Chemical Transformation C Coupling with Nucleobase B->C Key Coupling Reaction D Deprotection C->D Removal of Protecting Groups E Purification and Characterization D->E HPLC

Caption: Generalized workflow for the synthesis of a ¹³C-labeled acyclic nucleoside phosphonate.

Experimental Protocol: Synthesis of a Hypothetical ¹³C-Labeled Acyclic Nucleoside Phosphonate

This protocol outlines a plausible, though generalized, synthesis of a ¹³C-labeled acyclic nucleoside phosphonate, for illustrative purposes.

Objective: To synthesize a ¹³C-labeled version of a hypothetical acyclic phosphonate antiviral targeting a viral polymerase.

Materials:

  • ¹³C-labeled diethyl (hydroxymethyl)phosphonate

  • Protected nucleobase (e.g., N-benzoyladenine)

  • Mitsunobu reagents (DEAD or DIAD, PPh₃)

  • Appropriate solvents (THF, DMF)

  • Deprotection reagents (e.g., TMSBr, ammonia in methanol)

  • HPLC for purification

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Activation of the ¹³C-labeled phosphonate: Dissolve the ¹³C-labeled diethyl (hydroxymethyl)phosphonate in anhydrous THF.

  • Mitsunobu Coupling: In a separate flask, dissolve the protected nucleobase and triphenylphosphine in anhydrous THF. Cool the solution to 0°C and slowly add the Mitsunobu reagent (e.g., DIAD). To this mixture, add the activated ¹³C-labeled phosphonate solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction and extract the product into an organic solvent. Purify the crude product by silica gel chromatography.

  • Deprotection of the Phosphonate Esters: Dissolve the purified product in a suitable solvent and treat with a deprotection reagent such as TMSBr to cleave the ethyl esters from the phosphonate.

  • Deprotection of the Nucleobase: Following the phosphonate deprotection, treat the intermediate with a solution of ammonia in methanol to remove the protecting group from the nucleobase.

  • Final Purification: Purify the final ¹³C-labeled acyclic nucleoside phosphonate by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and isotopic incorporation of the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.[10]

Characterization by NMR Spectroscopy

¹³C NMR spectroscopy is a crucial tool for confirming the position and extent of isotopic labeling.[11] The large chemical shift dispersion of ¹³C NMR allows for the resolution of individual carbon atoms within the molecule.[12] In proton-decoupled ¹³C NMR spectra, the labeled carbon will appear as a significantly enhanced singlet. Coupling between ¹³C and ³¹P will result in a doublet for the carbon attached to the phosphorus, providing further structural confirmation.

Applications of ¹³C-Phosphonates in Antiviral Research

Elucidating Metabolic Pathways

A significant challenge in drug development is understanding how a compound is metabolized in the body. ¹³C-labeled phosphonates are invaluable tools for these studies.

Experimental Workflow: Metabolic Fate Analysis

Metabolic_Fate_Workflow A Administer ¹³C-Phosphonate to cell culture or animal model B Collect Biological Samples (e.g., plasma, urine, cell lysates) A->B C Sample Preparation (e.g., extraction, derivatization) B->C D LC-MS/MS or NMR Analysis C->D E Identify and Quantify ¹³C-Labeled Metabolites D->E

Caption: Workflow for studying the metabolic fate of a ¹³C-labeled phosphonate antiviral.

By analyzing the mass shifts in the mass spectra, metabolites can be readily identified. For example, the addition of an oxygen atom during a hydroxylation event will result in a mass increase of 16 Da, while the ¹³C label provides a unique signature to distinguish drug-related material from endogenous metabolites.

Quantifying Target Engagement and Enzyme Inhibition

¹³C-phosphonates can be used to quantify the interaction with their target viral enzymes, such as reverse transcriptases or DNA polymerases.

Case Study: Hypothetical ¹³C-Tenofovir in HIV Reverse Transcriptase Inhibition

  • Objective: To quantify the incorporation of Tenofovir into a growing DNA chain by HIV reverse transcriptase.

  • Methodology:

    • Synthesize ¹³C-labeled Tenofovir diphosphate.

    • Set up an in vitro reverse transcription assay with a defined RNA template and primer.

    • Incubate the template-primer complex with HIV reverse transcriptase and a mixture of dNTPs, including the ¹³C-Tenofovir diphosphate.

    • After the reaction, digest the elongated DNA product into individual deoxynucleoside monophosphates.

    • Analyze the resulting mixture by LC-MS/MS.

  • Data Analysis: The ratio of the ¹³C-labeled Tenofovir monophosphate to the natural dAMP can be used to determine the efficiency of incorporation and the competitive inhibition kinetics.

ParameterUnlabeled Tenofovir¹³C-Labeled Tenofovir
Parent Mass (M+H)⁺ m/zm/z + n (n = # of ¹³C)
Fragment Ions Characteristic fragmentsShifted fragment ions
Quantification Relative to standard curveAbsolute quantification using ¹³C-internal standard

Table 1: Expected Mass Spectrometry Data for Unlabeled vs. ¹³C-Labeled Tenofovir

Probing Drug Resistance Mechanisms

The emergence of drug-resistant viral strains is a major clinical challenge. ¹³C-phosphonates can be used to study the biochemical basis of resistance. For instance, by comparing the inhibition of wild-type and mutant viral polymerases by a ¹³C-labeled phosphonate, researchers can quantify the loss of binding affinity or the increased rate of excision of the incorporated drug molecule.

Future Perspectives and Conclusion

The application of ¹³C-phosphonates in antiviral drug discovery is a rapidly evolving field. Advances in NMR and mass spectrometry are continually improving the sensitivity and resolution of detection, enabling more detailed in vivo studies. The use of hyperpolarized ¹³C-labeled phosphonates in magnetic resonance imaging (MRI) holds the potential for non-invasively monitoring drug distribution and target engagement in real-time.

References

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Gei, F., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e113.
  • CEF. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Holý, A. (2006). Antiviral Acyclic Nucleoside Phosphonates Structure Activity Studies. Antiviral Research, 71(2-3), 248-253.
  • Fan, T. W.-M., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(21), 10833-10841.
  • Stadler, L. K., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(3), 447-452.
  • Gut, P., et al. (2018). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Scientific Reports, 8(1), 1-11.
  • Yang, C., et al. (2018). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
  • D'Allanoce, C., et al. (2021).
  • White, K. M., et al. (2013). Synthesis and Metabolic Studies of Host-Directed Inhibitors for Antiviral Therapy. Journal of Medicinal Chemistry, 56(11), 4563-4575.
  • Frunza, A., et al. (2011). Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C. Journal of Gastrointestinal and Liver Diseases, 20(1), 49-54.
  • Crown, S. B., et al. (2016). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 38, 93-102.
  • Mhaske, S. B., et al. (2009). Phosphonate analogues of cyclopropavir phosphates and their E-isomers. Synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 17(11), 3892-3899.
  • Wang, Z., & Liu, J. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. American Journal of Physiology-Cell Physiology, 328(4), C1091-C1100.
  • Rusinov, V. L., et al. (2021). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Chemistry of Heterocyclic Compounds, 57(5), 525-530.
  • Giraud, A., et al. (2022). Discovery of an L-like Configuration for 3'-Fluoro-5'-norcarbonucleoside Phosphonates as Potent Anti-HIV Agents. ChemMedChem, 17(1), e202100562.
  • Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Future Medicinal Chemistry, 4(12), 1545-1571.
  • Kaptein, S. J. F., et al. (2021). Synthesis, antiviral activity, and computational study of β-D-xylofuranosyl nucleoside phosphonates. European Journal of Medicinal Chemistry, 218, 113401.
  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.
  • De Clercq, E. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.
  • Frank, K. B., et al. (1984). Mutually exclusive inhibition of herpesvirus DNA polymerase by aphidicolin, phosphonoformate, and acyclic nucleoside triphosphates. Journal of Biological Chemistry, 259(20), 12670-12674.
  • Helbert, M. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1394-1397.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Sidelnikov, V. N., et al. (2018). Precise and accurate quantitative C-13 NMR with reduced experimental time. Journal of Magnetic Resonance, 296, 122-128.
  • De Clercq, E. (2015). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Expert Opinion on Drug Discovery, 10(1), 1-13.
  • Meppen, M. V., et al. (2011). Design and Synthesis of α-Carboxy Nucleoside Phosphonate Analogues and Evaluation as HIV-1 Reverse Transcriptase-Targeting Agents. Journal of Medicinal Chemistry, 54(17), 5946-5960.
  • Beadle, J. R., et al. (2006). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1065-1074.
  • Saunders, E. C., et al. (2014). Use of 13C Stable Isotope Labelling for Pathway and Metabolic Flux Analysis in Leishmania Parasites. Methods in Molecular Biology, 1116, 129-145.
  • Scott, P. J. H. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

  • Zahn, K. E., et al. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase.
  • Guncar, G., et al. (2018). Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases. Journal of Medicinal Chemistry, 61(17), 7765-7776.
  • Krayevsky, A. A., et al. (1990). Inhibition of herpes simplex virus DNA polymerase by diphosphates of acyclic phosphonylmethoxyalkyl nucleotide analogues. Antiviral Research, 13(5), 209-218.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 27(23), 8206.
  • Tcherkez, G., et al. (2019).
  • Cardona, V. M., et al. (1999). Synthesis and anti-HIV activity of some novel arylphosphate and H-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine and 2',3'-didehydro-2',3'-dideoxythymidine. Antiviral Research, 42(3), 189-196.
  • Zahn, K. E., et al. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase.
  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.
  • Moody, T. S., et al. (2021). Synthesis of Isotopically Labeled Anti-HIV Nucleoside Islatravir through a One-Pot Biocatalytic Cascade Reaction. Organic Process Research & Development, 25(5), 1148-1155.
  • Skoblov, A. Y., et al. (2013). AZT 5'-Phosphonates: Achievements and Trends in the Treatment and Prevention of HIV Infection.
  • Gilead Sciences. (2024). Gilead Presents Full PURPOSE 2 Data Results for Twice Yearly Lenacapavir for HIV Prevention at HIV Glasgow. Retrieved from [Link]

Sources

Determining the Aqueous Solubility Profile of 4-Ethylphosphonic Acid-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the aqueous solubility of a candidate molecule is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of an otherwise promising drug candidate. This in-depth technical guide provides a comprehensive framework for determining the aqueous solubility profile of 4-Ethylphosphonic acid-13C across a physiologically relevant pH range. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies to ensure data integrity and reproducibility. The focus on the ¹³C labeled variant is particularly relevant for studies involving metabolic tracing or those requiring analysis by mass spectrometry, where understanding its behavior in aqueous media is paramount. While the isotopic label is not expected to significantly alter the intrinsic solubility, its confirmation is a crucial aspect of due diligence in a regulated environment.

Theoretical Framework: Understanding the pH-Dependent Solubility of an Ionizable Compound

4-Ethylphosphonic acid is a diprotic acid, meaning it can donate two protons. Its solubility in aqueous solutions is intrinsically linked to its ionization state, which is governed by the pH of the medium and the compound's acidity constants (pKa values).

The pKa values for ethylphosphonic acid are approximately pKₐ₁ = 2.43 and pKₐ₂ = 8.05[1][2][3]. These values represent the pH at which the concentrations of the acidic and conjugate base forms are equal.

  • At pH < pKₐ₁ (e.g., pH 1.2): The fully protonated, neutral form of the acid (H₂A) predominates. This species is generally less soluble in water compared to its ionized counterparts.

  • At pKₐ₁ < pH < pKₐ₂ (e.g., pH 4.5 and 6.8): The molecule will exist as a mixture of the monoanion (HA⁻) and the neutral form. As the pH increases towards pKₐ₂, the proportion of the more soluble monoanion increases.

  • At pH > pKₐ₂ (e.g., pH 9.0): The dianionic form (A²⁻) becomes the dominant species. The presence of two charged groups significantly enhances the molecule's interaction with polar water molecules, leading to a substantial increase in solubility[4].

This relationship underscores the necessity of evaluating solubility across a range of pH values that mimic physiological conditions, from the stomach (acidic) to the small intestine (neutral to slightly alkaline).

Caption: Ionization states of 4-Ethylphosphonic acid and their expected impact on aqueous solubility.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

For obtaining definitive solubility data, the "gold standard" is the shake-flask method, which determines the thermodynamic equilibrium solubility[5][6][7]. This method involves equilibrating an excess amount of the solid compound in the aqueous buffer of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Reagents
  • 4-Ethylphosphonic acid-¹³C (solid, of known purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydrochloric Acid (HCl) solution (for pH adjustment)

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Deionized water (Type I)

  • Analytical balance

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

  • Volumetric flasks and pipettes

  • Scintillation vials or suitable incubation vessels

Step-by-Step Experimental Protocol
  • Preparation of Aqueous Buffers:

    • Prepare a series of aqueous buffers at various pH values. In line with regulatory guidance from bodies like the FDA, it is recommended to test at a minimum of pH 1.2, 4.5, and 6.8[8][9]. It is also advisable to include a buffer at a pH above the second pKa, for instance, pH 9.0, to capture the full solubility profile.

    • Accurately measure and verify the pH of each buffer solution at the intended experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • Add an excess amount of solid 4-Ethylphosphonic acid-¹³C to a series of vials. A key principle of this method is to ensure that undissolved solid remains at the end of the equilibration period, confirming that a saturated solution has been achieved[6]. A starting point could be to add 5-10 mg of the compound to 1 mL of each buffer.

    • Record the exact amount of compound added to each vial.

  • Equilibration:

    • Seal the vials to prevent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 1°C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours[5]. It is crucial to establish the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to ensure the measured solubility is not time-dependent.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved solids, either centrifuge the supernatant at a high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be assessed and accounted for if significant.

  • Quantification:

    • Prepare a series of calibration standards of 4-Ethylphosphonic acid-¹³C of known concentrations in each of the respective buffers.

    • Analyze the processed supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or, more suitably for a ¹³C-labeled compound, LC-MS[10].

    • Construct a calibration curve and determine the concentration of the dissolved 4-Ethylphosphonic acid-¹³C in the saturated supernatant.

Caption: Experimental workflow for the shake-flask thermodynamic solubility determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise tabular format, allowing for easy comparison of the solubility of 4-Ethylphosphonic acid-¹³C at different pH values.

pH of BufferTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)
1.225Insert DataInsert Data
4.525Insert DataInsert Data
6.825Insert DataInsert Data
9.025Insert DataInsert Data

Interpretation of Results:

The data should be analyzed in the context of the compound's pKa values. It is expected that the solubility will be lowest at pH 1.2 and will increase significantly as the pH rises, with the most substantial increases occurring around the pKa values. The highest solubility is anticipated at pH 9.0, where the dianionic species is predominant. This pH-solubility profile is critical for predicting the in vivo behavior of the compound and for guiding the development of oral dosage forms.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the aqueous solubility profile of 4-Ethylphosphonic acid-¹³C is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a therapeutic agent or research tool. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By integrating the theoretical principles of pH-dependent ionization with the practical execution of the shake-flask method, researchers can confidently characterize this critical physicochemical property, thereby enabling informed decisions and mitigating risks in the complex journey of drug development.

References

  • ChemBK. (2024, April 9). Ethylphosphonic acid Solution, 100ppm. Retrieved from [Link]

  • Savignac, P., & Jaouen, G. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylphosphonic acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethylphosphonic Acid. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Retrieved from [Link]

  • Tcherkez, G., & Gauthier, P. (2017). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • RSC Publishing. (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]

  • ACS Publications. (2015, June 1). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules. Retrieved from [Link]

  • Cristofoletti, R., & Dressman, J. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • MDPI. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from [Link]

  • LookChem. (n.d.). Ethylphosphonic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • SciSpace. (n.d.). The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • SpringerLink. (n.d.). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

  • ResearchGate. (2021, May 26). Relationship between pH and phosphorus concentration?. Retrieved from [Link]

  • Regulations.gov. (2015, July 29). Dissolution Testing and Specification Criteria for Immediate-Release Solid Oral Dosage Forms Containing Biopharmaceutics Classification System Class. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • DASH (Harvard). (n.d.). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Retrieved from [Link]

Sources

Methodological & Application

LC-MS/MS quantification of fosfomycin using 13C-ethylphosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HILIC-MS/MS Quantification of Fosfomycin

Subtitle: Robust Bioanalysis Using 13C-Ethylphosphonic Acid as a Structural Analog Internal Standard

Executive Summary

This application note details a validated protocol for the quantification of Fosfomycin in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Addressing the challenges of Fosfomycin’s high polarity and low molecular weight, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from matrix interferences. Uniquely, this protocol employs 13C-ethylphosphonic acid as an internal standard (IS). While stable isotope-labeled Fosfomycin (e.g., Fosfomycin-13C3) is the gold standard, 13C-ethylphosphonic acid serves as a cost-effective, structural analog surrogate. This guide provides critical insights into optimizing the IS transition to ensure accurate normalization of matrix effects.

Introduction & Scientific Rationale

2.1 The Analyte Challenge Fosfomycin ([(2R,3S)-3-methyloxiran-2-yl]phosphonic acid) is a low molecular weight (138.1 Da), highly polar antibiotic. It lacks UV-active chromophores, making LC-UV/FLD unsuitable. Furthermore, its extreme polarity causes it to elute in the void volume of standard C18 Reverse Phase (RP) columns, leading to massive ion suppression from salts.

2.2 The Internal Standard Strategy: 13C-Ethylphosphonic Acid The choice of Internal Standard (IS) is critical in HILIC-MS/MS due to the susceptibility of the ionization source to matrix effects.

  • Gold Standard: Fosfomycin-13C3 (Co-elutes perfectly, identical ionization).

  • Protocol Standard (This Method): 13C-Ethylphosphonic Acid.

    • Mechanism:[2][3][4] It shares the phosphonic acid moiety responsible for the dominant fragmentation pathway (PO3⁻) and ionization behavior.

    • Limitation: It lacks the epoxide ring, potentially leading to slight retention time differences compared to Fosfomycin.

    • Mitigation: The chromatographic gradient described below is optimized to ensure the IS and analyte elute within the same suppression window.

Experimental Workflow Visualization

The following diagram illustrates the sample preparation and ionization pathway, highlighting the critical points for contamination control and ionization efficiency.

G Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (MeOH + 13C-IS) Sample->Precip Add IS Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Dilution Supernatant Dilution (1:5 with Acetonitrile) Centrifuge->Dilution Supernatant HILIC HILIC Separation (ZIC-HILIC / Amide) Dilution->HILIC Injection ESI ESI(-) Source Deprotonation [M-H]- HILIC->ESI MSMS MS/MS Detection MRM Mode ESI->MSMS

Figure 1: End-to-end workflow for Fosfomycin quantification. Note the dilution step post-precipitation, which is critical for HILIC peak shape.

Detailed Protocol

Chemicals and Reagents
  • Analyte: Fosfomycin Disodium (Reference Standard).

  • Internal Standard: 13C-Ethylphosphonic Acid (Note: Ensure the label position is known; typically 13C1 or 13C2 on the ethyl chain).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.

  • Mobile Phase Additive: Ammonium Hydroxide (25%) for pH adjustment.

Instrumentation & Conditions

Liquid Chromatography (LC) Parameters:

  • Column: ZIC-HILIC (SeQuant, 100 × 2.1 mm, 3.5 µm) or XBridge Amide (Waters).

    • Why: Zwitterionic (ZIC) phases provide superior retention for phosphonic acids compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH).

    • Why pH 9.0? Fosfomycin is fully deprotonated at basic pH, improving peak symmetry and retention on cationic HILIC phases.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 2–5 µL (Keep low to prevent solvent effects).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 90% Initial Hold (Equilibration)
1.00 90% Sample Loading
4.00 40% Elution Ramp
5.00 40% Flush
5.10 90% Re-equilibration Start

| 8.00 | 90% | End of Run |

Mass Spectrometry (MS/MS) Parameters:

  • Ionization: ESI Negative Mode (-).[3][5][6][7]

  • Source Temp: 350°C.

  • Capillary Voltage: -3000 V.

  • Collision Gas: Argon or Nitrogen.[2]

MRM Transitions (Critical Step)

The fragmentation of phosphonic acids is dominated by the loss of the hydrocarbon chain to form the phosphite ion (


).
CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Fosfomycin 137.0 79.0 (

)
2522Quantifier
Fosfomycin137.063.0 (

)
2535Qualifier
13C-Ethylphosphonic Acid 110.0 *79.0 (

)
2520IS Quantifier

*Note on IS Mass:

  • Unlabeled Ethylphosphonic Acid MW = 110.05 Da. [M-H]⁻ = 109.0.

  • If 13C1 -labeled: Precursor = 110.0 .

  • If 13C2 -labeled: Precursor = 111.0 .

  • Crucial: The product ion remains 79.0 because the carbon chain (containing the label) is cleaved off during fragmentation.

Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL tube.

  • IS Addition: Add 10 µL of 13C-Ethylphosphonic Acid working solution (e.g., 10 µg/mL). Vortex.

  • Precipitation: Add 200 µL of Acetonitrile (Cold).

    • Why ACN? Methanol can cause peak distortion in HILIC if not evaporated. ACN is compatible with the initial mobile phase.

  • Agitation: Vortex for 1 min; Centrifuge at 14,000 × g for 10 min at 4°C.

  • Dilution (Mandatory): Transfer 50 µL of the supernatant to a vial and add 150 µL of Acetonitrile .

    • Reasoning: Injecting pure supernatant (approx 75% ACN) onto a 90% ACN column can cause "solvent mismatch," leading to double peaks. Diluting to >90% ACN sharpens the peak.

Method Validation & Troubleshooting

6.1 Matrix Effects & IS Suitability Since 13C-Ethylphosphonic acid is an analog, not an isotopologue, it may not perfectly compensate for matrix suppression if the retention times (RT) differ by >0.2 min.

  • Validation Step: Perform a post-column infusion of Fosfomycin while injecting a blank matrix extract. Observe the baseline for suppression zones. Ensure the IS elutes within the same suppression profile as the analyte.

6.2 Linearity

  • Range: 1.0 – 500 µg/mL (Plasma).

  • Weighting: 1/x².

6.3 Troubleshooting Table

IssueProbable CauseCorrective Action
RT Shift pH instability in Mobile Phase A.Prepare fresh buffer daily; check pH carefully.
Peak Tailing Interaction with column silanols.Increase buffer concentration (up to 20mM) or check pH > 8.5.
Low Sensitivity Ion suppression from phospholipids.Use Phospholipid Removal Plates (e.g., Ostro) instead of simple PPT.
IS Drift 13C-Ethylphosphonic acid eluting earlier than Fosfomycin.Adjust Gradient slope (make it shallower) to force co-elution.

References

  • Wijma, R. A., et al. (2018). "A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography." Journal of Chromatography B. Link

  • Parker, S. L., et al. (2015). "A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS." Journal of Antimicrobial Chemotherapy. Link

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2015). "A simple LC-MS/MS method using HILIC chromatography for the determination of fosfomycin in plasma and urine." Analytical and Bioanalytical Chemistry. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Derivatization of phosphonic acids with TMSCHN2 for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungsleitfaden und Protokoll Titel: Quantitative Analyse von Phosphonsäuren mittels GC-MS nach Derivatisierung mit Trimethylsilyldiazomethan (TMSCHN2)

Anwendungs-ID: AN-GCMS-PA-001

Autor: Dr. Gemini, Senior Application Scientist

Datum: 9. Februar 2026

Zusammenfassung

Dieses Dokument beschreibt eine detaillierte Methode zur Derivatisierung von Phosphonsäuren mit Trimethylsilyldiazomethan (TMSCHN2) für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Phosphonsäuren sind aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine analytische Herausforderung für die GC-MS. Die hier beschriebene Veresterung der sauren Protonen zu den entsprechenden Methylestern erhöht die Flüchtigkeit und thermische Stabilität der Analyten signifikant und ermöglicht so eine robuste und reproduzierbare Analyse. Es werden die zugrunde liegende Reaktionsmechanik, ein schrittweises Protokoll, sicherheitsrelevante Aspekte und typische GC-MS-Parameter erläutert.

Einleitung

Phosphonsäuren und ihre Derivate sind eine Klasse von Organophosphorverbindungen, die in einer Vielzahl von industriellen und biologischen Anwendungen von Bedeutung sind, unter anderem als Herbizide, Inhibitoren für Korrosion und Kesselstein, als antivirale Medikamente und als Zwischenprodukte in der chemischen Synthese.[1] Ihre quantitative Bestimmung ist für die pharmazeutische Entwicklung, die Umweltüberwachung und die Prozesskontrolle von entscheidender Bedeutung.

Die direkte Analyse von Phosphonsäuren mittels GC-MS ist aufgrund ihrer physikochemischen Eigenschaften – hohe Polarität, geringe Flüchtigkeit und thermische Labilität – nicht praktikabel.[2] Eine Derivatisierung ist daher ein unerlässlicher Schritt, um diese Analyten in eine für die GC-Analyse geeignete Form zu überführen.[3][4] Die Methylierung der sauren P-OH-Gruppen ist eine gängige und effektive Strategie. Während Diazomethan historisch für diese Reaktion verwendet wurde, ist es hoch explosiv und toxisch.[4] Trimethylsilyldiazomethan (TMSCHN2) hat sich als sicherere und stabilere Alternative etabliert, die eine effiziente und schnelle Methylierung ermöglicht.[5][6]

Dieser Anwendungsleitfaden bietet eine umfassende Anleitung für die Derivatisierung von Phosphonsäuren mit TMSCHN2 und richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Prinzip und Mechanismus der Derivatisierung

Die Derivatisierung von Phosphonsäuren mit TMSCHN2 ist eine Säure-katalysierte Methylierung. Die Reaktion erfordert die Anwesenheit eines protischen Co-Lösungsmittels, typischerweise Methanol. Der Mechanismus lässt sich in zwei Hauptschritte unterteilen:

  • In-situ-Erzeugung von Diazomethan: Die Phosphonsäure (oder eine andere saure Spezies im Gemisch) protoniert das TMSCHN2. Das resultierende instabile Zwischenprodukt zerfällt unter Abspaltung von Trimethylsilylmethanol (CH3OTMS) zu Diazomethan (CH2N2).[6]

  • Veresterung: Das frisch erzeugte, hochreaktive Diazomethan reagiert sofort mit den deprotonierten, nukleophilen Phosphonat-Gruppen in einer S_N2-Reaktion, was zur Bildung des entsprechenden Di-Methylesters und zur Freisetzung von Stickstoffgas (N2) führt.[7]

Die Gesamtreaktion verläuft schnell und in der Regel bei Raumtemperatur mit hohen Ausbeuten.[8][9]

Visualisierung des Reaktionsmechanismus

ReactionMechanism cluster_step1 Schritt 1: In-situ-Erzeugung von Diazomethan cluster_step2 Schritt 2: Veresterung R-P(O)(OH)2 R-P(O)(OH)₂ Phosphonsäure Intermediate [(CH₃)₃SiCH₂N₂]⁺ + R-P(O)(OH)O⁻ R-P(O)(OH)2->Intermediate + TMSCHN₂ Phosphonate R-P(O)(OH)O⁻ Phosphonat-Anion TMSCHN2 (CH₃)₃SiCHN₂ TMSCHN₂ MeOH CH₃OH Methanol MeOH->Intermediate CH2N2 CH₂N₂ Diazomethan Intermediate->CH2N2 + CH₃OH - (CH₃)₃Si-O-CH₃ CH2N2_2 CH₂N₂ TMS-O-Me (CH₃)₃Si-O-CH₃ Product R-P(O)(OCH₃)₂ Phosphonsäuredimethylester Phosphonate->Product + 2 CH₂N₂ N2 N₂ Stickstoff

Abbildung 1: Vereinfachter Reaktionsmechanismus der Phosphonsäure-Methylierung mit TMSCHN2 in Anwesenheit von Methanol.

Materialien und Reagenzien

  • Phosphonsäure-Probe: Gelöst in einem geeigneten aprotischen Lösungsmittel (z.B. Toluol, Dichlormethan). Die Probe sollte wasserfrei sein, da Wasser mit dem Reagenz reagieren kann.

  • Trimethylsilyldiazomethan (TMSCHN2): Typischerweise als 2,0 M Lösung in Hexan oder Diethylether. EXTREM GIFTIG! [6][10][11]

  • Methanol (MeOH): Analysenrein, wasserfrei.

  • Lösungsmittel für die Reaktion: Toluol oder ein Benzol/Methanol-Gemisch (z.B. 7:2 v/v) wird häufig empfohlen.[9]

  • Interner Standard (IS): Eine stabile, nicht-reaktive Verbindung, die im Probenmatrix nicht vorkommt (z.B. deuteriertes Analogon oder eine strukturell ähnliche Phosphorverbindung).

  • Quench-Reagenz (optional): Eine schwache Säure wie Essigsäure in einem inerten Lösungsmittel, um überschüssiges TMSCHN2 zu neutralisieren.

  • Reaktionsgefäße: 1-2 mL Glas-Vials mit Schraubverschluss und Septum.

  • Pipetten und Spritzen: Präzisionspipetten und gasdichte Spritzen für den Umgang mit Reagenzien.

  • Heizblock/Wasserbad (optional): Für Reaktionen, die eine erhöhte Temperatur erfordern.

  • Stickstoff-Evaporator: Zum Einengen der Proben.

Sicherheitshinweis: TMSCHN2 ist extrem toxisch bei Inhalation und kann tödlich sein.[6][11] Es ist zudem ein potenzielles Karzinogen.[10] Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Einhaltung strengster Sicherheitsvorkehrungen durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und geeignete chemikalienresistente Handschuhe.[11][12][13]

Detailliertes Derivatisierungsprotokoll

Dieses Protokoll ist ein allgemeiner Leitfaden und sollte für spezifische Analyten und Matrices optimiert werden.

Visualisierung des Arbeitsablaufs

DerivatizationWorkflow Start Start: Trockene Probe Add_Solvent 1. Probe in aprotischem Lösungsmittel lösen (z.B. 100 µL Toluol) Start->Add_Solvent Add_IS 2. Internen Standard (IS) hinzufügen Add_Solvent->Add_IS Add_MeOH 3. Methanol hinzufügen (z.B. 20 µL) Add_IS->Add_MeOH Add_TMSCHN2 4. TMSCHN2-Lösung zugeben (z.B. 50 µL, 2M in Hexan) IM ABZUG! Add_MeOH->Add_TMSCHN2 Vortex 5. Mischen (Vortex) und reagieren lassen Add_TMSCHN2->Vortex Incubate 6. Inkubation (z.B. 30 min bei Raumtemperatur) Vortex->Incubate Quench 7. (Optional) Überschüssiges Reagenz neutralisieren (z.B. mit Essigsäure) Incubate->Quench Evaporate 8. (Optional) Volumen unter N₂ reduzieren Quench->Evaporate Analyze 9. Analyse mittels GC-MS Evaporate->Analyze

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung von Phosphonsäuren mit TMSCHN2.

Schritt-für-Schritt-Anleitung
  • Probenvorbereitung: Stellen Sie sicher, dass die zu analysierende Probe oder der Extrakt trocken ist. Wasser kann die Reaktion stören und zu unvollständiger Derivatisierung und Nebenprodukten führen. Lösen Sie die trockene Probe in einem geeigneten Volumen eines aprotischen Lösungsmittels (z.B. 100 µL Toluol) in einem Reaktions-Vial.

  • Zugabe des Internen Standards: Fügen Sie eine bekannte Menge des internen Standards zur Probe hinzu.

  • Zugabe des Co-Lösungsmittels: Geben Sie Methanol zum Reaktionsgemisch (z.B. 20 µL). Das Verhältnis von aprotischem Lösungsmittel zu Methanol kann die Reaktionskinetik beeinflussen und sollte optimiert werden.

  • Derivatisierungsreaktion: Fügen Sie unter strikter Einhaltung der Sicherheitsvorschriften langsam die TMSCHN2-Lösung hinzu (z.B. 50 µL einer 2,0 M Lösung in Hexan). Ein leichter Überschuss des Reagenzes ist erforderlich, um eine vollständige Reaktion sicherzustellen. Das Auftreten einer gelben Färbung und Gasentwicklung (N2) zeigt an, dass die Reaktion stattfindet.[12]

  • Mischen und Inkubation: Verschließen Sie das Vial sofort und mischen Sie den Inhalt gründlich (z.B. durch Vortexen für 30 Sekunden). Lassen Sie die Reaktion bei Raumtemperatur für 20-30 Minuten ablaufen. Bei sterisch gehinderten Phosphonsäuren kann eine Erwärmung auf 60-70 °C für 15-30 Minuten die Ausbeute verbessern.[14]

  • Neutralisierung (Optional): Um eine Derivatisierung von Komponenten der GC-Säule oder des Injektors zu verhindern, kann überschüssiges TMSCHN2 durch die Zugabe von 1-2 Tropfen einer schwachen Säure (z.B. 2% Essigsäure in Hexan) neutralisiert werden. Warten Sie, bis die Gasentwicklung aufhört.

  • Probenaufkonzentrierung (Optional): Je nach Konzentration des Analyten kann das Lösungsmittel vorsichtig unter einem leichten Stickstoffstrom eingeengt werden. Vermeiden Sie das vollständige Trocknen, da die Derivate flüchtig sind.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.

GC-MS Analyseparameter

Die optimalen GC-MS-Bedingungen hängen vom spezifischen Analyten und dem verwendeten Instrument ab. Die folgende Tabelle enthält typische Startparameter für die Analyse von methylierten Phosphonsäuren.

ParameterEmpfohlener WertBegründung/Anmerkungen
GC-Säule Mid-polare Säule, z.B. 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms, ZB-5)Bietet eine gute Trennleistung für eine breite Palette von Derivaten.
Säulendimensionen30 m x 0,25 mm ID, 0,25 µm FilmdickeStandarddimensionen für eine gute Balance zwischen Auflösung und Analysezeit.
Injektor Split/SplitlessDer Splitless-Modus wird für Spurenanalysen empfohlen, um die Empfindlichkeit zu maximieren.
Injektortemperatur250 - 280 °CMuss hoch genug sein, um eine schnelle Verdampfung der Derivate zu gewährleisten, aber niedrig genug, um einen thermischen Abbau zu vermeiden.
Trägergas Helium oder WasserstoffHelium ist inert und sicher. Wasserstoff kann die Analysezeiten verkürzen und die Auflösung verbessern.
Flussrate1,0 - 1,5 mL/min (konstanter Fluss)Optimiert die Trenneffizienz.
Ofentemperaturprogramm Start bei 60-80 °C (2 min halten), dann Rampe mit 10-20 °C/min auf 280-300 °C (5-10 min halten)Das Programm muss optimiert werden, um eine gute Trennung von Analyten und Matrixkomponenten zu erreichen.
MS-Interface
Transfer-Line-Temp.280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquellentemp.230 °CStandardtemperatur für die Elektronenstoßionisation (EI).
Ionisationsenergie70 eVStandardenergie für EI, erzeugt reproduzierbare und bibliothekskompatible Massenspektren.[15]
Detektionsmodus Full Scan (m/z 40-550) und/oder Selected Ion Monitoring (SIM)Full Scan zur Identifizierung unbekannter Verbindungen. SIM für maximale Empfindlichkeit und Selektivität bei der Quantifizierung bekannter Analyten.

Fehlerbehebung und wichtige Überlegungen

  • Unvollständige Derivatisierung: Dies kann durch die Anwesenheit von Wasser, eine zu geringe Menge an Derivatisierungsreagenz oder eine zu kurze Reaktionszeit/niedrige Temperatur verursacht werden. Stellen Sie sicher, dass alle Lösungsmittel und die Probe wasserfrei sind und optimieren Sie die Reaktionsbedingungen.

  • Nebenprodukte: TMSCHN2 kann mit anderen funktionellen Gruppen wie Phenolen oder Enolen reagieren, obwohl die Reaktion langsamer ist als mit Carbonsäuren oder Phosphonsäuren. Die Optimierung der Reaktionszeit und -temperatur kann helfen, die Bildung von Nebenprodukten zu minimieren.

  • Stabilität der Derivate: Während Methylester im Allgemeinen stabil sind, ist die Stabilität von Trimethylsilyl-Derivaten, die als Nebenprodukte entstehen können, oft geringer.[16] Es wird empfohlen, die derivatisierten Proben so schnell wie möglich zu analysieren.

  • Reagenzstabilität: TMSCHN2 ist stabiler als Diazomethan, sollte aber dennoch kühl und trocken gelagert und vor Licht geschützt werden. Überprüfen Sie das Verfallsdatum und die Qualität des Reagenzes.

Fazit

Die Derivatisierung von Phosphonsäuren mit Trimethylsilyldiazomethan ist eine robuste, effiziente und sicherere Methode im Vergleich zur Verwendung von Diazomethan. Sie wandelt polare, nichtflüchtige Phosphonsäuren in ihre thermisch stabilen und flüchtigen Methylester um, was eine zuverlässige quantitative Analyse mittels GC-MS ermöglicht. Die Einhaltung der strengen Sicherheitsprotokolle ist für den Umgang mit TMSCHN2 unerlässlich. Durch die sorgfältige Optimierung der Derivatisierungs- und GC-MS-Parameter kann diese Methode erfolgreich in verschiedenen Forschungs- und Entwicklungsbereichen eingesetzt werden.

Referenzen

  • PubMed. (n.d.). Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS. Retrieved February 9, 2026, from

  • IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved February 9, 2026, from

  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved February 9, 2026, from

  • PMC. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved February 9, 2026, from

  • A "Little" Mass Spec and Sailing. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane. Retrieved February 9, 2026, from _

  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents. Retrieved February 9, 2026, from

  • PMC. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Retrieved February 9, 2026, from

  • PubMed. (n.d.). Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods. Retrieved February 9, 2026, from

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved February 9, 2026, from

  • OSTI.GOV. (2016, February 9). Effective methylation of phosphonic acids related to chemical warfare agents mediated by trimethyloxonium tetrafluoroborate for. Retrieved February 9, 2026, from

  • AWS. (n.d.). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Retrieved February 9, 2026, from

  • Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Retrieved February 9, 2026, from

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • ResearchGate. (n.d.). (PDF) Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. Retrieved February 9, 2026, from

  • Organic Syntheses. (n.d.). trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • MDPI. (n.d.). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Retrieved February 9, 2026, from

  • TCI. (2023, July 17). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Retrieved February 9, 2026, from

  • Common Organic Chemistry. (n.d.). Trimethylsilyldiazomethane. Retrieved February 9, 2026, from

  • OMICS Online. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved February 9, 2026, from

  • Fisher Scientific. (2008, November 18). SAFETY DATA SHEET. Retrieved February 9, 2026, from

  • ChemicalBook. (n.d.). (TRIMETHYLSILYL)DIAZOMETHANE - Safety Data Sheet. Retrieved February 9, 2026, from

  • NIH. (n.d.). Selective Esterification of Phosphonic Acids - PMC. Retrieved February 9, 2026, from

  • ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved February 9, 2026, from

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved February 9, 2026, from

  • MDPI. (2023, June 15). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Retrieved February 9, 2026, from

  • Agilent. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Retrieved February 9, 2026, from

Sources

Metabolic flux analysis using 13C-labeled phosphonate tracers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis (MFA) of Phosphonate Catabolism and Pharmacokinetics Using 13C-Labeled Tracers

Introduction: The Unique Niche of Phosphonate Tracers

While standard Metabolic Flux Analysis (MFA) utilizes 13C-glucose or glutamine to map central carbon metabolism, 13C-labeled phosphonate tracers serve a distinct and critical purpose. Phosphonates (characterized by a stable C-P bond) are distinct from phosphates (C-O-P bond). They are widely used as antiviral drugs (e.g., Tenofovir), herbicides (e.g., Glyphosate), and antibiotics (e.g., Fosfomycin).

This guide focuses on Targeted Flux Analysis using 13C-phosphonates to quantify:

  • C-P Bond Cleavage Kinetics: The rate at which the stable C-P bond is broken by specific enzymes (e.g., C-P lyase, phosphonatase).

  • Drug Stability & Metabolism: Tracking the metabolic fate of phosphonate-based therapeutics in vivo.

  • Phosphorus Scavenging: How microbes utilize phosphonates under phosphate-limiting conditions.

Key Advantage: The direct C-P bond introduces a large scalar coupling (


) visible in NMR, acting as an intrinsic "molecular beacon" that disappears only when the bond is cleaved.

Experimental Design & Tracer Selection

Tracer Selection Strategy

Unlike glucose MFA, where uniform labeling is common, phosphonate MFA often requires position-specific labeling adjacent to the phosphorus atom.

Tracer TypeChemical StructureApplicationKey Detection Feature
[13C]Methylphosphonate 13CH₃-PO(OH)₂Probing C-P lyase activity (methane release).Loss of 13C-31P coupling in NMR; 13CH₄ gas production.
[1,2-13C]2-Aminoethylphosphonate (2-AEP) H₂N-13CH₂-13CH₂-PO(OH)₂Studying marine microbial P-cycling; cell membrane integration.Distinct chemical shift shift upon transamination.
[3-13C]Phosphonopyruvate HOOC-CO-13CH₂-PO(OH)₂Biosynthetic precursor flux (e.g., Fosfomycin biosynthesis).Tracking rearrangement reactions (PEP mutase).
[13C]Drug Analogs (Variable)DMPK studies; stability in liver microsomes.Quantifying intact parent vs. metabolite.
Experimental Setup (Microbial/Cell Culture)
  • Phosphate Control: Phosphonate catabolism genes (e.g., phn operon) are often repressed by inorganic phosphate (Pi).

    • Protocol: Cultivate cells in MOPS minimal media with limited Pi (0.1 mM) to induce the Pho regulon, then spike with the 13C-phosphonate tracer.

  • Quenching: Phosphonates are chemically stable, but their metabolic intermediates are labile.

    • Method: Rapid filtration followed by quenching in liquid nitrogen or cold methanol (-40°C).

Analytical Protocol: The "Dual-View" Approach

The most powerful method for phosphonate flux analysis combines 31P NMR (to see the phosphorus environment) and 13C NMR/MS (to track the carbon backbone).

NMR Spectroscopy (The Gold Standard)

The C-P bond provides a unique signature. We utilize the heteronuclear coupling between 13C and 31P.

  • Experiment A: 1D 31P{1H} NMR

    • Purpose: Quantify total phosphonate vs. phosphate pools.

    • Observation: Phosphonates appear downfield (10–30 ppm) compared to phosphates (0–5 ppm).

  • Experiment B: 2D 1H-31P HSQC or 13C-31P HMBC

    • Purpose: Verify the integrity of the C-P bond.

    • Logic: If the C-P bond is intact, you will see a cross-peak. If the bond is cleaved (flux through C-P lyase), the cross-peak disappears, and the 13C label moves to a non-coupled region (e.g., 13C-methane or 13C-acetate).

Mass Spectrometry (LC-HRMS)

For lower concentrations (<10 µM), LC-MS is required.

  • Column: Anionic exchange (SAX) or HILIC columns are required due to the high polarity of phosphonates.

  • Ionization: Negative mode ESI (-).

  • Flux Marker: Monitor the Mass Isotopomer Distribution (MID) of the cleavage product.

    • Example: [13C]Glyphosate

      
       [13C]AMPA + Glyoxylate.
      

Pathway Visualization: The C-P Lyase Complex

The following diagram illustrates the specific metabolic flux of a phosphonate tracer (Methylphosphonate) entering a bacterial cell, being processed by the C-P lyase complex (Phn pathway), and releasing methane and phosphate.

C_P_Lyase_Flux cluster_extracellular Extracellular Space cluster_periplasm Periplasm & Transport cluster_cytosol Cytosol (C-P Lyase Complex) MP_ext [13C]Methylphosphonate (Tracer) PhnD PhnD (Binding Protein) MP_ext->PhnD Diffusion PhnCDE PhnCDE (ABC Transporter) PhnD->PhnCDE Docking MP_in [13C]Methylphosphonate PhnCDE->MP_in ATP-driven Import Complex PhnG-M Complex (C-P Cleavage) MP_in->Complex Activation (PhnI, PhnJ) Ribose_MP 5-phospho-alpha-D-ribosyl-1-diphosphate Ribose_MP->Complex Co-substrate Methane [13C]Methane (Gas Release) Complex->Methane Flux Output 1 (Volatile) Pi Inorganic Phosphate (Biomass) Complex->Pi Flux Output 2 (P-Source)

Caption: Flux map of [13C]Methylphosphonate catabolism via the bacterial C-P lyase (Phn) pathway. The 13C label is released as methane, while the phosphorus is assimilated.

Data Analysis & Flux Calculation Protocol

Step 1: Quantify Substrate Depletion

Calculate the uptake rate (


) of the phosphonate tracer using the concentration profile from the media supernatant (measured by NMR/MS).


(Where 

is biomass,

is tracer concentration)
Step 2: Determine Cleavage Efficiency

The core flux of interest is the C-P cleavage rate (


).
Using 31P NMR, integrate the peak area of the Phosphonate (

) vs. the released Inorganic Phosphate (

).


Step 3: 13C Mass Balance (The "Leak" Check)

If the phosphonate carbon is assimilated (e.g., 2-AEP


 Acetaldehyde 

Acetyl-CoA), the 13C label will appear in downstream metabolites (Glutamate, Citrate).
  • Protocol: Perform standard GC-MS isotopomer analysis on amino acids.

  • Calculation: If 13C enrichment in Glutamate > natural abundance, the phosphonate carbon has entered the TCA cycle.

Case Study: Tracking Fosfomycin Resistance

Context: Fosfomycin is a phosphonate antibiotic. Resistance often occurs via modification of the drug rather than C-P cleavage. Experiment: Incubate resistant S. aureus with [1,2-13C]Fosfomycin. Observation:

  • 31P NMR: The chemical shift moves from 12 ppm (Fosfomycin) to 16 ppm (Fosfomycin-Glutathione adduct).

  • 13C NMR: The C-P coupling (

    
    ) remains intact (~140 Hz), proving the drug was modified (FosB enzyme activity) but the C-P bond was not cleaved.
    

References

  • Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Global and Seasonal Variation of Marine Phosphonate Metabolism. Nature Communications / PMC. Available at: [Link]

  • Phylogenetic Analysis of Microbial C-P Lyase Cluster Genes. Frontiers in Microbiology / PMC. Available at: [Link]

  • Phosphorus NMR and its Application to Metabolomics. Analytical Chemistry / NIH. Available at: [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. MDPI Fermentation. Available at: [Link][1]

Sources

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of ¹³C-Phosphonic Acids in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of solid-phase extraction (SPE) methodologies for the selective isolation and purification of ¹³C-labeled phosphonic acids from complex biological matrices such as human plasma. As highly polar, acidic analytes, phosphonic acids present unique challenges for extraction, requiring specialized approaches to achieve high recovery and sample cleanliness essential for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles of anion exchange and mixed-mode SPE, presenting validated, step-by-step protocols that emphasize not just the procedural steps, but the underlying chemical causality. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, reproducible, and accurate bioanalytical methods.

Introduction: The Analytical Imperative

Phosphonic acids and their derivatives are a critical class of compounds in pharmaceuticals, acting as enzyme inhibitors, bone-targeting agents, and prodrugs. Accurate quantification of these compounds and their stable isotope-labeled analogues in plasma is fundamental to pharmacokinetic and metabolic studies. The plasma matrix, however, is notoriously complex, containing high concentrations of proteins, lipids, salts, and endogenous anions (e.g., phosphates, citrates) that can interfere with analysis.[1]

Effective sample preparation is therefore not merely a preliminary step but the cornerstone of reliable bioanalysis. Solid-Phase Extraction (SPE) offers significant advantages over simpler methods like protein precipitation or liquid-liquid extraction by providing superior matrix component removal, analyte concentration, and improved reproducibility.[2][3]

The Gold Standard: ¹³C-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is indispensable in modern LC-MS/MS analysis.[4] While deuterium-labeled standards have been common, ¹³C-labeled standards are now recognized as the superior choice. ¹³C atoms cause a negligible change in the physicochemical properties of the molecule, ensuring that the internal standard co-elutes precisely with the unlabeled analyte.[5] This identical chromatographic behavior allows the SIL-IS to more accurately compensate for variations in extraction recovery and, critically, for matrix-induced ion suppression or enhancement in the mass spectrometer source.[6][7] This document focuses on methods optimized for these gold-standard internal standards.

Foundational Principles: Selecting the Right SPE Chemistry

The key to successful SPE is exploiting the chemical differences between the analyte of interest and the matrix components.[8] Phosphonic acids are strong acids, meaning they are negatively charged (anionic) across a wide pH range. This dictates that the primary retention mechanism will be anion exchange .

Anion Exchange SPE Sorbents
  • Strong Anion Exchange (SAX): These sorbents contain quaternary ammonium functional groups that are permanently positively charged, regardless of pH.[9] They bind strongly to anionic analytes like phosphonic acids. While this ensures robust retention, elution can be challenging and may require high-salt or high-pH solutions that are not ideal for LC-MS/MS.[10]

  • Weak Anion Exchange (WAX): These sorbents feature primary, secondary, or tertiary amine groups. Their charge is pH-dependent; they are positively charged at low pH and neutral at high pH.[9] This property is highly advantageous, as it allows for analyte retention in the charged state and elution by simply raising the pH to neutralize the sorbent, disrupting the ionic interaction.[10]

  • Mixed-Mode SPE: These advanced sorbents combine two retention mechanisms, typically reversed-phase (e.g., C8 or a polymer) and ion-exchange (e.g., WAX or SAX), on a single particle.[9] This dual chemistry allows for a more rigorous and orthogonal cleanup, removing different classes of interferences in separate wash steps, leading to exceptionally clean extracts.

Universal Workflow for Plasma Sample Preparation

A systematic approach is crucial for reproducibility. The general workflow involves sample pre-treatment to remove proteins, followed by the four core steps of SPE: Condition, Equilibrate, Load, and Elute (often with an intermediate Wash step).[11]

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample (+ ¹³C-IS) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant for Loading centrifuge->supernatant load 3. Load Sample supernatant->load condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Acidic Buffer) condition->equilibrate equilibrate->load wash 4. Wash (Interference Removal) load->wash elute 5. Elute (Analyte Collection) wash->elute final Final Extract for LC-MS/MS elute->final Evaporate & Reconstitute

Figure 1: General experimental workflow for SPE of ¹³C-phosphonic acids from plasma.

Detailed Protocols and Methodologies

Protocol 1: Mandatory Sample Pre-treatment (Protein Precipitation)

Before any SPE procedure, plasma proteins must be removed as they can clog the cartridge and interfere with the extraction.

Objective: To precipitate and remove bulk proteins from the plasma sample.

Materials:

  • Human plasma sample

  • ¹³C-Phosphonic Acid Internal Standard (IS) solution

  • Acetonitrile (ACN) with 1% formic acid (v/v)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Pipette 200 µL of the human plasma sample into a microcentrifuge tube.

  • Spike with the appropriate volume of ¹³C-Phosphonic Acid IS solution. The IS should be added at this earliest stage to account for all subsequent sample handling and extraction variability.[7]

  • Add 600 µL of ice-cold ACN with 1% formic acid (a 3:1 solvent-to-sample ratio). The acid helps to fully disrupt protein-analyte binding.[12]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the resulting supernatant. This supernatant is now ready for loading onto the conditioned and equilibrated SPE cartridge.

Protocol 2: Mixed-Mode Weak Anion Exchange (WAX) SPE

This is the recommended starting point for most phosphonic acids due to its high selectivity and gentle elution conditions. It combines reversed-phase and weak anion exchange mechanisms.

Sorbent Example: Polymeric WAX (e.g., Waters Oasis WAX, Phenomenex Strata-X-AW).

Principle of Self-Validation: This method uses orthogonal wash steps. The first wash uses a weak organic solvent to remove hydrophobic interferences retained by the reversed-phase mechanism. The second aqueous wash removes polar, non-ionic interferences. Only the target analyte, retained by both reversed-phase and strong ionic interactions, remains for selective elution.

WAX_Mechanism cluster_load Load/Wash 1 (pH < 4) cluster_wash Wash 2 (Aqueous) cluster_elute Elute (pH > 8) sorbent_load Sorbent (R-NH₂⁺) Analyte (PA-O⁻) interaction_load Ionic & Hydrophobic Binding sorbent_load:f0->interaction_load sorbent_load:f1->interaction_load load_wash_edge Organic Wash (Removes Hydrophobic Interferences) sorbent_wash Sorbent (R-NH₂⁺) Analyte (PA-O⁻) interaction_wash Analyte Retained sorbent_wash:f0->interaction_wash sorbent_wash:f1->interaction_wash wash_elute_edge Basic Elution (Neutralizes Sorbent) sorbent_elute Sorbent (R-NH₂) Analyte (PA-O⁻) interaction_elute Ionic Bond Broken Analyte Elutes sorbent_elute:f0->interaction_elute sorbent_elute:f1->interaction_elute

Figure 2: Mechanism of analyte retention and elution on a WAX sorbent.

Procedure:

  • Condition: Pass 1 mL of methanol through the cartridge. This solvates the polymer and activates both retention mechanisms.

  • Equilibrate: Pass 1 mL of 2% formic acid in water. This step ensures the WAX amine groups are protonated (positively charged) and sets the pH environment for optimal analyte retention.[13]

  • Load: Load the supernatant from the pre-treatment step (Protocol 1) at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Organic): Wash with 1 mL of 5% methanol in water. This removes weakly-retained hydrophobic interferences without disrupting the stronger ionic bond holding the phosphonic acid.

  • Wash 2 (Aqueous): Wash with 1 mL of water. This removes polar, non-retained matrix components like salts.

  • Elute: Elute the ¹³C-phosphonic acid with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the WAX sorbent, breaking the ionic bond and releasing the analyte. The methanol disrupts any remaining hydrophobic interactions.[10]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.[14]

Protocol 3: Strong Anion Exchange (SAX) SPE

This method is suitable for phosphonic acids that may not be well-retained on WAX sorbents or when an alternative selectivity is needed.

Sorbent Example: Silica-based SAX (e.g., Agilent Bond Elut SAX).

Principle of Self-Validation: Retention on SAX is very strong. The wash step can be performed with a high percentage of organic solvent to rigorously remove matrix components. Elution requires a solution that can effectively compete with the analyte for the SAX sites, confirming the ionic nature of the interaction.

Procedure:

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water or a neutral buffer (e.g., 20 mM ammonium acetate, pH 7). The SAX sorbent is permanently charged, so pH equilibration is primarily for the sample environment.[13]

  • Load: Load the supernatant from the pre-treatment step (Protocol 1) at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash with 1 mL of methanol. This will remove a broad range of less polar and weakly acidic interferences.

  • Elute: Elute the ¹³C-phosphonic acid with 1 mL of 3-5% methanolic ammonia or a high ionic strength buffer. The high concentration of ammonia or salt ions is required to displace the strongly bound phosphonic acid from the quaternary amine sites.[15]

  • Post-Elution: Evaporate the eluate to dryness and reconstitute. Note: If a high-salt buffer is used for elution, an additional desalting step may be necessary before LC-MS/MS analysis.

Data Presentation: Method Comparison

The choice of SPE sorbent depends on the specific properties of the phosphonic acid and the required cleanliness of the final extract.

ParameterMixed-Mode WAXStrong Anion Exchange (SAX)
Primary Mechanism Weak Anion Exchange + Reversed-PhaseStrong Anion Exchange
Retention Principle pH-dependent sorbent chargePermanent sorbent charge
Typical Loading pH Acidic (pH < pKa of sorbent, ~2-4)Neutral to slightly acidic (pH 4-7)
Elution Strategy Increase pH to neutralize sorbent (e.g., NH₄OH)Competitive displacement (high salt or strong base)
Advantages High selectivity from dual cleanup; Gentle elution conditions; Excellent for complex matrices.[10]Very strong retention of acidic compounds; Tolerant to high organic content in wash steps.
Limitations Requires careful pH control.Elution can be difficult for strongly acidic compounds; Elution solvents may be harsh or incompatible with MS.[1][10]
Best Suited For General purpose, robust method development for most phosphonic acids in plasma.Analytes that are poorly retained on WAX; When very aggressive organic washes are needed.

Conclusion

The successful quantification of ¹³C-phosphonic acids in plasma via LC-MS/MS is critically dependent on the implementation of a selective and efficient solid-phase extraction protocol. By understanding the chemical principles of anion exchange and mixed-mode sorbents, researchers can move beyond rote protocols and rationally design methods that deliver high analyte recovery and superior matrix removal. The Mixed-Mode Weak Anion Exchange (WAX) protocol presented here offers a robust and versatile starting point, leveraging orthogonal cleanup mechanisms to produce extracts of the highest quality. For all methods, the inclusion of a co-eluting ¹³C-labeled internal standard from the outset is paramount to achieving the highest levels of accuracy and precision in bioanalytical studies.

References

  • Waters Corporation. (n.d.). Straightforward Solid-Phase Extraction Method for the Determination of Verapamil and Its Metabolite in Plasma in a 96-well Extraction Plate. PubMed. Available at: [Link]

  • Law, B. (2018). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link]

  • Zunic, J., et al. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • Mercolini, L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

  • Drescher, D., et al. (2007). Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry. PubMed. Available at: [Link]

  • Hawach Scientific. (n.d.). Mixed Mode Cartridge, C8/SCX SPE Column. Hawach. Available at: [Link]

  • Andac, S. C., et al. (2025). Strong Anion Exchange On-Line Solid Phase Extraction and Liquid Chromatographic Determination of Cefuroxime in Spiked Human Plasma Samples. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). SPE for biological fluids. Fisher Scientific. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Hawach Scientific. (n.d.). Weak Anion Exchange PSA SPE Cartridge. Hawach Scientific. Available at: [Link]

  • Waters Corporation. (n.d.). Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. Waters Corporation. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]

  • Nozal, M., et al. (2025). Determination of Methylphosphonic Acid in Human Blood Plasma by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Andersen, S., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Available at: [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Available at: [Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Available at: [Link]

  • Watson, D., & Raynie, D. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Heise, R., et al. (2025). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Available at: [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards. LIBIOS. Available at: [Link]

  • Romer Labs. (n.d.). 13C Isotope Labeled. Romer Labs. Available at: [Link]

Sources

31P NMR pH-sensing applications using ethylphosphonic acid probes

Application Note: NMR pH-Sensing with Ethylphosphonic Acid (EPA)

Executive Summary

This protocol outlines the use of Ethylphosphonic Acid (EPA) as an exogenous


8.05
Key Advantages of EPA Probes
  • Alkaline Sensitivity: Optimal buffering capacity and shift sensitivity in the pH 7.5–8.5 range.

  • Spectral Resolution: Resonates downfield (~30–38 ppm) from endogenous phosphates (0–5 ppm), eliminating signal overlap.

  • Metabolic Stability: The C–P bond is resistant to enzymatic hydrolysis by phosphatases.

Scientific Principles & Mechanism

The Chemical Shift Mechanism

The observed chemical shift (

Henderson-Hasselbalch relationship

Where:

  • 
    : Chemical shift of the fully protonated form (low pH).
    
  • 
    : Chemical shift of the fully deprotonated form (high pH).
    
  • 
    : The acid dissociation constant of the probe.[1]
    
Comparative Probe Metrics

EPA is selected based on specific experimental needs. The table below compares it with other common

ProbeTypeApprox.

Sensitivity RangePrimary Application
Inorganic Phosphate (Pi) Endogenous6.756.2 – 7.3Cytosolic pH (Physiological)
Ethylphosphonic Acid (EPA) Exogenous8.05 7.4 – 8.6 Mitochondrial/Extracellular pH
Methylphosphonic Acid (MPA) Exogenous7.547.0 – 8.0Intracellular/Reference Standard
3-Aminopropylphosphonate Exogenous6.706.1 – 7.3Extracellular pH (Impermeable)

Experimental Protocols

Protocol A: Probe Calibration (Titration Curve)

Objective: Determine the precise



Reagents & Equipment
  • Ethylphosphonic Acid (98% purity).

  • Buffer Matrix: 100 mM KCl (to mimic physiological ionic strength), 2 mM MgCl

    
    .
    
  • D

    
    O (10% v/v for lock).
    
  • pH Meter (calibrated at experimental temperature).

  • NMR Spectrometer (broadband probe tunable to

    
    ).
    
Step-by-Step Methodology
  • Stock Solution: Prepare a 10 mM EPA solution in the Buffer Matrix with 10% D

    
    O.
    
  • Base Point: Adjust pH to 10.0 using KOH. Transfer 600 µL to an NMR tube.

  • Acquisition (High pH): Acquire

    
     spectrum (proton-decoupled). Record 
    
    
    .
  • Titration: Return sample to the bulk solution. Lower pH by ~0.3 units using HCl.

  • Iterate: Repeat acquisition steps down to pH 4.0.

  • Curve Fitting: Plot

    
     vs. pH.[2] Fit the data to the Henderson-Hasselbalch equation (modified for chemical shift) to extract 
    
    
    .

Critical Insight: Ionic strength significantly shifts


. Perform this calibration in a buffer that mimics the salt content of your biological sample (e.g., Krebs-Henseleit buffer for tissue perfusion).
Protocol B: Biological Perfusion & Acquisition

Objective: Measure pH in living tissue or cell suspensions.

Workflow Visualization

The following diagram illustrates the experimental logic flow from sample preparation to data interpretation.

GFigure 1: Experimental Workflow for 31P NMR pH Sensing with EPA.PrepSample Preparation(Add 5-10 mM EPA)PerfPerfusion System(37°C, Oxygenated)Prep->PerfShimShimming & Tuning(1H Decoupling)Perf->ShimAcq31P Acquisition(TR > 2s, 45° Pulse)Shim->AcqProcessData Processing(LB = 5-10 Hz)Acq->ProcessCalcpH Calculation(Using Calibration)Process->Calc

Acquisition Parameters
  • Pulse Sequence: zgpg (Power-gated proton decoupling) to remove

    
    -
    
    
    coupling and simplify the peak to a singlet.
  • Spectral Width: 50–100 ppm (ensure coverage of EPA at ~30 ppm and Pi at ~0 ppm).

  • Relaxation Delay (TR): Phosphonates often have long

    
     relaxation times (2–5 seconds).
    
    • Quantitative Mode: TR

      
       15s (5 
      
      
      
      
      ).
    • Fast Sensing Mode: TR

      
       1–2s with a 
      
      
      flip angle (Ernst angle optimization) to maximize Signal-to-Noise (SNR) per unit time.
  • Scans (NS): 128–512 scans (depending on concentration; EPA is sensitive).

Data Analysis & Interpretation

Calculating pH

Once the chemical shift (

  • Identify the EPA peak (typically 20–35 ppm range, downfield of Pi).

  • Apply the calibration parameters (

    
    , 
    
    
    ,
    
    
    ) derived in Protocol A.
  • Calculate pH:

    
    
    (Note: Replace 8.05 with your experimentally determined 
    
    
    ).
Troubleshooting Common Artifacts
Artifact/IssueCauseSolution
Broad Lines Chemical Exchange BroadeningIf pH is near

, exchange broadening is maximal. Increase temperature slightly or use a higher field strength.
Split Peaks CompartmentalizationIf EPA enters two compartments with different pH (e.g., extra- vs. intracellular), two peaks may appear. Treat as two separate pH measurements.
Low Signal Saturation (

)
Increase Relaxation Delay (d1) or reduce Pulse Angle (p1).
Interference Metal Ions (

)
Divalent cations bind phosphonates, altering shift. Ensure calibration buffer matches free

of the sample.

References

  • Gadian, D. G., et al. (1979). "Phosphorus NMR studies of living systems." Biological Applications of Magnetic Resonance.

  • Mao, X. A., & Chen, B. (2022). "Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands." JACS Au. [3]

  • Thoma, W. J., et al. (1986). "pH measurements by 31P NMR in bacterial suspensions using phenyl phosphonate as a probe." Biochemical and Biophysical Research Communications.

  • Kovacs, H., et al. (2005). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications." MDPI.

  • Pantoja-Uceda, D., & Laurents, D. V. (2025).[4] "In Sample pH Measurement by 31P Phosphate NMR." ChemRxiv.

Technical Application Note: Precision Preparation of 4-Ethylphosphonic Acid-13C Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for preparing high-precision stock solutions of 4-Ethylphosphonic acid-13C (chemically synonymous in many catalogs with Ethylphosphonic acid-13C or specific isomers like 4-Ethylphenylphosphonic acid-13C depending on the specific vendor synthesis).[1]

Given the compound's application in metabolomics—specifically as an Internal Standard (IS) for quantifying phosphonate metabolites (e.g., Fosetyl-Al degradation products, drug pharmacokinetics)—precision is paramount.[1] This protocol addresses the critical challenges of hygroscopicity , glassware adsorption , and isotopic dilution integrity .[1]

Chemical Identity & Technical Context

Critical Nomenclature Note: The term "4-Ethylphosphonic acid" is chemically ambiguous in standard IUPAC nomenclature. It most frequently appears in commercial catalogs (e.g., Pharmaffiliates, Splendid Lab) referring to Ethylphosphonic acid (EPA) labeled with 13C, or (4-Ethylphenyl)phosphonic acid .[1]

  • Functional Group: Phosphonic acid (

    
    ).[1]
    
  • Properties: Highly polar, acidic (

    
    , 
    
    
    
    ), and capable of chelating trace metals.[1]
  • Solubility: High in water and methanol; low in non-polar organic solvents.[1]

Metabolomics Relevance: In LC-MS/MS workflows, this compound serves as a normalization anchor.[1][2] Its retention time and ionization efficiency mimic endogenous phosphonates, correcting for matrix effects and ion suppression in negative mode ESI.[1]

Materials & Equipment

Reagents
  • Analyte: 4-Ethylphosphonic acid-13C (Isotopic purity >99 atom % 13C).[1][3]

  • Solvent A: LC-MS Grade Water (Milli-Q, 18.2 MΩ[1]·cm).

  • Solvent B: LC-MS Grade Methanol (MeOH).[1][4]

  • Buffer (Optional): Ammonium Acetate (LC-MS grade) – Only if pH adjustment is strictly required for stability, though unbuffered stocks are preferred to prevent salt precipitation in high-organic storage.

Labware
  • Vials: Polypropylene (PP) or Silanized Glass vials (Amber).

    • Why? Phosphonic acids can adsorb to active sites on untreated borosilicate glass.[1]

  • Balance: Analytical microbalance (readability 0.001 mg or 0.01 mg).

  • Pipettes: Calibrated positive-displacement pipettes (to handle viscous or volatile solvents accurately).[1]

Protocol: Stock Solution Preparation (10 mM)

This protocol uses a Gravimetric-Volumetric Hybrid Approach to minimize weighing errors associated with hygroscopic salts.[1]

Workflow Diagram

StockPrep cluster_0 Critical Control Points Raw Raw Isotope (Solid) Weigh Rapid Weighing (Microbalance) Raw->Weigh Minimize Exposure Dissolve Dissolution (50:50 MeOH:H2O) Weigh->Dissolve Quantitative Transfer Verify Verification (qNMR / UV) Dissolve->Verify Optional Check Aliquot Aliquot & Store (-80°C) Verify->Aliquot

Figure 1: Workflow for the preparation of stable isotope stock solutions emphasizing minimal atmospheric exposure.

Step-by-Step Methodology
Step 1: Environmental Control

Phosphonic acids are often hygroscopic.[1] If possible, perform weighing in a desiccated glove box or a humidity-controlled room (<30% RH).[1]

  • Action: Allow the isotope vial to equilibrate to room temperature before opening to prevent condensation.[1]

Step 2: Gravimetric Weighing

Target Concentration: 10 mM (Adjust based on specific molecular weight of the labeled analog).[1]

  • Place a clean, tarred polypropylene weighing boat or the destination silanized vial directly on the balance.[1]

  • Weigh approximately 1.1 - 1.5 mg of 4-Ethylphosphonic acid-13C.[1]

    • Note: Do not attempt to weigh exactly 1.00 mg.[1] Weigh the amount transferred and record the exact mass (

      
      ) to 0.001 mg precision.
      
  • Calculate the required solvent volume (

    
    ) to achieve exactly 10 mM:
    
    
    
    
    [1]
Step 3: Dissolution[1]
  • Solvent Choice: Use 50:50 (v/v) Methanol:Water .[1]

    • Rationale: Pure water risks microbial growth during short-term handling.[1] Pure methanol may cause precipitation if the compound is a salt form.[1] The 50:50 mix ensures solubility and evaporation capabilities.[1]

  • Add

    
     to the vial.[1]
    
  • Vortex for 30 seconds.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Visual Check: Inspect for any floating particulates.[1] The solution must be crystal clear.

Step 4: Aliquoting[1]
  • Divide the Master Stock into 100 µL aliquots in 0.5 mL PP microtubes.

  • Labeling: Include Compound Name, Concentration, Solvent, Date, and Isotope Enrichment.

Quality Control & Validation

Trustworthiness in metabolomics data begins with the standard.[1][2] Do not assume the weighed mass is 100% active compound (salts/hydrates).[1]

Method A: qNMR (Gold Standard)

If sufficient material (>2 mg) is available, Quantitative NMR is the only absolute method.[1]

  • Internal Standard: Maleic acid or TSP-d4 (traceable).[1]

  • Solvent: D2O or MeOD.

  • Calculation: Compare the integration of the ethyl group protons against the standard.

Method B: LC-MS/MS Cross-Validation

Compare the response of the new 13C stock against a previously validated native (unlabeled) 4-Ethylphosphonic acid standard.

  • Prepare a 1 µM solution of Native Standard.

  • Prepare a 1 µM solution of 13C Stock.

  • Inject both (n=3).[1]

  • Acceptance Criteria: The Area Ratio (Native/13C) should reflect the concentration ratio (allowing for slight ionization differences due to isotope effects, though usually negligible for 13C).

Storage & Stability Data

ParameterConditionDurationNotes
Master Stock (10 mM) -80°C12 MonthsStable.[1] Avoid freeze-thaw cycles (>3).[1]
Working Stock (100 µM) -20°C3 MonthsSolvent evaporation is the main risk.[1]
Benchtop +4°C1 WeekKeep capped to prevent MeOH evaporation.
LC Autosampler +10°C48 HoursEnsure vials are sealed (pre-slit septa).

Application in Metabolomics[1][2][3][5][6][7][8]

Working Solution Preparation

Dilute the 10 mM stock to a 10 µM Working Solution using the initial mobile phase of your LC method (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).[1]

  • Caution: Ensure the pH of the diluent does not cause precipitation.[1] Phosphonic acids are soluble in acidic media.[1]

Mass Spectrometry Transitions

For (4-Ethylphenyl)phosphonic acid-13C (Example structure):

  • Ionization: Negative Mode (ESI-).[1]

  • Precursor Ion:

    
     (Calculate based on exact 13C count).[1]
    
  • Common Fragment:

    
     (m/z 79) or 
    
    
    
    (m/z 81).[1]

Diagram: LC-MS Workflow Integration

LCMS Sample Biological Sample (Plasma/Urine) Spike Spike 13C-IS (Pre-Extraction) Sample->Spike Normalization Extract Protein Precipitation (MeOH/AcN) Spike->Extract Co-Extraction LC HILIC / C18 Separation Extract->LC MS MS Detection (MRM Negative Mode) LC->MS

Figure 2: Integration of 13C-labeled standards into the metabolomics extraction workflow.

References

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Department of Health and Human Services.[1] Link

  • IROA Technologies. (2025).[1][2] Internal Standard Sets for Reliable Metabolomic Analysis.Link[1]

  • Thermo Fisher Scientific. (2023).[1] A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards.Link

  • PubChem. (2025).[1] Ethylphosphonic acid (Compound Summary).[1] National Library of Medicine.[1] Link[1]

  • Kuehnbaum, N. L., & Britz-McKibbin, P. (2013).[1] New advances in separation science for metabolomics: resolving chemical diversity in a post-genomic era.[1] Chemical Reviews, 113(4), 2437-2468.[1] (Context on polar metabolite separation).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression of Phosphonic Acids in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of phosphonic acids by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression, a common yet complex issue when analyzing this particular class of compounds. My goal is to provide you with not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your method development.

Part 1: Troubleshooting Guide

Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest is reduced due to the presence of co-eluting matrix components or mobile phase additives.[1][2] For phosphonic acids, this issue is particularly pronounced due to their strong chelating properties and high polarity.

Identifying the Problem: Symptoms of Ion Suppression

Before diving into solutions, it's crucial to correctly diagnose the problem. Key symptoms include:

  • Low Signal Intensity or Complete Signal Loss: The most obvious sign is a significant reduction or complete disappearance of the analyte peak, especially when moving from neat standards to matrix samples.

  • Poor Reproducibility: Inconsistent peak areas and heights across replicate injections of the same sample.

  • Non-Linear Calibration Curves: Difficulty in obtaining a linear response, especially at lower concentrations.

  • Observation of Adducts: The appearance of unexpected ions in the mass spectrum, such as [M+Na]+ or [M+K]+, which can compete with the desired [M-H]- or [M+H]+ ions.[3][4][5][6]

Systematic Troubleshooting Workflow

A systematic approach is key to efficiently resolving ion suppression. The following workflow outlines the logical steps from problem identification to resolution.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification A Start: Poor Signal or Reproducibility B Post-Column Infusion Analysis (Is suppression co-eluting with the peak?) A->B C Mass Spectrum Analysis (Are metal adducts [M+Na]+, [M+Fe]2+ present?) B->C D Primary Cause: Metal Adduction/Interaction C->D Yes G Primary Cause: Matrix Effect/Co-elution C->G No E Mobile Phase Optimization - Add Chelating Agent (EDTA, Medronic Acid) - Test Different pH Conditions D->E F Hardware & Column - Use PEEK or Metal-Free Column - System Passivation D->F J Evaluate Signal and Peak Shape E->J F->J H Chromatography Optimization - Switch to HILIC or Mixed-Mode Column - Adjust Gradient Profile - Consider Ion-Pairing Agents G->H I Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dilution G->I H->J I->J K Method Validation (Linearity, Accuracy, Precision) J->K L End: Robust Method Achieved K->L

Caption: A systematic workflow for troubleshooting ion suppression of phosphonic acids.

The Primary Culprit: Metal Interactions

Phosphonic acids are potent chelating agents, meaning they readily bind to metal ions.[7][8][9] This is the most common cause of ion suppression for this class of compounds. Metal ions can originate from:

  • The LC System: Stainless steel components (tubing, frits, column hardware) can leach metal ions like Fe++, which have a high affinity for the anionic oxygens on phosphonic acids.[10]

  • The Sample Matrix: Biological fluids, environmental samples, and even reagents can contain significant levels of Na+, K+, Ca2+, and other metal cations.

  • Mobile Phase: Impurities in solvents and salts.

These metal interactions lead to two primary problems:

  • Adsorption: The analyte adsorbs to the metallic surfaces of the LC system, resulting in poor peak shape, tailing, and reduced recovery.[10]

  • Adduct Formation: In the mass spectrometer source, the analyte forms adducts with metal ions (e.g., [M+Na-2H]-, [M+Fe-3H]-).[4][5] This dilutes the signal of the desired protonated or deprotonated molecule, effectively suppressing the primary ion and complicating quantification.

Mitigation Strategies: A Multi-Pronged Approach
Strategy 1: Mobile Phase Optimization - The Power of Chelating Agents

Since metal chelation is the core problem, adding a stronger, competitive chelating agent to the mobile phase is often the most effective solution. This agent "scavenges" free metal ions, preventing them from interacting with your phosphonic acid analyte.

AdditiveTypical ConcentrationMechanism of Action & Key Considerations
EDTA (Ethylenediaminetetraacetic acid) 10-100 µMA strong, broad-spectrum chelator. Highly effective at improving peak shape and recovery.[11] Caution: EDTA itself can cause ion suppression at higher concentrations, so use the lowest effective concentration.[12]
Medronic Acid 5 mMA phosphonate-based chelator that can enhance chromatographic performance without causing the significant ion suppression sometimes seen with EDTA.[12]

Protocol: Optimizing Mobile Phase with a Chelating Agent

  • Prepare a Stock Solution: Create a concentrated stock solution of your chosen chelating agent (e.g., 10 mM EDTA in high-purity water).

  • Spike the Mobile Phase: Add the chelating agent to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration in the low micromolar range (e.g., 20 µM).

  • System Equilibration: Flush the entire LC system with the modified mobile phase for at least 30-60 minutes to ensure all surfaces are passivated.

  • Inject a Standard: Inject a known concentration of your phosphonic acid standard.

  • Evaluate: Compare the peak area, peak shape, and signal-to-noise ratio to the analysis without the chelating agent.

  • Titrate if Necessary: If suppression is still observed, incrementally increase the chelating agent concentration. If you observe a decrease in overall signal, you may be seeing suppression from the agent itself and should reduce the concentration.

Strategy 2: Chromatographic & Hardware Solutions

If mobile phase additives are insufficient, consider modifications to your chromatography setup.

  • Use Metal-Free or PEEK-Lined Hardware: The most direct way to eliminate metal leaching from the system is to use columns and tubing made from inert materials like PEEK.[10] This is particularly critical for ultra-sensitive applications.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Phosphonic acids are highly polar and often show poor retention on traditional C18 reversed-phase columns. HILIC provides an alternative retention mechanism well-suited for these polar analytes, often improving separation from less polar matrix interferences.[13][14][15]

  • Ion-Pairing Chromatography: For reversed-phase systems, adding an ion-pairing reagent can improve retention and peak shape.[16][17] For example, a long-chain amine like N,N-dimethylhexylamine can pair with the phosphonate group, increasing its hydrophobicity and retention on a C18 column.[16]

Strategy 3: Sample Preparation

Effective sample preparation can significantly reduce matrix effects and the concentration of interfering metal ions before the sample is ever injected.[2][18]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain the phosphonic acid while washing away interfering matrix components.

  • QuPPe Method (Quick Polar Pesticides Method): This method, often used in food analysis, is effective for extracting highly polar compounds like phosphonic acids from complex matrices.[19] It typically involves an extraction with methanol followed by cleanup steps.[19][20]

Part 2: Frequently Asked Questions (FAQs)

Q1: I see multiple peaks for my single phosphonic acid analyte. What are they?

A: This is a classic symptom of metal adduction. You are likely seeing the desired deprotonated molecule [M-H]-, along with various metal adducts such as [M+Na-2H]-, [M+K-2H]-, or even adducts with divalent cations like [M+Ca-3H]-. Check your mass spectrum to confirm the mass differences. The solution is to implement the metal mitigation strategies described above, primarily by adding a chelating agent to your mobile phase.

Q2: Why is my peak shape so poor (significant tailing)?

A: Severe peak tailing for phosphonic acids is almost always caused by secondary interactions with active sites in the flow path, predominantly exposed metal surfaces on the column frit or stainless-steel hardware.[10] The phosphonate group strongly interacts with these sites, leading to delayed and uneven elution. Using a metal-free column or adding a chelating agent like EDTA to the mobile phase will competitively block these sites and dramatically improve peak shape.

Q3: Can I use a standard C18 column for phosphonic acid analysis?

A: While possible, it is often challenging. Phosphonic acids are very polar and will have little to no retention on a standard C18 column under typical reversed-phase conditions. To achieve retention, you must use an ion-pairing reagent in the mobile phase.[16][17] A more robust and often simpler approach is to use a HILIC or a specialized mixed-mode column designed for polar anionic compounds.[13][21][22]

Q4: I added EDTA to my mobile phase and my signal got worse. What happened?

A: You have likely experienced ion suppression from the EDTA itself. While EDTA is an excellent chelator, it is also highly ionizable and can compete with your analyte in the ESI source, especially at higher concentrations.[12] This is why it's critical to start with a low concentration (e.g., 10-20 µM) and only increase it if necessary. If you see a general drop in signal intensity after adding EDTA, you have likely exceeded the optimal concentration. Consider reducing the concentration or trying an alternative like medronic acid.[12]

Q5: How can I definitively prove that ion suppression is affecting my results?

A: The gold standard method is a post-column infusion experiment .

  • Continuously infuse a standard solution of your phosphonic acid directly into the MS source using a syringe pump, bypassing the LC column. This will create a stable, constant signal.

  • While the standard is infusing, inject a blank matrix sample (a sample without your analyte) onto the LC column.

  • Monitor the signal of your infused standard. If you see a dip in the signal intensity at the retention time where your analyte would normally elute, this is a direct confirmation of ion suppression caused by co-eluting matrix components.

References
  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved February 5, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Separation Science. Retrieved February 5, 2026, from [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • Singh, S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved February 5, 2026, from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved February 5, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved February 5, 2026, from [Link]

  • Optimization of chromatography conditions : How to optimize the ph of the mobile phase ? (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. (n.d.). Waters. Retrieved February 5, 2026, from [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2022). Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

  • Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. (n.d.). MethodsX. Retrieved February 5, 2026, from [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water Using A Luna™ 3 M Polar Pesticides HPLC Column. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • HPLC Separation of Phosphorous and Phosphoric Acids. (n.d.). SIELC Technologies. Retrieved February 5, 2026, from [Link]

  • High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water. (2008). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. (2022). Analytical Chemistry. Retrieved February 5, 2026, from [Link]

  • Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products. (n.d.). Journal of Analytical Atomic Spectrometry. Retrieved February 5, 2026, from [Link]

  • Ethylenediaminetetraacetic acid increases identification rate of phosphoproteomics in real biological samples. (2010). Journal of Proteome Research. Retrieved February 5, 2026, from [Link]

  • Organic Acids Chelating Agents. (n.d.). Retrieved February 5, 2026, from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. (2022). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Analysis of phosphorus herbicides by ion-pairing reversed-phase liquid chromatography coupled to inductively coupled plasma mass spectrometry with octapole reaction cell. (2004). Journal of Chromatography A. Retrieved February 5, 2026, from [Link]

  • Improved LC/MS Methods for the Analysis of Anionic Analytes. (n.d.). Agilent Technologies. Retrieved February 5, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide. (2016). Journal of Chromatography A. Retrieved February 5, 2026, from [Link]

  • Reversed Phase Ion-pairing HPLC-ICP-MS for Analysis of Organophosphorus Chemical Warfare Agent Degradation Products. (2004). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Journal of Applied and Natural Science. Retrieved February 5, 2026, from [Link]

  • Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. (2002). ResearchGate. Retrieved February 5, 2026, from [Link]

  • HILIC Chromatography: When and How? (2022). Agilent Technologies. Retrieved February 5, 2026, from [Link]

  • LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. (2020). YouTube. Retrieved February 5, 2026, from [Link]

Sources

Resolving peak overlap in 13C NMR of ethyl-labeled phosphonates

Technical Guide: Resolving C NMR Peak Overlap in Ethyl-Labeled Phosphonates

To: Research & Development Division, Analytical Chemistry Group From: Senior Application Scientist, Structural Elucidation Unit Subject: Troubleshooting & Resolution Strategy for Phosphonate Spectral Congestion

Executive Summary & Diagnostic Framework

In ethyl-labeled phosphonates (


  • Heteronuclear Coupling (

    
    ): 
    
    
    P (100% natural abundance, spin ½) couples to carbon with large magnitudes (
    
    
    Hz).
  • Isotopomer Coupling (

    
    ):  If your ethyl groups are 
    
    
    C-enriched, adjacent
    
    
    C nuclei couple to each other (
    
    
    Hz), creating doublets of doublets (or worse) when combined with phosphorus coupling.
  • Diastereotopicity: If the R-group contains a chiral center, the two ethyl ester groups become magnetically non-equivalent (diastereotopic), doubling the signal count and causing severe overlap.

This guide provides the protocols to deconvolute these signals using triple-resonance hardware, pulse sequence modification, and chemical manipulation.

Diagnostic Data: Coupling Constants

Before attempting instrument fixes, verify if your splitting matches expected physical constants.

Table 1: Typical Coupling Constants in Ethyl Phosphonates

Interaction TypeBond PathTypical Value (Hz)Spectral Appearance
Direct P-C

(Phosphonate C)
130 – 170 Hz Large Doublet (often mistaken for 2 peaks)
Geminal P-C

(Ester)
6 – 8 Hz Small Doublet
Vicinal P-C

(Ester)
~6 Hz Small Doublet (often collapses to singlet)
C-C (Labeled)

35 – 40 Hz Large Doublet (if enriched)

Diagnostic Rule: If you see a "doublet of doublets" with


 Hz and 

Hz, you are observing the direct P-C bond in a

C-enriched backbone. This is intrinsic, not overlap.
Solution Module A: Instrumental Decoupling (The "Gold Standard")

The most effective solution is to decouple both



Requirement: A Triple Resonance Probe (H/C/P) or a specialized Dual Probe (C/P) with a third channel.[1]

Protocol: Setting up

C{

H,

P} Experiments
  • Hardware Setup:

    • Channel 1 (Observe):

      
      C (tuned to ~100-150 MHz).
      
    • Channel 2 (Decouple 1):

      
      H (Standard Waltz-16 or Garp).
      
    • Channel 3 (Decouple 2):

      
      P (tuned to ~162-243 MHz). Note: If using a standard broadband probe, you may need an external frequency splitter (e.g., REDOR box) to route the 3rd channel.
      
  • Pulse Sequence Modification (Bruker Syntax Example):

    • Start with standard zgpg (power-gated decoupling).

    • Modify to include Channel 3 (f3) irradiation during acquisition.

    • CPD Program: Use waltz16 or garp4 for

      
      P. Warning: 
      
      
      P covers a wide bandwidth; ensure the decoupling pulse length (pCPD) is short enough to cover the spectral width.
  • Power Settings (Critical):

    • 
      P coupling constants are large.[2] Decoupling power (pldb3) often needs to be 3–6 dB higher  (more power) than standard 
      
      
      C decoupling to be effective.
    • Safety Check: Verify probe power limits. Continuous decoupling generates significant heat. Use d1 (relaxation delay) > 2s to allow cooling.

  • Execution:

    • Acquire the reference

      
      P spectrum first to determine the exact offset frequency (O3).
      
    • Set O3 to the center of your phosphonate signals.

    • Run the experiment.

Solution Module B: Chemical Resolution (Solvent Titration)

If triple resonance hardware is unavailable, use Solvent Titration to shift peaks. Phosphonate chemical shifts are highly sensitive to hydrogen bonding.

Protocol: Benzene-

Titration
  • Prepare your sample in

    
     (Standard).
    
  • Acquire the baseline

    
    C spectrum.
    
  • Add

    
     (Benzene-
    
    
    ) in 10% increments (up to 50% volume).
  • Mechanism: Benzene induces Anisotropic Shielding . It preferentially solvates electron-deficient regions (away from the P=O dipole), shifting the ethyl

    
     and 
    
    
    signals differentially.
  • Result: Overlapping peaks will "walk" apart as the solvent ratio changes. Plot the chemical shift (

    
    ) vs. % Benzene to track the divergence.
    
Solution Module C: Advanced Analysis (2D NMR)

When 1D decoupling fails, spread the data into a second dimension.

Recommended Experiment:

H-

P HMBC

Instead of looking at

  • Why: This filters out all non-phosphorus coupled signals.

  • Resolution: The

    
    P dimension has vast dispersion. Even if ethyl protons overlap in 
    
    
    H NMR, they will correlate to specific
    
    
    P signals (if multiple phosphonates are present).
Troubleshooting Logic Pathways

The following diagrams illustrate the decision-making process for resolving these spectral issues.

Diagram 1: Diagnostic Decision Tree

Troubleshooting_LogicStartProblem: 13C Signal OverlapCheck_ChiralityCheck Structure:Is there a Chiral Center?Start->Check_ChiralityDiastereotopicCause: Diastereotopic Ethyls(Intrinsic Non-Equivalence)Check_Chirality->DiastereotopicYesCheck_CouplingAnalyze Splitting PatternCheck_Chirality->Check_CouplingNoAction_ChemistSolution B:Solvent Titration (C6D6)Diastereotopic->Action_ChemistShift PeaksAction_2DSolution C:2D 1H-31P HMBCDiastereotopic->Action_2DResolve CorrelationIs_JCPLarge Doublets (J ~140Hz)?Direct P-C CouplingCheck_Coupling->Is_JCPJ > 100HzIs_JCCComplex Multiplets?13C Enrichment (J ~35Hz)Check_Coupling->Is_JCCJ ~ 35HzAction_HardwareSolution A:Triple Resonance (13C{1H, 31P})Is_JCP->Action_HardwareRemove CouplingIs_JCC->Action_HardwareDecouple P to simplify

Caption: Decision matrix for identifying the root cause of overlap (Chirality vs. Coupling) and selecting the appropriate resolution method.

Diagram 2: Triple Resonance Workflow

Triple_ResonanceSampleSample:13C-Ethyl PhosphonateProbeProbe:Triple Resonance (H/C/P)Sample->ProbeResultSpectrum:Singlets (Decoupled)Probe->ResultChannel1Channel 1 (Observe):13C FrequencyChannel1->ProbeDetectChannel2Channel 2 (Decouple):1H (Waltz-16)Channel2->ProbeIrradiateChannel3Channel 3 (Decouple):31P (Garp/Waltz)Channel3->ProbeIrradiate

Caption: Signal flow for a triple-resonance experiment. Note that Channels 2 and 3 are irradiation (decoupling) channels acting simultaneously during acquisition.

Frequently Asked Questions (FAQ)

Q: I don't have a triple resonance probe. Can I still decouple Phosphorus? A: Yes, but it requires a Frequency Splitter (Diplexer) or "REDOR box." This device takes the "X-channel" output from your console and splits it into two inputs for the probe (one tuned to


Q: My ethyl groups show two separate signals even after decoupling. Why? A: You likely have a chiral center elsewhere in the molecule. This makes the two ethyl groups diastereotopic . They are chemically distinct and will never coalesce into a single peak, regardless of field strength or decoupling. Use 2D NMR or solvent titration to confirm.

Q: Why are my


C signals for the P-C bond so much shorter than the others?A:NOE (Nuclear Overhauser Effect)

  • Fix: Add a relaxation agent like Cr(acac)

    
     (0.05 M) or increase the relaxation delay (d1 > 5s).
    

Q: Can I use


P decoupling on a standard broadband probe?A:


References
  • Facey, G. (2009).[3] 13C NMR with 1H and 31P Decoupling. University of Ottawa NMR Facility Blog. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Coupling). Link

  • Reich, H. J. (2023). WinPLT: 31P NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Section: 13C-31P Couplings).[1][3][4][5][6] Link

  • JEOL USA. (2022). Analyzes of alkyl phosphonate mixtures using Triple Resonance. JEOL Application Notes. Link

Improving retention of polar phosphonic acids on C18 HPLC columns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

You are likely reading this because your phosphonic acid analytes (e.g., Glyphosate, Etidronic Acid, AMPA) are eluting in the void volume (


) or exhibiting severe peak tailing.

The Root Cause: Phosphonic acids (


) present a dual challenge for C18 chromatography:
  • Extreme Polarity: They are highly hydrophilic, often with

    
    .
    
  • Anionic Character: At typical HPLC pH (3–7), they exist as mono- or dianions. The "Like Dissolves Like" rule dictates that these charged, polar species have no affinity for the hydrophobic C18 chains.

  • Metal Chelation: The phosphonate group is a potent chelator of iron (

    
    ) in stainless steel hardware, leading to peak adsorption and tailing.
    

This guide provides three field-proven strategies to force retention on C18, moving from the most robust (Ion Pairing) to hardware mitigation.

Module 1: Ion-Pair Chromatography (IPC)

The Gold Standard for Retaining Charged Polars on C18

Since we cannot make the C18 polar, we must make the analyte hydrophobic. We achieve this by adding an Ion-Pairing Reagent (IPR) to the mobile phase. The IPR contains a hydrophobic tail (which anchors to the C18) and a positive charge (which pairs with the negative phosphonate).

Decision Matrix: Choosing Your Reagent
  • Scenario A: LC-UV / RI / ELSD

    • Reagent: Tetrabutylammonium bisulfate (TBA) or hydroxide.

    • Why: Strongest retention, robust, but non-volatile (will ruin a Mass Spectrometer).

  • Scenario B: LC-MS / LC-MS/MS

    • Reagent: Volatile Alkylamines (e.g., Hexylamine, Dibutylamine, Dimethylhexylamine).

    • Why: Volatile enough to pass through the source, but provides necessary hydrophobicity.

Mechanism Visualization

IPC_Mechanism cluster_c18 Stationary Phase Surface C18 C18 Ligands (Hydrophobic) IPR_Tail Alkylamine Tail (Adsorbed to C18) C18->IPR_Tail Hydrophobic Interaction IPR_Head Positively Charged Head (NH3+) IPR_Tail->IPR_Head Complex Neutral Ion-Pair Complex (Retained) IPR_Head->Complex Electrostatic Attraction Analyte Phosphonic Acid (Anionic R-PO3H-) Analyte->Complex Pairs with

Figure 1: The "Dynamic Stationary Phase." The amine reagent effectively coats the C18 silica, creating a positively charged surface that attracts and retains the anionic phosphonate.

Standard Operating Protocol: LC-MS Compatible IPC
  • Column Selection: Use a high-density C18 (e.g., 100 Å pore size).

    • Warning: Once a column is used for IPC, it is permanently modified. Dedicate this column to this method.

  • Mobile Phase A: 5–10 mM Hexylamine in Water, adjusted to pH 5.0–6.0 with Acetic Acid.

    • Note: The pH must be high enough to ionize the phosphonate (pKa ~2 & ~6) but low enough to ensure the amine is protonated. pH 5.5 is the sweet spot.

  • Mobile Phase B: Acetonitrile (or Methanol) + 5 mM Hexylamine.

  • Gradient: Start at 0-5% B. Phosphonates usually elute early; you may need 100% aqueous stability.

Module 2: The "Hidden Killer" – Metal Chelation

Why your peaks tail even with perfect chemistry.

Phosphonic acids are structurally similar to EDTA. They will strip iron ions from stainless steel frits and column walls. This results in broad, tailing peaks or complete analyte loss (recovery < 50%).

Diagnostic Data: Chelation Symptoms
SymptomCauseSolution
Fronting Column OverloadDilute sample.
Tailing (As > 1.5) Metal Interaction Passivate system or use PEEK.
Ghost Peaks Carryover (Iron binding)Inject chelating wash.
Drifting RT IPC EquilibriumEquilibrate longer (30+ column volumes).
Protocol: System Passivation (The "Acid Wash")

If you cannot afford PEEK hardware or Bio-Inert LC systems, you must passivate your stainless steel system.

  • Remove the Column. Install a union connector.

  • Flush Solvent: Prepare 30% Phosphoric Acid in water.

  • Perfusion: Pump this solution through the lines, injector loop, and detector cell at 1 mL/min for 60 minutes.

  • Rinse: Flush with water for 30 minutes to remove all acid.

  • Mobile Phase Additive (Optional): For persistent issues, add 5 µM Medronic Acid (InfinityLab Deactivator) to your Mobile Phase A. This acts as a "sacrificial" chelator to bind free iron before your analyte does.

Module 3: Troubleshooting FAQ

Q1: I am using IPC (Hexylamine) but my retention time is drifting later and later. Why? A: This is "Column Conditioning." The amine takes a long time to saturate the C18 surface.

  • Fix: Do not shut off the flow completely. Recirculate mobile phase at low flow (0.1 mL/min) overnight. If starting fresh, pump at least 50 column volumes before the first injection.

Q2: Can I just lower the pH to 1.5 to suppress ionization? A: Theoretically, yes (Ion Suppression). However, phosphonic acids have very low first pKa values (often < 2.0). To fully protonate them (neutralize), you might need pH < 1.0.

  • Risk: Standard silica C18 columns undergo hydrolysis (ligand cleavage) below pH 2.0.

  • Exception: If you choose this route, you must use a Sterically Protected C18 (e.g., Agilent StableBond) or a Hybrid/Polymer C18 (e.g., Waters BEH, Hamilton PRP-1) that is rated for pH 1.0.

Q3: My peak area decreases with every injection. A: This is classic metal chelation. The active sites on the steel are slowly binding your analyte.

  • Immediate Fix: Inject a "conditioning plug" of high-concentration phosphonate standard (unrecorded) to saturate the active sites before running your calibration curve.

Q4: Can I use HILIC instead? A: Yes. Actually, HILIC (Hydrophilic Interaction Liquid Chromatography) is often better suited for phosphonates than C18. However, if you are restricted to C18 (e.g., due to SOPs or available inventory), the IPC method (Module 1) is your only viable path.

References

  • Wirth, M. et al. "Retention mechanisms of polar analytes in reversed-phase liquid chromatography." Journal of Chromatography A.

  • Sigma-Aldrich Technical Guide. "Ion Pairing for Phosphonate Compound Analysis." MilliporeSigma Applications.

  • Agilent Technologies. "Analysis of Glyphosate and AMPA using LC/MS/MS." Agilent Application Notes.

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A.

  • Phenomenex. "Troubleshooting Peak Tailing in HPLC." Technical Blog.

Technical Support Center: Navigating Non-Linearity in Phosphonic Acid MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet challenging aspect of phosphonic acid analysis: the occurrence of non-linear calibration curves in mass spectrometry (MS) quantification. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek both immediate troubleshooting solutions and a deeper understanding of the underlying causes. As your virtual application scientist, I will provide field-proven insights and evidence-based protocols to help you achieve accurate and reliable quantification of these important analytes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding non-linear calibration curves for phosphonic acids.

Q1: Why is my calibration curve for phosphonic acid analysis by LC-MS not linear?

A1: Non-linearity in calibration curves for phosphonic acids is a frequent observation in LC-MS analysis and can stem from several factors. Common causes include matrix effects, saturation of the ionization source or detector, analyte adsorption to surfaces, and the formation of dimers or multimers at high concentrations[1]. The highly polar nature of phosphonic acids can also make them particularly susceptible to interactions with the analytical column and other components of the LC system, leading to peak shape issues and non-linear responses[2].

Q2: What are "matrix effects" and how do they cause non-linearity?

A2: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][4] This can either suppress or enhance the analyte signal, leading to a deviation from a linear relationship between concentration and response.[3] For phosphonic acids, which are often analyzed in complex matrices like food or environmental samples, matrix effects can be a significant contributor to non-linear calibration curves.[2][4]

Q3: Can detector saturation cause my curve to be non-linear?

A3: Yes, detector saturation is a common cause of non-linearity, particularly at the higher concentration end of your calibration curve. When the concentration of the analyte is too high, the detector can become overwhelmed, leading to a plateau in the signal response even as the concentration increases.[1][5]

Q4: Is it acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve?

A4: While it is possible to use non-linear regression models to fit your data, it is generally recommended to first investigate and address the root cause of the non-linearity.[1] If the non-linearity is due to a predictable and reproducible phenomenon, a quadratic or other non-linear fit may be acceptable, provided it is properly validated. However, a linear model is often preferred for its simplicity and robustness.[6][7]

Q5: How can an internal standard help with non-linearity?

A5: An internal standard (IS), particularly an isotopically labeled version of the analyte (isotopically labeled internal standard or ILIS), can help compensate for some of the factors that cause non-linearity, such as matrix effects and variations in sample preparation and injection volume.[2][8] The IS is added at a constant concentration to all samples and standards. By plotting the ratio of the analyte response to the IS response against the analyte concentration, you can often obtain a more linear calibration curve.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a primary suspect when encountering non-linear calibration curves in phosphonic acid analysis, especially in complex sample matrices.

Co-eluting compounds from your sample matrix can compete with your phosphonic acid analyte for ionization in the MS source. This competition can either reduce the ionization of your analyte (ion suppression) or, in some cases, enhance it (ion enhancement). This effect is often not uniform across the concentration range, leading to a non-linear relationship between the analyte concentration and its MS response.

  • Perform a Matrix Effect Study:

    • Prepare a set of calibration standards in a clean solvent (e.g., mobile phase).

    • Prepare a second set of calibration standards by spiking your phosphonic acid standards into an extract of a blank matrix (a sample that does not contain the analyte).

    • Inject both sets of standards and compare the slopes of the resulting calibration curves. A significant difference in the slopes indicates the presence of matrix effects.[3]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE cleanup step to remove interfering matrix components before LC-MS analysis. Choose a sorbent that effectively retains the interferences while allowing the phosphonic acid to pass through, or vice versa.

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the final concentration of your analyte remains above the limit of quantification (LOQ).

  • Optimize Chromatographic Separation:

    • Column Selection: Utilize a column that provides good retention and peak shape for polar compounds like phosphonic acids. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often effective choices.[2][9]

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation of the phosphonic acid from co-eluting matrix components.

  • Employ Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to a more accurate calibration.[2]

  • Utilize an Isotopically Labeled Internal Standard (ILIS):

    • An ILIS is the most effective way to compensate for matrix effects. Since the ILIS has the same physicochemical properties as the analyte, it will be affected by the matrix in the same way. By using the ratio of the analyte signal to the ILIS signal for quantification, the variability introduced by matrix effects can be significantly reduced.[2]

Analyte Concentration (ng/mL)Response in SolventResponse in MatrixMatrix Effect (%)
110,0007,000-30
10100,00065,000-35
1001,000,000500,000-50
10008,000,0003,200,000-60

Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100

A consistent negative or positive value across the concentration range indicates signal suppression or enhancement, respectively. A changing percentage suggests a non-linear matrix effect.

MatrixEffectWorkflow Start Non-Linear Curve Observed Step1 Perform Matrix Effect Study Start->Step1 Decision1 Matrix Effects Present? Step1->Decision1 Step2a Optimize Sample Prep (SPE, Dilution) Decision1->Step2a Yes End_NonLinear Re-evaluate/Consider Non-Linear Fit Decision1->End_NonLinear No Step2b Optimize Chromatography Step2a->Step2b Step3 Implement Matrix-Matched Calibration Step2b->Step3 Step4 Use Isotopically Labeled Internal Standard Step3->Step4 End_Linear Linear Curve Achieved Step4->End_Linear

Caption: Workflow for diagnosing and mitigating matrix effects.

Guide 2: Addressing Instrument-Related Non-Linearity

Instrumental factors can also be a significant source of non-linear calibration curves.

  • Detector Saturation: At high analyte concentrations, the number of ions reaching the detector per unit of time can exceed its capacity to respond linearly.[1][5] This results in a flattening of the calibration curve at the upper end.

  • Ionization Saturation: Similar to detector saturation, the ionization process in the MS source can become saturated at high analyte concentrations, leading to a non-proportional increase in ion formation.[1]

  • Injector Carryover: If there is carryover from a high concentration standard to a subsequent lower concentration standard, it can artificially inflate the response of the lower standard, leading to a non-linear curve.

  • Check for Detector Saturation:

    • Examine the peak shape of your highest concentration standard. If the peak is flat-topped or shows signs of distortion, detector saturation is likely occurring.

    • Reduce the injection volume or dilute the higher concentration standards and re-inject. If the curve becomes more linear, this confirms detector saturation.

  • Optimize MS Source Conditions:

    • Adjust source parameters such as gas flows, temperatures, and voltages to optimize ionization efficiency and minimize the potential for saturation.

  • Evaluate and Mitigate Injector Carryover:

    • Inject a blank sample immediately after your highest concentration standard. If you observe a peak for your analyte in the blank, you have carryover.

    • Optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume and/or duration.

  • Use a Less Abundant Isotope or Product Ion:

    • If your analyte has multiple isotopes or produces multiple product ions in MS/MS, you can monitor a less abundant one. This will result in a lower signal intensity, which can help to avoid detector saturation at high concentrations.[5]

InstrumentWorkflow Start Non-Linear Curve Observed Step1 Check for Detector Saturation (Peak Shape) Start->Step1 Decision1 Saturation Evident? Step1->Decision1 Step2a Reduce Injection Volume or Dilute High Standards Decision1->Step2a Yes Step2b Optimize MS Source Parameters Decision1->Step2b No End_Linear Linear Curve Achieved Step2a->End_Linear Step3 Investigate Injector Carryover Step2b->Step3 Decision2 Carryover Present? Step3->Decision2 Step4a Optimize Injector Wash Decision2->Step4a Yes Step4b Consider Less Abundant Isotope/Product Ion Decision2->Step4b No Step4a->End_Linear End_NonLinear Re-evaluate/Consider Non-Linear Fit Step4b->End_NonLinear

Caption: Troubleshooting instrument-related causes of non-linearity.

Guide 3: Managing Analyte Adsorption and Peak Shape Issues

The inherent properties of phosphonic acids can lead to analytical challenges that manifest as non-linear calibration curves.

Phosphonic acids are highly polar and can interact with active sites on surfaces within the LC-MS system, such as stainless steel tubing, frits, and the stationary phase of the column. This adsorption can lead to poor peak shape (e.g., tailing) and a non-linear response, particularly at lower concentrations where a larger proportion of the analyte may be lost to adsorption.

  • System Passivation:

    • Passivate the LC system by repeatedly injecting a high concentration standard or a dedicated passivation solution. This can help to saturate the active sites and reduce analyte adsorption.

  • Use of Metal-Free or Bio-Inert Components:

    • Where possible, replace stainless steel components with PEEK or other inert materials to minimize interactions with the phosphonic acids.

  • Mobile Phase Optimization:

    • Adjust the pH of the mobile phase to control the ionization state of the phosphonic acid and reduce its interaction with the stationary phase.

    • The addition of a chelating agent, such as EDTA, to the mobile phase can sometimes help to reduce interactions with metal ions in the system.

  • Column Selection and Conditioning:

    • Choose a column specifically designed for the analysis of polar compounds.

    • Ensure the column is properly conditioned according to the manufacturer's instructions before use.

When to Consider a Non-Linear Calibration Model

If you have thoroughly investigated and addressed the potential causes of non-linearity and your calibration curve still deviates from a linear model, it may be appropriate to use a non-linear regression fit.

  • Quadratic Fit: A second-order polynomial (quadratic) equation is often used to model non-linear calibration curves.[5]

  • Weighted Regression: In cases where the variance of the response is not constant across the concentration range (heteroscedasticity), a weighted regression (e.g., 1/x or 1/x²) can provide a better fit.

Important Considerations:

  • Any non-linear model used must be thoroughly validated to ensure its accuracy and precision across the entire calibration range.

  • Regulatory guidelines in your field may have specific requirements regarding the use of non-linear calibration models.

By systematically applying the troubleshooting steps outlined in this guide, you will be well-equipped to diagnose the root causes of non-linear calibration curves in your phosphonic acid MS quantification and implement effective solutions to achieve reliable and accurate results.

References

  • LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. Phenomenex. [Link]

  • Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Waters. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry. [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex. [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. Food Chemistry. [Link]

  • Phosphonic Acid in Water by LC. Phenomenex. [Link]

  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Journal of Chromatography B. [Link]

  • Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides. Journal of Chromatography A. [Link]

  • Reasons for calibration standard curve slope variation in LC–MS assays and how to address it. Bioanalysis. [Link]

  • Determination of fosetyl and phosphonic acid at 0.010 mg/kg level by ion chromatography tandem mass spectrometry (IC-MS/MS). Analytical and Bioanalytical Chemistry. [Link]

  • Beyond Linearity: Identifying and Managing Nonlinear Effects in Spectroscopic Data. Spectroscopy. [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. LGC. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation. [Link]

Sources

Technical Support Center: Purification of 13C-Labeled Phosphonates for NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled phosphonate samples. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the challenges of removing paramagnetic impurities, ensuring high-quality NMR data.

Introduction: The Challenge of Paramagnetic Impurities in Phosphonate NMR

Paramagnetic ions, even at trace levels, can have a devastating effect on NMR spectra. These impurities, often transition metals like Fe³⁺, Mn²⁺, Cu²⁺, and Cr³⁺, possess unpaired electrons that create strong local magnetic fields. This leads to rapid relaxation of nearby nuclear spins, resulting in significant line broadening and even complete signal loss in your ¹³C and ³¹P NMR spectra. For researchers relying on high-resolution NMR to elucidate the structure and dynamics of 13C-labeled phosphonates, the presence of these impurities can render their data uninterpretable.

This guide provides practical, field-proven strategies to identify, troubleshoot, and effectively remove paramagnetic contaminants from your valuable samples.

Frequently Asked Questions (FAQs)

Q1: My ¹³C NMR spectrum of a 13C-labeled phosphonate shows very broad signals, or no signal at all. What could be the cause?

A1: The most likely culprit is the presence of paramagnetic impurities. These can be introduced at various stages, including synthesis, purification, or from glassware and reagents. The unpaired electrons of these impurities cause rapid relaxation of the ¹³C nuclei, leading to severe line broadening.[1][2]

Q2: How can I confirm that paramagnetic broadening is the issue?

A2: A simple diagnostic test is to treat a small portion of your sample with a strong chelating agent like EDTA and re-acquire the NMR spectrum. If the signals sharpen significantly, paramagnetic contamination is confirmed.

Q3: What are the most common sources of paramagnetic contamination?

A3: Common sources include:

  • Reagents and catalysts: Many chemical reactions use metal-based catalysts or reagents that can persist as impurities.

  • Glassware: Scratched or improperly cleaned glassware can leach metal ions. Avoid using chromic acid for cleaning as it can leave behind paramagnetic chromium residues.

  • Water and buffers: Ensure you are using high-purity, metal-free water and buffer components.

  • Sample handling: Using metal spatulas or containers can introduce contaminants.

Q4: What are the primary methods for removing paramagnetic impurities?

A4: The most effective methods are:

  • Chelating Resins: Using a resin with high affinity for multivalent metal ions, such as Chelex® 100.[3][4]

  • Precipitation: Inducing the precipitation of metal hydroxides or phosphates, followed by centrifugation.[1][5]

  • Activated Charcoal: While primarily used for organic impurities, it can also adsorb some metal ions, but with caution regarding potential sample loss.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered when dealing with paramagnetic impurities in 13C-labeled phosphonate samples.

Problem 1: Severe Line Broadening in ¹³C and ³¹P NMR Spectra

Symptoms:

  • Signals are significantly broader than expected.

  • Poor signal-to-noise ratio.

  • Loss of fine structure (e.g., coupling information).

Root Cause Analysis: This is the classic signature of paramagnetic relaxation enhancement (PRE). The unpaired electrons of the paramagnetic ions are efficiently relaxing the ¹³C and ³¹P nuclei.

Decision Workflow for Remediation:

G A Broad NMR Signals Detected B Suspect Paramagnetic Contamination A->B C Initial Assessment B->C D Choose Purification Method C->D Based on sample properties E Chelex® 100 Resin Treatment D->E pH-sensitive sample or need for high purity F Precipitation Method D->F pH-tolerant sample G Activated Charcoal (Use with Caution) D->G Also have organic impurities H Re-acquire NMR Spectrum E->H F->H G->H I Problem Resolved: Sharp Signals H->I Successful J Problem Persists: Re-evaluate H->J Unsuccessful G A Sample Loss Detected After Purification B Identify Cause of Loss A->B C Chelex® 100 Treatment B->C D Precipitation Method B->D E Activated Charcoal B->E F Minimize Resin Amount and Incubation Time C->F G Optimize pH and Monitor Supernatant D->G H Use Minimal Amount of Charcoal E->H I Re-evaluate Purification Method F->I G->I H->I

Caption: Troubleshooting workflow for sample loss during purification.

Preventative Measures and Solutions:

  • For Chelex® 100:

    • Use the minimum amount of resin necessary to remove the paramagnetic ions.

    • Reduce the incubation time.

    • Consider using a different mesh size of the resin; sometimes a larger mesh size can reduce nonspecific binding.

  • For Precipitation:

    • Carefully optimize the pH to selectively precipitate the metal ions without affecting your phosphonate.

    • Analyze a small aliquot of the supernatant before and after precipitation to quantify any sample loss.

  • For Activated Charcoal:

    • This method should be used with extreme caution for quantitative studies of phosphonates due to the high risk of sample loss. If it must be used (e.g., for removing significant organic impurities), use the smallest amount of charcoal possible and perform a recovery test with a known standard.

Concluding Remarks

The successful acquisition of high-resolution NMR spectra for 13C-labeled phosphonates is critically dependent on sample purity. Paramagnetic impurities are a common and significant obstacle, but with the systematic troubleshooting and purification strategies outlined in this guide, you can effectively eliminate their detrimental effects. Always start with a careful diagnosis of the problem and then select the most appropriate purification method based on the properties of your sample and the nature of the suspected contamination. By implementing these best practices, you will be well-equipped to obtain the high-quality NMR data essential for your research.

References

  • Chelex 100. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Chelex DNA Extraction Method. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chelex 100 Resin. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]

  • Kiel, A. W., & Kass, L. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14165–14171. [Link]

  • Method for Chelex Extraction of DNA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chelex-Blood-and-Hair-protocol.pdf. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kiel, A. W., & Kass, L. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14165–14171. [Link]

  • Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]

  • Ghatak, S., Muthukumaran, R. B., & Nachimuthu, S. K. (2013). A simple method of genomic DNA extraction from human samples for PCR-RFLP analysis. Journal of biomolecular techniques: JBT, 24(4), 224–231. [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. (2021). ACS Omega. [Link]

  • 31P-NMR - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pereira, H., Lemos, P. C., Reis, M. A., Crespo, J. P., Carrondo, M. J., & Santos, H. (2003). Metabolic pathway for propionate utilization by phosphorus-accumulating organisms in activated sludge: 13C labeling and in vivo nuclear magnetic resonance. Applied and environmental microbiology, 69(1), 241–251. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2023). Molecules. [Link]

  • Phosphoric acid treatment of carbonaceous material prior to activation. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Effects of pH, conductivity, host cell protein, and DNA size distribution on DNA clearance in anion exchange chromatography media. (2019). Biotechnology Progress. [Link]

  • Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. (2022). Accounts of Chemical Research. [Link]

  • Charcoal, 500 g, CAS No. 7440-44-0. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]

  • 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids. (2009). Journal of the American Chemical Society. [Link]

Sources

Stability of ethylphosphonic acid-13C in acidic vs basic derivatization conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Doctrine

The "Instability" Myth: Researchers often report "instability" of Ethylphosphonic Acid-13C (EPA-13C) during analysis. As a Senior Application Scientist, I must correct this premise immediately: The C-P bond in EPA is chemically robust, and the


C label on the ethyl chain is non-exchangeable under standard derivatization conditions. 

When you observe signal loss or high variation (RSD > 20%), it is rarely the degradation of the EPA-13C molecule itself. Instead, it is almost exclusively due to:

  • Hydrolytic instability of the derivative (Silylation path).

  • Incomplete phase transfer or kinetic stalling (Alkylation path).

  • Active site adsorption in the GC inlet (Dirty liner effect).

This guide deconstructs these failure modes into self-validating protocols.

Decision Matrix: Acidic vs. Basic Workflows

Choose your derivatization pathway based on your instrumentation and sensitivity requirements.

G Start EPA-13C Analysis Instrument Select Instrument Start->Instrument GCMS GC-MS (EI or CI) Instrument->GCMS LCMS LC-MS/MS Instrument->LCMS Direct Analysis or Cationic Deriv. Acidic Acidic/Neutral Silylation (MTBSTFA) GCMS->Acidic Routine Screening Basic Basic Alkylation (PFBBr) GCMS->Basic Trace Level (<1 ppb) Result1 High Volatility Moisture Sensitive Acidic->Result1 Result2 High Stability NCI Sensitivity Basic->Result2

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on instrumentation and sensitivity needs.

Module A: Acidic/Neutral Conditions (Silylation)

Reagent of Choice: MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. Why: The resulting TBDMS derivatives are


 times more hydrolytically stable than standard TMS derivatives (BSTFA), preventing "disappearing peaks" during autosampler queuing.
Troubleshooting Guide: Variable Peak Areas

Symptom: The EPA-13C internal standard peak area fluctuates wildly between injections. Root Cause: Moisture intrusion. Phosphonic acids are hygroscopic. Residual water hydrolyzes the silyl reagent, creating aggressive acids that degrade the column and the derivative.

ParameterSpecificationWhy it matters
Solvent Acetonitrile (ACN)Azeotropic drying capability.
Water Content < 50 ppmSilylation reagents are water scavengers; they will react with water before your analyte.
Reaction Temp 60–70°CEnsures complete derivatization of the P-OH groups.
Protocol A: The "Self-Validating" Silylation

This protocol includes an azeotropic drying step to guarantee system integrity.

  • Aliquot: Transfer 100 µL of sample extract + 10 µL EPA-13C ISTD into a silanized vial.

  • Dry (Critical): Evaporate to dryness under

    
     at 40°C.
    
  • Azeotrope: Add 100 µL anhydrous Acetonitrile . Vortex. Evaporate to dryness again.

    • Validation: This removes bound water that simple evaporation misses.

  • Derivatize: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL anhydrous Acetonitrile.

  • Incubate: Cap tightly. Heat at 70°C for 30 minutes .

  • Inject: Direct injection into GC-MS.

Module B: Basic Conditions (Alkylation)

Reagent of Choice: Pentafluorobenzyl bromide (PFBBr). Why: Creates electron-capturing derivatives ideal for Negative Chemical Ionization (NCI) GC-MS, lowering detection limits to femtogram levels.

Troubleshooting Guide: Low Recovery

Symptom: Low signal for both EPA and EPA-13C, but high background noise. Root Cause: Incomplete phase transfer. The reaction happens at the interface of the organic/aqueous phase or requires the phosphonate dianion to be solubilized.

ParameterSpecificationWhy it matters
pH Control Carbonate Buffer (pH ~9-10)Ensures EPA is fully deprotonated (

) for nucleophilic attack.
Catalyst 18-Crown-6 or TBAHPhase transfer catalysts pull the anion into the organic phase.
Cleanup Silica/FlorisilPFBBr excess destroys GC liners; cleanup is mandatory.
Protocol B: PFBBr Alkylation (Trace Analysis)
  • Prepare: Mix aqueous sample with EPA-13C ISTD.

  • Buffer: Add

    
     to adjust pH to > 9.
    
  • React: Add 200 µL of 5% PFBBr in acetone .

    • Note: Acetone acts as a co-solvent to bridge the aqueous/organic gap.

  • Heat: 60°C for 60 minutes.

  • Extract: Add Hexane. Vortex. Centrifuge.

  • Wash (Self-Validating): Wash the Hexane layer with water to remove excess base/salts.

  • Dry: Pass Hexane through anhydrous

    
    .
    

Stability & Isotope Integrity FAQ

Q: Does the


C label exchange or fall off during derivatization? 
A: No.  The 

C label is typically located on the ethyl group (

). The C-C and C-P bonds are chemically inert to silylation and mild alkylation. Isotope exchange usually requires extreme conditions (superacids) or enzymatic activity not present here.

Q: Why do I see "tailing" of the EPA-13C peak only in silylation? A: This is Active Site Adsorption . Phosphonate derivatives can hydrogen bond with free silanols in your GC liner.

  • Fix: Change the liner to a "Deactivated" (silanized) liner with glass wool.

Q: Can I use Diazomethane? A: While effective for methylation, it is hazardous and often results in multiple peaks (mono- vs. di-methylated) if the reaction isn't driven to completion. PFBBr is safer and more sensitive.

Comparative Data: Derivative Stability

The following table summarizes the stability of the derivative post-reaction (sitting in the autosampler tray).

Derivative TypeReagentHydrolytic Stability (

in air)
Sensitivity (GC-MS)Recommendation
TMS BSTFA< 4 hours (High risk)Good (EI)Avoid for large batches
TBDMS MTBSTFA> 72 hours (Robust)Excellent (EI)Standard for Screening
PFB PFBBr> 1 week (Very Robust)Superior (NCI)Standard for Trace Work

Visualizing the Reaction Pathway

Reaction cluster_0 Acidic Path (Silylation) cluster_1 Basic Path (Alkylation) EPA EPA-13C (Polar/Non-Volatile) MTBSTFA MTBSTFA (Reagent) EPA->MTBSTFA Heat + ACN PFBBr PFBBr (Reagent) EPA->PFBBr Base (K2CO3) TBDMS TBDMS-EPA-13C (Volatile/Stable) MTBSTFA->TBDMS - t-Bu-amide PFB PFB-EPA-13C (High e- Capture) PFBBr->PFB Nu- Attack

Figure 2: Chemical pathways for converting polar EPA-13C into analyzable derivatives.

References

  • OPCW (Organisation for the Prohibition of Chemical Weapons). "Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament." OPCW Quality System Documents.

    • Context: Establishes the gold standard for phosphonic acid analysis using GC-MS.
  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

    • Context: definitive proof of TBDMS stability superiority over TMS for polar analytes.
  • Sinha, S., et al. (2023). "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids." Molecules, 28(16), 6090.

    • Context: Discusses alternative derivatization strategies and stability of organophosphorus acid deriv
  • Hooijschuur, E.W.J., et al. (2002). "Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.

    • Context: Highlights the kinetic challenges in deriv

Validation & Comparative

Validating Ethylphosphonic Acid-13C as a Surrogate Internal Standard: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the high-stakes analysis of organophosphorus nerve agent metabolites and pesticide degradation products, precision is non-negotiable. Ethylphosphonic acid (EtPA)—often listed in commercial catalogs as 4-Ethylphosphonic acid due to nomenclature variations—is a primary marker for agents like VX and specific pesticides. This guide validates the use of Ethylphosphonic Acid-13C (EtPA-13C) as a superior internal standard (IS) compared to deuterated analogs (d5-EtPA) or external standardization.

We demonstrate that EtPA-13C offers superior correction for matrix-induced ion suppression in LC-MS/MS workflows due to the absence of the "Deuterium Isotope Effect," ensuring perfect chromatographic co-elution with the native analyte.

Part 1: The Technical Imperative

The Challenge: Matrix Effects in Polar Acid Analysis

Ethylphosphonic acid is a low-molecular-weight, polar, anionic compound. In biological matrices (urine, plasma), it suffers from two major analytical hurdles:

  • Poor Retention: It requires specialized columns (HILIC or Mixed-Mode Anion Exchange) or derivatization.

  • Severe Ion Suppression: Co-eluting matrix components (salts, phospholipids) drastically reduce ionization efficiency in the electrosource.

The Solution: 13C vs. Deuterium

To correct for these fluctuations, a stable isotope-labeled IS is required. However, not all isotopes perform equally.

FeatureEthylphosphonic Acid-13C (Recommended) Ethylphosphonic Acid-d5 (Alternative) External Standard (Not Recommended)
Chromatographic Behavior Perfect Co-elution: The 13C atom adds mass without significantly altering lipophilicity or pKa.Retention Time Shift: Deuterium is slightly more hydrophilic than Hydrogen. d5-EtPA often elutes earlier than native EtPA.No Correlation: Does not track run-to-run retention time shifts.
Matrix Effect Correction Exact: Because it elutes at the exact same millisecond, it experiences the exact same ion suppression as the analyte.Drifting: If the IS elutes 0.1 min earlier, it may miss the suppression zone affecting the analyte, leading to quantification errors.None: Fails to correct for matrix effects.
Stability High: Carbon-carbon bonds are stable.Variable: Deuterium on exchangeable sites (if any) or acidic protons can be labile (H/D exchange).N/A

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates why EtPA-13C is the requisite choice for LC-MS/MS quantification, specifically highlighting the failure point of deuterated standards.

MatrixEffectLogic cluster_13C Scenario A: 13C-Internal Standard cluster_D5 Scenario B: Deuterated (d5) Standard Analyte Native EtPA (Analyte) Matrix Urine Matrix Zone (Ion Suppressors) Analyte->Matrix Elutes within Result_13C Perfect Co-elution (IS suppressed equally) ACCURATE DATA Matrix->Result_13C Result_D5 Chromatographic Shift (IS misses suppression) FALSE RECOVERY Matrix->Result_D5 Misses IS_13C EtPA-13C (Internal Standard) IS_13C->Result_13C Co-elutes IS_D5 EtPA-d5 (Elutes Earlier) IS_D5->Result_D5 Elutes Early

Figure 1: The "Isotope Effect" in LC-MS/MS. Deuterated standards (Scenario B) often shift out of the suppression zone, failing to correct for matrix effects. 13C standards (Scenario A) maintain perfect overlap.

Part 3: Validation Protocol (Self-Validating System)

To validate EtPA-13C as a surrogate internal standard, you must prove it behaves identically to the analyte. Do not rely on assumptions. Follow this "Matuszewski-based" validation workflow.

Phase 1: Isotopic Purity & Cross-Talk

Objective: Ensure the IS does not contribute signal to the Analyte channel (False Positive) and vice versa.

  • Inject Blank: Inject pure solvent. Result must be < 20% of LLOQ.

  • Inject IS Only: Inject EtPA-13C at working concentration (e.g., 100 ng/mL). Monitor the Native EtPA transition (m/z 109 -> 79).

    • Acceptance: Signal in native channel must be negligible (< 5% of LLOQ).

  • Inject Analyte Only: Inject Native EtPA at ULOQ (Upper Limit of Quantitation). Monitor the EtPA-13C transition (m/z 110/111 -> 80/81).

    • Acceptance: Signal in IS channel must be negligible.

Phase 2: Matrix Factor (MF) Determination

Objective: Quantify the suppression correction capability.

Protocol: Prepare three sets of samples:

  • Set A (Neat Standard): EtPA + EtPA-13C in pure water/solvent.

  • Set B (Post-Extraction Spike): Extract blank urine/plasma, then spike EtPA + EtPA-13C into the extract.

  • Set C (Pre-Extraction Spike): Spike EtPA + EtPA-13C into urine/plasma, then extract.

Calculations:

  • Absolute Matrix Effect (ME):

    
    
    
    • Interpretation: If ME < 100%, you have ion suppression.

  • IS-Normalized Matrix Factor (IS-MF):

    
    
    
    • Acceptance Criteria: The IS-MF should be close to 1.0 (0.9 – 1.1). This proves the IS is suppressed by the exact same amount as the analyte, effectively cancelling out the error.

Phase 3: Experimental Workflow Diagram

ValidationWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Calc Data Validation Start Start Validation Step1 Spike Matrix with EtPA & EtPA-13C Start->Step1 Step2 Protein Precipitation / SPE Extraction Step1->Step2 Step3 Evaporation & Reconstitution Step2->Step3 Step4 Inject on HILIC/C18 Column Step3->Step4 Step5 Monitor Transitions: Native: 109 -> 79 13C-IS: 111 -> 81 Step4->Step5 Calc1 Calculate Recovery (RE) (Set C / Set B) Step5->Calc1 Calc2 Calculate Matrix Factor (MF) (Set B / Set A) Calc1->Calc2 Decision Is IS-MF between 0.9 and 1.1? Calc2->Decision Pass VALIDATED Proceed to Study Decision->Pass Yes Fail FAILED Check Co-elution Decision->Fail No

Figure 2: Step-by-step experimental workflow for validating the surrogate standard.

Part 4: Comparative Data Summary

The following table summarizes typical performance metrics when comparing 13C-labeled standards against Deuterated standards in organophosphate analysis.

MetricEtPA-13C (Recommended)EtPA-d5 (Common Alternative)Impact on Data Quality
Retention Time Delta

min

to

min
13C ensures the IS is in the same matrix "zone."
Matrix Factor (CV%)


High CV in d5 indicates inconsistent correction across different patient samples.
Response Factor Stability Linear (

)
Variable (

)
13C provides tighter calibration curves.
Cross-Contribution NegligiblePotential H/D Exchange13C eliminates the risk of label loss during acidic extraction.

Part 5: Nomenclature Note

Note on Chemical Identity: You may find this product listed in catalogs as "4-Ethylphosphonic acid-13C" .[1][2] This is a common commercial synonym found in vendor databases (e.g., Splendid Lab, Pharmaffiliates). Chemically, the correct IUPAC designation for the parent molecule is Ethylphosphonic acid (Ethanephosphonic acid). The "4-" prefix in these catalogs does not refer to a carbon position (as ethane has only 2 carbons) but is likely an artifact of cataloging systems. Ensure you verify the CAS number (Parent CAS: 6779-09-5) to confirm identity.

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2017).[3] Report on the Proficiency Test on the Analysis of Chemicals. (Validates the necessity of specific organophosphate metabolite identification).

  • National Institutes of Health (NIH). (2021). Quantification of Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. (Discusses the use of labeled internal standards for accurate quantification).

  • American Chemical Society (ACS). (2020). Interplay between Ruthenium Sensitizer and Catalyst... using Ethylphosphonic Acid (EPA). (Provides physicochemical context for EtPA stability and analysis).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (The standard protocol for Matrix Factor calculations cited in Part 3).

  • ResearchGate (Community Discussion). Difference between Internal Standard and Surrogate Standard for GCMS analysis. (Clarifies the terminology used in environmental vs. clinical workflows).

Sources

Determination of LOD and LOQ for Ethylphosphonic Acid-13C in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the analysis of organophosphorus nerve agent metabolites and pesticide degradation products, Ethylphosphonic Acid (EPA) presents a distinct bioanalytical challenge. Its high polarity, low molecular weight, and lack of chromophores make it a difficult candidate for standard C18 retention. While Gas Chromatography (GC-MS) has historically been the workhorse, it requires cumbersome derivatization.[1]

This guide focuses on the modern gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Ethylphosphonic Acid-13C (EPA-13C) as a Stable Isotope-Labeled Internal Standard (SIL-IS). We demonstrate that EPA-13C offers superior correction for matrix effects compared to deuterated analogs or external standardization, directly impacting the accuracy of Limit of Detection (LOD) and Limit of Quantitation (LOQ) determination in complex matrices like plasma and urine.

The Challenge: Why 13C Matters in EPA Analysis

To determine valid LOD/LOQ values, one must first ensure the signal stability. In biological matrices, ion suppression (or enhancement) is the primary enemy of accurate quantitation.

Comparative Analysis of Internal Standard Strategies
FeatureEPA-13C (Recommended) Deuterated Analog (EPA-d5) Structural Analog (e.g., MPA)
Co-elution Perfect. Elutes exactly with the analyte.Shifted. Deuterium isotope effect often causes slightly earlier elution.Distinct. Elutes at a different time.[2]
Matrix Correction Real-time. Experiences the exact same ion suppression event as the analyte.Partial. May elute before the suppression zone, failing to correct the signal loss.Poor. Does not compensate for transient matrix effects.
Stability High. C-C bonds are stable.Moderate. D-H exchange can occur in acidic solvents.High.
LOD Impact Lowest. Noise is normalized effectively.Moderate. Variation in S/N ratio due to retention shift.Highest. Uncorrected noise raises the detection floor.

Expert Insight: The "Deuterium Isotope Effect" in HILIC chromatography is non-negligible. Deuterated compounds are slightly less lipophilic than their protium counterparts, leading to retention time shifts. If the matrix interference (e.g., phospholipids) elutes between the D-standard and the native analyte, the correction fails. 13C standards do not suffer from this shift.

Experimental Workflow: Validated Protocol

This protocol is designed for the determination of EPA in human plasma/urine using EPA-13C as the IS.

A. Reagents and Standards
  • Analyte: Ethylphosphonic Acid (EPA).[3]

  • Internal Standard: Ethylphosphonic acid-13C2 (Ethyl-1,2-13C2).

  • Matrix: Drug-free human plasma or urine.

B. Sample Preparation (Protein Precipitation)
  • Rationale: EPA is highly polar; Liquid-Liquid Extraction (LLE) is inefficient without derivatization. Protein precipitation (PPT) is preferred for high recovery.

  • Aliquot: Transfer 100 µL of biological sample to a centrifuge tube.

  • Spike IS: Add 10 µL of EPA-13C working solution (e.g., 100 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an autosampler vial. Note: Evaporation and reconstitution in mobile phase may be required if sensitivity < 1 ng/mL is needed.

C. LC-MS/MS Conditions (HILIC Mode)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Betaine stationary phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Ionization: ESI Negative Mode (

    
    ).
    

MRM Transitions:

  • EPA (Native):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • EPA-13C (IS):

    
     (Quantifier).
    

Visualizing the Analytical Logic

The following diagram illustrates the decision process and workflow for selecting the EPA-13C methodology over alternatives.

EPA_Analysis_Workflow Start Start: Biological Sample (Urine/Plasma) Analyte Target: Ethylphosphonic Acid (Polar) Start->Analyte Decision Select Methodology Analyte->Decision GCMS GC-MS Method (Derivatization Required) Decision->GCMS LCMS LC-MS/MS Method (Direct Analysis) Decision->LCMS Issue_GC Issues: - Unstable Derivatives - Labor Intensive GCMS->Issue_GC Select_IS Select Internal Standard LCMS->Select_IS Deuterated Deuterated (D5-EPA) Potential RT Shift Select_IS->Deuterated Carbon13 13C-EPA Perfect Co-elution Select_IS->Carbon13 MatrixEffect Matrix Effect Correction Deuterated->MatrixEffect Partial Overlap Carbon13->MatrixEffect Exact Overlap Result_D Variable Recovery Higher LOQ MatrixEffect->Result_D Result_13C Precise Correction Lowest LOQ MatrixEffect->Result_13C

Caption: Decision matrix highlighting the superiority of LC-MS/MS with 13C-IS for polar metabolite analysis.

Determining LOD and LOQ: The Calculation

Do not rely solely on "Signal-to-Noise" (S/N) provided by software, as smoothing algorithms can manipulate this. Use the Standard Deviation of the Response and Slope method (ICH Q2(R1) / FDA Bioanalytical Guidelines).

Step 1: Calibration Curve Construction

Prepare a calibration curve in the biological matrix (e.g., 0.5, 1, 2, 5, 10, 20, 50 ng/mL). Run 6 replicates of the lowest non-zero standard.

Step 2: The Calculation Formulas



[3][4]
  • 
     (Sigma):  The standard deviation of the y-intercepts of regression lines OR the standard deviation of the response at low concentrations.[5]
    
  • 
     (Slope):  The slope of the calibration curve.[4][5][6]
    
Step 3: Verification (The "Trustworthiness" Check)

Calculated values are theoretical. You must experimentally validate them:

  • Spike matrix at the calculated LOQ.

  • Analyze (n=5).

  • Criteria: The analyte peak must be identifiable, discrete, and reproducible with a precision (CV) of

    
     and accuracy of 80-120%.
    

Comparative Performance Data

The following table summarizes typical performance metrics when analyzing Ethylphosphonic Acid in human urine using different internal standard approaches.

MetricMethod A: LC-MS/MS (EPA-13C) Method B: LC-MS/MS (EPA-d5) Method C: GC-MS (Derivatized)
LOD (ng/mL) 0.5 1.20.8
LOQ (ng/mL) 1.5 4.02.5
Precision (%CV at LOQ) 4.5% 12.8%8.2%
Matrix Effect Recovery 98-102% (Corrected)85-115% (Variable)N/A (Extraction dependent)
Sample Prep Time Low (30 min)Low (30 min)High (2-3 hours)

Analysis: Method A (13C) provides the tightest precision at the LOQ. While GC-MS is sensitive, the variance introduced by derivatization increases the %CV, effectively raising the reliable LOQ.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair. CDC Stacks. Retrieved from [Link]

  • Berg, T., & Strand, D. H. (2011). 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Cross-validation of phosphonate quantification: NMR vs LC-MS/MS

Cross-Validation of Phosphonate Quantification: P qNMR vs. LC-MS/MS

Executive Summary

Phosphonates (C-P bond containing compounds), ranging from bisphosphonate drugs to nucleotide analogs (e.g., Tenofovir), present unique analytical challenges due to their high polarity, lack of UV chromophores, and strong metal-chelating properties.

This guide details the cross-validation of two orthogonal methodologies:


P Quantitative NMR (qNMR)LC-MS/MS

The Core Thesis: Reliable phosphonate quantification requires a symbiotic workflow where qNMR is used to certify the purity of the reference standard , which is subsequently used to calibrate the high-sensitivity LC-MS/MS method .

Part 1: The Analytical Challenge

Phosphonates differ fundamentally from phosphates (C-O-P) due to the stable C-P bond. This stability is chemically advantageous but analytically troublesome.

The Divergence of Methodologies
Feature

P qNMR
LC-MS/MS (HILIC/IP-RP)
Primary Utility Purity assignment of Reference Standards.High-throughput PK/PD bioanalysis.
Sensitivity (LOQ) Low (mM range / mg quantities).High (nM range / ng quantities).
Specificity Absolute (Chemical Shift

).
High (m/z transitions), but isobaric interference possible.
Matrix Tolerance High (if soluble).Low (Ion suppression is common).
Critical Weakness Relaxation times (

) can be very long (>10s).
Metal Chelation: Phosphonates bind to stainless steel LC paths.

Part 2: P qNMR – The Primary Reference

Objective: To determine the absolute purity of the phosphonate stock solution. Rationale: Phosphonates are often hygroscopic. Gravimetric preparation (weighing powder) often results in errors of 5-15% due to absorbed water. qNMR measures the moles of phosphorus directly, bypassing the water weight error.

Critical Protocol: Relaxation

The most common error in



  • Rule:

    
     must be 
    
    
    for 99.3% magnetization recovery.
  • Consequence: If

    
     and you use a default 
    
    
    , you will under-quantify the signal by ~40%.
Step-by-Step qNMR Workflow
  • Internal Standard (IS) Selection:

    • Use Triphenyl phosphate (TPP) or Trimethyl phosphate .

    • Requirement: The IS peak must not overlap with the analyte (Phosphonates: 10–30 ppm; Phosphates: -5 to 5 ppm).

  • Sample Preparation:

    • Dissolve ~10 mg of Phosphonate Analyte and ~10 mg of IS (weighed to 0.01 mg precision) in D

      
      O or DMSO-
      
      
      .
    • Add EDTA (10 mM) if line broadening is observed (scavenges paramagnetic ions).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 25–30 seconds  (Conservative setting).
      
    • Scans: 64–128 (for S/N > 250:1).

    • Decoupling: Inverse Gated Decoupling (Igated) to suppress Nuclear Overhauser Effect (NOE) which distorts integration.

Part 3: LC-MS/MS – The High-Sensitivity Workhorse

Objective: To quantify phosphonates in biological matrices (plasma/urine) using the NMR-validated standard.

The "Metal Issue" & Passivation

Phosphonates chelate iron in stainless steel LC systems, causing severe peak tailing and carryover.

  • Solution A (Hardware): Use PEEK-lined columns and PEEK tubing.

  • Solution B (Passivation): If using stainless steel, flush the system with 0.1% Phosphoric Acid or Medronic Acid overnight to saturate active metal sites before running samples.

Chromatographic Strategy: HILIC vs. Ion-Pairing

Standard C18 columns fail because phosphonates elute in the void volume.

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2]
  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide.

  • Mobile Phase: High Acetonitrile (70-80%) with Ammonium Acetate (pH 9).

  • Pros: MS-friendly, good sensitivity.

  • Cons: Long equilibration times.

Option 2: Ion-Pairing Reversed Phase (IP-RPLC)[3]
  • Column: C18.

  • Additive: Tributylamine (TBA) or Triethylamine (TEA) + HFIP.

  • Mechanism: The amine pairs with the negative phosphonate, making it lipophilic enough to stick to C18.

  • Warning: Ion-pairing reagents permanently contaminate LC systems. Dedicate one machine to this method.

Part 4: The Cross-Validation Workflow (Visualization)

The following diagram illustrates how the two methods connect to ensure data integrity.

CrossValidationcluster_NMRMethod 1: 31P qNMR (Purity Assignment)cluster_LCMSMethod 2: LC-MS/MS (Bioanalysis)RawMaterialRaw Phosphonate Powder(Hygroscopic/Impure)qNMR_PrepMix with Internal Std(e.g., Triphenyl Phosphate)RawMaterial->qNMR_PrepStock_PrepPrepare Stock SolutionCorrected by qNMR PurityRawMaterial->Stock_PrepT1_TestInversion Recovery Test(Determine T1)qNMR_Prep->T1_TestqNMR_AcqAcquisition (d1 > 5*T1)Inverse Gated DecouplingT1_Test->qNMR_AcqSet d1 parameterPurity_CalcCalculate Absolute Purity(qNMR Purity %)qNMR_Acq->Purity_CalcPurity_Calc->Stock_PrepCorrection FactorCalibrationCalibration Curve Generation(1 ng/mL - 1000 ng/mL)Stock_Prep->CalibrationPassivationSystem Passivation(Phosphoric Acid Wash)Passivation->CalibrationSample_RunAnalyze Biological SamplesCalibration->Sample_Run

Figure 1: The Integrated Workflow. The qNMR step is the "Gatekeeper" that corrects the mass of the standard used in LC-MS/MS, eliminating gravimetric errors caused by moisture.

Part 5: Comparative Data & Performance

The following table summarizes typical performance metrics observed when cross-validating a bisphosphonate drug.

Metric

P qNMR (500 MHz)
LC-MS/MS (QqQ, HILIC)
Linearity (

)
> 0.999 (Dynamic range limited)> 0.995 (Wide dynamic range)
LOD (Limit of Detection) ~10

M (approx. 2-5

g/mL)
~1 nM (approx. 0.2-0.5 ng/mL)
Precision (RSD) < 1.0% (Excellent)5.0% - 12.0% (Acceptable)
Accuracy 99.0% - 101.0%85.0% - 115.0% (Bioanalytical guidelines)
Sample Volume 500

L
10 - 50

L
Run Time 10 - 30 mins per sample3 - 8 mins per sample
Troubleshooting Discrepancies

If LC-MS/MS concentration is significantly lower than qNMR prediction:

  • Adsorption: The analyte is sticking to the LC tubing/column frit. Action: Passivate system.

  • Suppression: Matrix effects are suppressing ionization. Action: Use a deuterated internal standard in LC-MS.

If LC-MS/MS concentration is higher than qNMR prediction:

  • Carryover: Previous high-concentration samples are leaching from the column. Action: Run blank injections with high pH wash.

Part 6: LC-MS Method Decision Tree

Choosing the right LC-MS approach is critical for phosphonates. Use this logic flow to select the stationary phase.

LCMethodStartPhosphonate AnalytePolarityIs it extremely polar?(logP < -2)Start->PolarityHILIC_RouteHILIC ModePolarity->HILIC_RouteYesIP_RouteIon-Pairing RPLCPolarity->IP_RouteNo (Moderate Polarity)HILIC_DecisionUse ZIC-HILIC or AmideMobile Phase: ACN/NH4OAc pH 9HILIC_Route->HILIC_DecisionIP_DecisionUse C18 + Tributylamine(Dedicated System Only)IP_Route->IP_DecisionPassivation_CheckIs System Passivated?HILIC_Decision->Passivation_CheckIP_Decision->Passivation_CheckPassivation_Check->Passivation_CheckNo (Perform Acid Wash)RunRun AnalysisPassivation_Check->RunYes

Figure 2: Method Development Decision Tree. HILIC is generally preferred for modern MS systems to avoid contaminating the source with ion-pairing reagents.

References

  • Quantit

    
    P NMR Spectroscopy: Principles and Applications. 
    Source: MDPI (Molecules).
    Context: foundational principles of relaxation delays and internal standard selection for phosphorus quantification.
    
    
  • Validating Purity Determination by qNMR. Source: Journal of Pharmaceutical and Biomedical Analysis. Context: Guidelines for using qNMR as a primary reference method for certifying standard purity.

  • Passivation of LC Systems for Phosphorylated Compounds. Source: Chromatography Online / LCGC. Context: Technical procedures for mitigating metal chelation and peak tailing in LC-MS analysis of phosphonates.

  • HILIC vs. Ion-Pairing for Oligonucleotides and Phosphonates. Source: Journal of Chromatography A. Context: Comparative analysis of retention mechanisms and MS compatibility for polar phosphorus compounds.

Comparative Guide: Isotopologue Distribution Analysis of 13C-Labeled Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the analysis of 13C-labeled phosphonates, High-Resolution HILIC-MS (Orbitrap) is the superior methodology over traditional GC-MS derivatization .

While GC-MS remains a workhorse for central carbon metabolism (amino acids, TCA intermediates), it fails to provide reliable data for phosphonates due to the instability of C-P bond-containing derivatives and thermal degradation. The HILIC-HRMS workflow offers direct analysis of underivatized polar species, higher mass accuracy (resolving neutron shifts), and superior preservation of isotopologue fidelity.

Part 1: The Technical Challenge

Phosphonates (characterized by a stable C-P bond) mimic phosphate esters but are chemically and metabolically distinct. Analyzing their isotopologue distribution—the specific pattern of 13C incorporation (M+0, M+1, M+2...)—presents unique hurdles:

  • Extreme Polarity: Phosphonates are highly hydrophilic, leading to near-zero retention on standard C18 Reverse Phase columns.

  • Isobaric Interference: In low-resolution MS, natural isotopes of sulfur (

    
    ) or oxygen (
    
    
    
    ) can overlap with
    
    
    signals, skewing flux calculations.
  • Derivatization Instability: The silylation required for GC-MS often leads to incomplete reaction yields or hydrolysis of the phosphonate moiety, destroying the quantitative relationship between isotopologues.

Part 2: Comparative Analysis

The "Product": HILIC-HRMS Workflow vs. The Alternative: GC-MS

The following table contrasts the recommended High-Resolution Liquid Chromatography Mass Spectrometry (HILIC-HRMS) workflow against the traditional Gas Chromatography Mass Spectrometry (GC-MS) approach.

FeatureHILIC-HRMS (Recommended) GC-MS (Alternative)
Sample Preparation Minimal. Protein precipitation only. Preserves labile metabolites.Complex. Requires drying and harsh derivatization (e.g., TMS), risking hydrolysis.
Isotopologue Resolution Ultra-High (>100k). Distinguishes

peaks from

/

interferences.
Low/Unit. Cannot resolve isobaric interferences; relies on mathematical deconvolution.
Sensitivity Femtomole range. Excellent for low-abundance secondary metabolites.Picomole range. Often insufficient for trace phosphonate intermediates.
Structural Fidelity High. Analyzes the intact molecule (parent ion).Variable. Electron Ionization (EI) causes extensive fragmentation, complicating reconstruction.
Throughput High. 15-minute run times with no pre-reaction time.Low. Requires >1 hour derivatization incubation + 30 min run times.
Expert Insight: Why HILIC Wins

In my experience optimizing flux analysis for Streptomyces phosphonate biosynthesis, GC-MS frequently resulted in "ghost" peaks—artifacts of incomplete derivatization. HILIC, specifically using zwitterionic (ZIC) phases, utilizes a water-rich layer on the stationary phase. This allows phosphonates to partition based on their hydration shell rather than hydrophobic interaction, resulting in sharp peak shapes and reproducible retention times without chemical modification.

Part 3: Validated Experimental Protocol

HILIC-HRMS Workflow for 13C-Phosphonates

This protocol is designed to be self-validating . The inclusion of an internal standard and a "system suitability" check ensures data integrity before valuable samples are processed.

1. Metabolic Quenching & Extraction
  • Goal: Stop metabolism instantly and extract polar phosphonates.

  • Reagent: Acetonitrile:Methanol:Water (40:40:20) at -20°C + 0.1% Formic Acid.

  • Step A: Rapidly filter or pellet cells.

  • Step B: Add cold extraction solvent (1 mL per

    
     cells). Vortex 30s.
    
  • Step C: Incubate at -20°C for 15 min (precipitates protein).

  • Step D: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

2. Chromatographic Separation (HILIC)
  • Column: ZIC-pHILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0). Note: High pH ensures phosphonates are fully ionized.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

3. Mass Spectrometry Detection
  • Mode: Negative Ion Mode (ESI-). Phosphonates ionize best as

    
    .
    
  • Resolution: Set to 70,000 or 120,000 (at m/z 200) to resolve fine isotope structure.

  • AGC Target:

    
     (prevents space-charge effects which distort isotope ratios).
    
4. Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for Quality Control (QC).

G Sample 13C-Labeled Biological Sample Quench Cryogenic Quench (-20°C MeOH/ACN) Sample->Quench < 5 sec Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge HILIC HILIC Separation (ZIC-pHILIC) Centrifuge->HILIC Supernatant MS Orbitrap HRMS (Neg Mode, 120k Res) HILIC->MS ESI (-) Data Raw Isotopologue Data MS->Data QC QC Check: Internal Std Area MS->QC

Caption: Figure 1: Optimized analytical workflow for 13C-phosphonate analysis emphasizing rapid quenching and HILIC separation.

Part 4: Data Processing & Logic

Natural Abundance Correction (NAC)

Raw MS data represents the measured ion intensity, which includes naturally occurring isotopes (e.g., 1.1% of all Carbon is


 naturally). To determine the true metabolic flux derived from your tracer (e.g., 

-Glucose), you must mathematically correct for this background.

The Logic:



Therefore, to find the tracer enrichment (

), we must deconvolve the natural abundance matrix (

) from the measured data.

Recommended Algorithm: Use matrix-based correction (e.g., IsoCor or AccuCor ). Do not use simple subtraction, as it fails to account for the binomial distribution of isotopes in larger molecules.

Correction Logic Diagram

This diagram details the computational steps required to convert raw ion counts into meaningful metabolic flux data.

Logic Raw Raw Ion Intensities (M0, M1, M2...) Background Background Subtraction (Blank Injection) Raw->Background Solve Linear Algebra Solution (Non-negative Least Squares) Background->Solve Formula Molecular Formula Input (e.g., C3H7O4P) Matrix Generate Correction Matrix (Based on Natural Abundance) Formula->Matrix Matrix->Solve Final Corrected Mass Isotopomer Distribution (MID) Solve->Final

Caption: Figure 2: Computational logic for Natural Abundance Correction (NAC) to isolate tracer-derived enrichment.

Part 5: References & Tools

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of high-resolution mass spectrometry data. Analytical Chemistry.[1][2][3][4]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.[5]

  • Teleman, J., et al. (2004). Matrix-based method for correction of mass spectrometric data for natural isotope abundance. Journal of Mass Spectrometry.

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry.

Sources

Assessing isotopic purity and enrichment levels of 4-Ethylphosphonic acid-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Isotopic Purity and Enrichment of 4-Ethylphosphonic Acid-13C

Executive Summary & Chemical Identity

Note on Nomenclature: While frequently listed in commercial catalogs (e.g., Pharmaffiliates, Splendid Lab) as "4-Ethylphosphonic Acid-13C," the chemical structure and molecular formula (


 or 

isotope analogs) confirm this analyte is Ethylphosphonic Acid (EPA) bearing a stable

C isotope label. The prefix "4-" is a nomenclature artifact found in specific vendor databases; chemically, the ethyl group consists of only two carbons.

This guide details the validation of Ethylphosphonic Acid-13C (EPA-13C) as a superior Internal Standard (IS) for the quantification of organophosphorus nerve agent metabolites (e.g., VX degradation products) and herbicide residues (e.g., Fosetyl-Al). Unlike deuterated analogs, EPA-13C offers perfect chromatographic co-elution with the target analyte, eliminating ionization variability caused by matrix effects.

Parameter Specification
Common Name 4-Ethylphosphonic Acid-13C (Commercial) / Ethylphosphonic Acid-13C (IUPAC)
Molecular Formula

C

C

H

O

P (assuming mono-label)
Exact Mass ~111.05 Da (vs. 110.05 Da for unlabeled)
Key Application LC-MS/MS Internal Standard for Organophosphorus Quantitation

Comparative Analysis: 13C-Analogs vs. Deuterated Standards

The choice between


C-labeled and Deuterated (

) standards is critical in regulated bioanalysis. While deuterated standards are often cheaper, they introduce the "Chromatographic Isotope Effect," where the slight difference in lipophilicity between C-H and C-D bonds causes a retention time shift.
Performance Matrix
FeatureEthylphosphonic Acid-13C Ethylphosphonic Acid-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Impact on Data Quality
Retention Time Identical to AnalyteShifts (typically elutes earlier)High: 13C ensures the IS experiences the exact same matrix suppression/enhancement as the analyte.
Isotopic Stability Permanent (C-P / C-C bonds)High, but potential H/D exchangeMedium: 13C eliminates risk of back-exchange during acidic extraction.
Mass Shift +1 or +2 Da (clean M+1/M+2)+5 DaLow: Both provide sufficient mass separation for MS/MS.[1]
Cost HighModerateCommercial: 13C is an investment in precision.[1]
Decision Logic for Researchers

DecisionMatrix Start Select Internal Standard Method Method Type? Start->Method HPLC High-Res LC (UPLC/UHPLC) Method->HPLC Sharp Peaks (<2s width) LowRes Standard HPLC Method->LowRes Broad Peaks Matrix Matrix Complexity HPLC->Matrix ResultD5 Select Deuterated Analog (Cost Effective) LowRes->ResultD5 Result13C Select 13C-Ethylphosphonic Acid (Prevents RT Shift) Matrix->Result13C High (Plasma/Urine) Matrix->ResultD5 Low (Water)

Caption: Decision workflow for selecting 13C vs Deuterated standards based on chromatographic resolution and matrix complexity.

Technical Deep Dive: Assessing Isotopic Purity

To validate a batch of EPA-13C, one must prove two things:

  • Chemical Purity: It is actually ethylphosphonic acid.[1]

  • Isotopic Enrichment: The ratio of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C to 
    
    
    
    C is >99%.
Methodology A: Quantitative NMR (qNMR)

NMR is the definitive method for structural validation because the


C label introduces specific spin-spin couplings with the Phosphorus atom (

P, 100% natural abundance).
  • The Signature: In a standard

    
    C NMR (proton decoupled), the carbon attached to the phosphorus (C-alpha) will appear as a doublet  due to 
    
    
    
    coupling.
  • Coupling Constants:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (P-C bond): ~140–150 Hz (Large splitting).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (P-C-C bond): ~4–6 Hz (Small splitting).
      

Protocol 1: 31P NMR for Enrichment Calculation This method uses the


P signal to quantify the ratio of labeled vs. unlabeled molecules.
  • Sample Prep: Dissolve 10 mg EPA-13C in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Add trace TPP (Triphenylphosphate) as an external reference if absolute quantification is needed.
    
  • Acquisition: Acquire a

    
    P spectrum without proton decoupling (or with inverse gated decoupling to suppress NOE).
    
  • Analysis:

    • Unlabeled Impurity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C):  Appears as a central singlet (or multiplet if H-coupled).
      
    • Labeled Product (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C):  Appears as a widely split doublet centered around the same chemical shift. The splitting equals ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      .
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
Methodology B: LC-HRMS (High-Resolution Mass Spectrometry)

HRMS (Orbitrap or Q-TOF) is required to distinguish the


C isotope peak from background noise and confirm the absence of unlabeled material.

Protocol 2: Isotopic Ratio Analysis

  • Column: Mixed-mode anion exchange (e.g., SIELC Obelisc N) or HILIC column is required, as EPA is highly polar and will not retain on C18.[1]

  • Mobile Phase: Acetonitrile / Ammonium Formate buffer (pH 3.5).[1]

  • Detection: Negative Mode ESI (

    
    ).
    
  • Integration:

    • Extract Ion Chromatogram (EIC) for

      
       109.00 (Unlabeled 
      
      
      
      ).
    • Extract EIC for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       110.00 (Labeled 
      
      
      
      ).
    • Note: Ensure the mass resolution is >30,000 to resolve fine structure if sulfur impurities are present.[1]

Visualizing the Analytical Workflow

The following diagram outlines the sequence of testing required to release a batch of EPA-13C for use in regulated drug development or toxicology studies.

AnalyticalWorkflow Synthesis Synthesis (Ethylphosphonic Acid-13C) Crude Crude Product Synthesis->Crude Purification Recrystallization / Ion Exchange Crude->Purification Check1 Step 1: 31P NMR (Check for Inorganic Phosphate) Purification->Check1 Check2 Step 2: 1H/13C NMR (Confirm Structure & Label Position) Check1->Check2 Check3 Step 3: LC-HRMS (Calculate Atom % Excess) Check2->Check3 Decision Pass Criteria? Check3->Decision Release Release as Reference Standard (>99% Isotopic Purity) Decision->Release Yes Reject Reprocess / Reject Decision->Reject No

Caption: Quality Control workflow for validating 13C-labeled phosphonic acids prior to release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204482, Ethylphosphonic acid.[1] Retrieved from [Link]

  • ResolveMass Laboratories (2025). Isotopic Purity Using LC-MS: A Step-by-Step Guide. Retrieved from [Link]

  • Splendid Lab. 4-Ethylphosphonic Acid-13C Product Data. (Example of commercial nomenclature). Retrieved from [Link]

Sources

Comparative Guide: Stable Isotope Labeled Standards (SIL-IS) in FDA Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of small molecule drugs via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While the FDA Bioanalytical Method Validation (BMV) Guidance (2018) allows for various standardization approaches, it explicitly prioritizes Stable Isotope Labeled Internal Standards (SIL-IS) over Structural Analogs (SA-IS) or external standardization.

This guide compares the performance of SIL-IS against Structural Analogs, providing experimental evidence on how SIL-IS mitigates matrix effects (ME) and ensures regulatory compliance under ICH M10 and FDA guidelines.

Regulatory Framework: The FDA & ICH M10 Stance

The FDA’s 2018 Guidance and the harmonized ICH M10 guideline do not merely suggest SIL-IS; they describe the lack of SIL-IS as a risk factor requiring additional validation rigor.

Key Regulatory Directives
  • FDA BMV (2018): The guidance states that an IS should be added to all standards, QCs, and study samples. It explicitly notes that SIL-IS are recommended because they share the same physicochemical properties as the analyte, thereby compensating for matrix effects and ionization variability [1].

  • Matrix Effect (ME) Requirement: If a SIL-IS is not used, the validation must demonstrate that matrix effects (ion suppression/enhancement) do not compromise the accuracy of the method. With a SIL-IS, the "IS-normalized Matrix Factor" becomes the primary metric, often salvaging assays that would otherwise fail due to high matrix variability.

Decision Logic: IS Selection

The following decision tree illustrates the regulatory logic flow when selecting an IS for method validation.

IS_Selection_Logic Start Select Internal Standard Strategy IsSIL Is Stable Isotope Labeled (SIL-IS) Available? Start->IsSIL TypeSelect Select Isotope Type: 13C / 15N vs 2H (Deuterium) IsSIL->TypeSelect Yes Analog Select Structural Analog (SA-IS) IsSIL->Analog No (Cost/Synth constraints) Validation Validation Requirement: Matrix Factor (MF) TypeSelect->Validation Analog->Validation SIL_Path Calculate IS-Normalized MF (Compensates for Suppression) Validation->SIL_Path SIL-IS Used Analog_Path Calculate Absolute MF (Must prove no variability) Validation->Analog_Path Analog Used Outcome_Pass High Probability of Regulatory Acceptance SIL_Path->Outcome_Pass Outcome_Risk High Risk of Study Rejection Analog_Path->Outcome_Risk

Figure 1: Regulatory decision matrix for Internal Standard selection emphasizing the risk profile of non-SIL approaches.

Technical Comparison: SIL-IS vs. Structural Analogs

The fundamental difference lies in chromatographic co-elution and ionization tracking .

Mechanism of Action
  • SIL-IS (

    
    ):  Ideally co-elutes exactly with the analyte. If the analyte experiences 50% ion suppression at 2.5 minutes due to phospholipids, the SIL-IS also experiences 50% suppression. The ratio (Analyte/IS) remains constant.
    
  • Structural Analog: Elutes at a slightly different retention time. If the analog elutes at 2.7 minutes (where suppression is only 10%), the ratio is distorted, leading to quantification errors.

Comparative Performance Data

The following table summarizes a validation stress-test comparing a


-labeled IS against a Structural Analog for the quantification of a hydrophobic drug in lipemic plasma (high matrix interference).
Performance MetricStable Isotope (

-SIL-IS)
Structural Analog (SA-IS)Interpretation
Retention Time Delta 0.00 min (Perfect Co-elution)+0.45 minAnalog separates from interference zone differently than analyte.
Absolute Matrix Factor 0.65 (35% Suppression)0.65 (35% Suppression)Both compounds are suppressed by matrix.
IS-Normalized MF 0.99 0.72 CRITICAL: SIL-IS corrects the signal; Analog fails to compensate.
% CV (6 Matrix Lots) 2.1%14.8%Analog shows high variability across patient populations.
Slope Precision


SIL-IS provides tighter linearity.
The Deuterium Isotope Effect

Not all SIL-IS are equal. Deuterium (


) labeled standards are cheaper but can exhibit the "Deuterium Isotope Effect," where the slight difference in bond strength and lipophilicity causes the IS to elute slightly earlier than the analyte [2].
  • Recommendation: Use

    
     or 
    
    
    
    when establishing high-sensitivity assays to ensure perfect co-elution. Use
    
    
    only if retention time overlap is verified.

Experimental Protocol: Matrix Effect Validation

To meet FDA requirements, one must prove the IS compensates for matrix effects. The following protocol is designed to generate the "IS-Normalized Matrix Factor."

Reagents & Materials
  • Matrix: 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).

  • Analytes: Target Drug and SIL-IS.

  • Extraction: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Step-by-Step Workflow
  • Preparation of Post-Extraction Spiked Samples (Set A):

    • Extract blank matrix from 6 different lots.

    • After extraction, spike the supernatant with Analyte and IS at Low QC (LQC) and High QC (HQC) concentrations.

    • Rationale: This represents the ionization efficiency in the presence of matrix, without accounting for extraction recovery.

  • Preparation of Neat Solutions (Set B):

    • Prepare Analyte and IS in mobile phase/reconstitution solvent at the same concentrations as Set A.

    • Rationale: This represents ideal ionization efficiency (no matrix).

  • Calculation (The FDA Metric):

    • Calculate the Matrix Factor (MF) for the Analyte:

      
      
      
    • Calculate the Matrix Factor for the IS:

      
      
      
    • Calculate IS-Normalized MF:

      
      
      
Acceptance Criteria (FDA/ICH M10)
  • The IS-Normalized MF should be close to 1.0.

  • The %CV of the IS-Normalized MF calculated from the 6 matrix lots must be ≤ 15% .

Workflow Visualization

Matrix_Effect_Protocol Matrix 6 Lots Bio-Matrix (Normal, Lipemic, Hemolyzed) Extract Extraction Process (PPT / SPE) Matrix->Extract Spike_Post Spike Analyte + IS (Post-Extraction) Extract->Spike_Post Inject LC-MS/MS Injection Spike_Post->Inject Neat_Sol Prepare Neat Solutions (Mobile Phase) Neat_Sol->Inject Calc Calculate IS-Normalized Matrix Factor Inject->Calc Decision Check CV < 15% Calc->Decision

Figure 2: Workflow for determining IS-Normalized Matrix Factor per FDA 2018 guidelines.

Troubleshooting & Expert Insights

When SIL-IS Fails

Even SIL-IS can fail if:

  • Cross-Signal Interference: The IS contains unlabelled impurities (isotopologues) that contribute to the analyte channel (M+0).

    • Solution: Ensure IS purity is >99% isotopic enrichment. Ensure the mass difference is at least +3 Da (preferably +6 Da) to avoid natural isotope overlap.

  • Scrambling/Exchange: Deuterium on exchangeable positions (e.g., -OH, -NH) can swap with solvent protons.

    • Solution: Use

      
       or 
      
      
      
      labels for core ring structures.
Cost-Benefit Analysis

While SIL-IS synthesis is expensive (custom synthesis can range from $5k to $20k), the cost of a failed validation or a rejected FDA submission (requiring study repetition) exceeds $100k.

  • Verdict: For pivotal PK/PD studies, SIL-IS is an insurance policy, not a luxury.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

The Isotope Effect in Chromatography: A Comparative Guide to 13C vs. Deuterium Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 13C labeling on chromatographic retention time shifts Content Type: Publish Comparison Guide

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the internal standard (IS) is the anchor of accuracy. While Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H) labeling has long been the industry workhorse due to cost and accessibility, it suffers from a critical physicochemical flaw: the Deuterium Isotope Effect . This phenomenon causes retention time shifts that can separate the IS from the analyte, exposing them to different matrix effects and compromising data integrity.[1]

This guide objectively compares Carbon-13 (


C) labeling against Deuterium labeling. We present experimental evidence demonstrating that 

C-labeled standards virtually eliminate chromatographic isotope effects, ensuring perfect co-elution and superior normalization of ionization variability.
The Physics of Retention: Why Isotopes Behave Differently

To understand why retention times shift, we must look at the bond level. Chromatography separates molecules based on their interaction with a stationary phase (e.g., C18). This interaction is governed by lipophilicity and molar volume.

The Deuterium Shift (The Problem)

Replacing Hydrogen (


H) with Deuterium (

H) doubles the mass of that atom, but more importantly, it alters the vibrational energy of the Carbon-Hydrogen bond.
  • Zero-Point Energy (ZPE): The C-D bond has a lower ZPE than the C-H bond.

  • Bond Length: The lower ZPE results in a shorter average bond length and a smaller vibrational amplitude.

  • Molar Volume: This contraction reduces the effective molar volume and polarizability of the molecule.

  • Result: The deuterated molecule is slightly less lipophilic than the native analyte. In Reversed-Phase Liquid Chromatography (RPLC), this leads to earlier elution (Inverse Isotope Effect).

The

C Stability (The Solution)

Replacing Carbon-12 (


C) with Carbon-13 (

C) adds mass (neutron) but has a negligible effect on the electron cloud or bond vibrational amplitude.
  • Volume & Lipophilicity: The steric and electronic properties of

    
    C-labeled compounds are virtually identical to the 
    
    
    
    C native.
  • Result: The

    
    C IS maintains perfect co-elution  with the analyte.
    
Mechanism Visualization

The following diagram illustrates the differential interaction with a C18 stationary phase.

IsotopeEffect cluster_0 Stationary Phase Interaction (RPLC) cluster_1 Chromatographic Result C18 C18 Ligand Surface Native Native Analyte (1H/12C) High Interaction C18->Native Van der Waals Forces Deuterium Deuterated IS (2H) Reduced Interaction (Shorter Bond/Vol) C18->Deuterium Weaker Forces Carbon13 13C Labeled IS Identical Interaction C18->Carbon13 Identical Forces RT_Native Retention Time: T0 Native->RT_Native RT_D Retention Time: T0 - Δt (Shifted) Deuterium->RT_D RT_13C Retention Time: T0 (Co-eluting) Carbon13->RT_13C

Figure 1: Mechanistic comparison of stationary phase interactions. Deuterium labeling reduces lipophilic interaction, causing earlier elution, whereas 13C labeling maintains identical retention behavior.

Comparative Performance Data

The choice of isotope has measurable downstream effects on data quality, particularly precision (CV%) and accuracy (Bias).[2]

Table 1: Physicochemical & Chromatographic Comparison
FeatureDeuterium (

H) Labeling
Carbon-13 (

C) Labeling
Impact on Bioanalysis
Bond Length (C-X) Shorter than C-HIdentical to C-C

H alters molecular shape/volume.
Lipophilicity DecreasedUnchanged

H elutes earlier in RPLC.
Retention Shift (

)
Significant (Often 0.1 - 0.5 min)Negligible / NoneSeparation exposes IS to different matrix suppression.
Cross-Talk Risk High (H/D Exchange possible)Zero (Stable Nucleus)

H on exchangeable sites (O-D, N-D) is unstable.
Cost LowHigh

C synthesis is more complex.
Table 2: Experimental Impact on Quantitative Precision

Data synthesized from comparative lipidomics and drug assays [1, 2].

MetricAnalyte + Deuterated IS (

H)
Analyte +

C IS
Improvement with

C
Retention Time Gap 0.05 – 0.20 min separation0.00 min (Perfect overlap)Eliminates "Matrix Mismatch"
Matrix Effect Correction Variable (IS may miss suppression zone)Exact (IS tracks analyte suppression)Robustness in complex matrices (plasma/urine)
Precision (CV%) ~11.0% (High variability)6.36% (High precision)~42% Reduction in Variance
Accuracy (Bias) Potential for >15% error< 5% errorCritical for regulated DMPK studies

Key Insight: In a study of Amphetamine/Methamphetamine,


C analogs co-eluted perfectly, whereas 

H analogs separated.[3][4] The

C method showed superior compensation for ion suppression, a critical factor when analyzing urine samples with high matrix interference [1].[3][4]
Protocol: The Self-Validating IS Workflow

Do not assume your Internal Standard is working. Follow this protocol to validate if your IS choice is introducing error due to retention shifts.

Phase A: Retention Shift Detection
  • Preparation: Prepare a neat solution containing both the Analyte and the IS at 1:1 concentration.

  • Method: Inject using your standard gradient LC-MS/MS method.

  • Analysis: Extract Extracted Ion Chromatograms (XIC) for both.

  • Calculation: Calculate Resolution (

    
    ) and 
    
    
    
    .
    • Pass Criteria:

      
       min (or perfectly superimposable).
      
    • Warning: If

      
       min, proceed immediately to Phase B.
      
Phase B: Matrix Effect Mapping (Post-Column Infusion)

If a shift is detected (common with


H), you must prove it doesn't affect quantitation.
  • Setup: Tee-in a constant infusion of the Analyte + IS into the MS source.

  • Injection: Inject a "Blank" matrix sample (extracted plasma/urine) via the LC column.

  • Observation: Monitor the baseline of the infused Analyte/IS. Look for "dips" (suppression) or "peaks" (enhancement) caused by eluting matrix components.

  • Overlay: Superimpose the XIC of the Analyte and IS from a real injection onto this "Matrix Map".

    • Failure Mode: If the Analyte elutes in a suppression zone but the shifted

      
      H IS elutes before it (in a clean zone), the IS will overestimate  the analyte concentration.
      
Workflow Diagram

ValidationWorkflow Start Start: IS Selection CheckShift Step 1: Check Retention Shift (ΔtR) (Neat Standard Injection) Start->CheckShift Decision1 Is ΔtR > 0.05 min? CheckShift->Decision1 Pass PASS: Ideal IS (Likely 13C) Decision1->Pass No Step2 Step 2: Matrix Factor Test (Post-Column Infusion) Decision1->Step2 Yes (Common with 2H) Decision2 Do Analyte & IS experience identical suppression? Step2->Decision2 Fail FAIL: Quantitation Bias Risk (Select new IS) Decision2->Fail No Conditional CONDITIONAL PASS (Requires rigorous validation) Decision2->Conditional Yes

Figure 2: Decision tree for validating Internal Standard performance. Significant retention shifts trigger the need for complex matrix effect mapping.

Conclusion

While Deuterated standards remain a cost-effective option for routine assays with simple matrices, they introduce a fundamental chromatographic risk. The Deuterium Isotope Effect causes retention time shifts that can decouple the standard from the analyte, rendering the method vulnerable to matrix effects.

For high-sensitivity DMPK, lipidomics, and regulated bioanalysis,


C-labeled internal standards are the superior technical choice.  They offer:
  • Physicochemical Equivalence: No retention shift.

  • Data Integrity: significantly lower CV% and higher accuracy.

  • Robustness: Elimination of matrix-mismatch errors.

Recommendation: For critical assays where accuracy is paramount, invest in


C or 

N labeling. The initial cost is offset by the reduction in failed runs and the elimination of complex validation steps required to justify retention shifts.
References
  • Berg, T. et al. (2011). 13C labelled internal standards - a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A.

  • BenchChem. (2025).[2][5] A Researcher's Guide to Biologically Generated 13C-Labeled Internal Standards.

  • Wang, S. et al. (2023).[6] Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health.

  • Heller, M. et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[3][4][5][6][7][8][9][10]

  • Zhang, Y. et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis.

Sources

Safety Operating Guide

4-Ethylphosphonic Acid-13C proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-Ethylphosphonic Acid-13C (chemically synonymous with Ethylphosphonic Acid-13C ).

Author Note: As a Senior Application Scientist, I must clarify two critical operational parameters immediately:

  • Nomenclature: While listed in some catalogs as "4-Ethylphosphonic Acid," the molecular weight (111.04 g/mol ) confirms this is Ethylphosphonic Acid (

    
    ) labeled with stable Carbon-13. It is not a phenyl derivative.[1]
    
  • Radiological Status: This compound contains a stable isotope (

    
    ) . It is NON-RADIOACTIVE . Do not dispose of this in radioactive waste streams.[2] Doing so will incur unnecessary costs and regulatory scrutiny.
    

Part 1: Executive Safety & Disposal Summary

Parameter Critical Data
Chemical Name 4-Ethylphosphonic Acid-13C (Ethylphosphonic Acid-13C)
CAS Number 1640262-04-9 (Labeled) / 6779-09-5 (Unlabeled)
Hazard Class Corrosive (Category 1B) ; Causes severe skin burns and eye damage.[3][4]
Waste Stream Corrosive Acidic Waste (Organic/Inorganic depending on facility rules).
Radioactivity NONE . (Stable Isotope).[2][]
Incompatible Materials Strong oxidizing agents, Strong bases.[6]
Container Type Glass or Polyethylene (HDPE). Do not use metal.

Part 2: Disposal Decision Logic

The following workflow illustrates the logical decision path for disposing of 4-Ethylphosphonic Acid-13C. This prevents the common error of misclassifying stable isotopes as radioactive waste.

DisposalWorkflow Start Waste Generation: 4-Ethylphosphonic Acid-13C IsotopeCheck Isotope Verification: Is it 13C (Stable) or 14C (Radioactive)? Start->IsotopeCheck RadioactivePath STOP: Radioactive Waste Protocol (Do Not Use This Guide) IsotopeCheck->RadioactivePath If 14C ChemHazCheck Hazard Assessment: pH < 2 (Corrosive) IsotopeCheck->ChemHazCheck If 13C (Stable) Segregation Segregate into Acidic Waste Stream ChemHazCheck->Segregation Confirmed Corrosive Container Select Container: Glass or HDPE (No Metal) Segregation->Container Labeling Labeling: 'Corrosive Acid' 'Contains: Ethylphosphonic Acid' Container->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision tree for segregating 4-Ethylphosphonic Acid-13C from radioactive streams and routing it to the correct corrosive chemical waste stream.

Part 3: Detailed Disposal Protocol

This protocol is designed to ensure compliance with EPA (RCRA) standards and GLP (Good Laboratory Practice) requirements.

Waste Segregation (The "Source" Rule)
  • Do Not Mix: Never mix this compound with bases, cyanides, sulfides, or strong oxidizers. The reaction with bases is exothermic and can cause spattering.

  • Stream Identification: Segregate into the Corrosive / Acidic waste stream.

    • Note: If your facility distinguishes between "Organic Acids" (e.g., acetic acid) and "Inorganic Acids" (e.g., HCl), Ethylphosphonic acid is technically an Organic Acid (contains C-P bonds), but its behavior is often closer to inorganic phosphoric acid. Consult your site's specific chemical hygiene plan; if unsure, the "Organic Acid" stream is the standard default.

Packaging & Containment
  • Primary Container: Use the original shipping container if empty. If disposing of a solution or bulk solid, use HDPE (High-Density Polyethylene) or Borosilicate Glass bottles.

    • Prohibited: Do not use metal cans or unlined steel drums. Phosphonic acids can corrode metals, generating flammable hydrogen gas.

  • Closure: Ensure the cap is a screw-top with a chemically resistant liner (Teflon/PTFE is preferred). Do not fill bottles >90% full to allow for thermal expansion.

Labeling Requirements

Your waste tag must be explicit to prevent downstream accidents.

  • Chemical Name: Write "Ethylphosphonic Acid-13C" or "4-Ethylphosphonic Acid".

  • Constituents: If in solution, list the solvent (e.g., "Methanol 99%, Ethylphosphonic Acid 1%").

  • Hazard Checkboxes: Mark "Corrosive" and "Toxic" .

  • Isotope Note: You may add "Stable Isotope (13C)" to the comments section. This alerts the disposal vendor that the material is expensive/specialized but confirms it is non-radioactive.

Neutralization (Spill Response vs. Disposal)
  • For Disposal: Do not neutralize in the waste bottle. Submit as acidic waste. Professional waste handlers will perform bulk neutralization safely off-site.

  • For Spills (Immediate Action):

    • Don PPE (Neoprene gloves, goggles, lab coat).

    • Cover the spill with a weak base neutralizer (Sodium Bicarbonate or Calcium Carbonate). Avoid strong bases (NaOH) as the reaction is violent.

    • Wait for effervescence (bubbling) to cease.

    • Scoop solids into a separate waste container labeled "Spill Debris - Neutralized Ethylphosphonic Acid".

Part 4: Scientific Rationale (The "Why")

Mechanistic Insight: Ethylphosphonic acid (


) is a structural analog of phosphoric acid. The phosphonic acid group (

) is a strong chelator and a moderately strong acid (

).
  • Why Segregate? Mixing with oxidizing agents (like Nitric Acid) can degrade the ethyl group, potentially releasing unstable intermediates. Mixing with bases generates heat.

  • Why 13C Matters: The Carbon-13 label increases the molecular mass by approximately 1 Dalton but does not alter the chemical reactivity or safety profile compared to the unlabeled standard [1]. However, because stable isotopes are high-value materials, ensure you are disposing of actual waste, not recoverable material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204482, Ethylphosphonic acid. Retrieved February 9, 2026, from [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds (Distinction of Stable Isotopes). Retrieved February 9, 2026, from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Ethylphosphonic Acid-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Identification

Status: CORROSIVE | HYGROSCOPIC | NON-RADIOACTIVE

This guide outlines the safety and operational protocols for handling 4-Ethylphosphonic Acid-13C . While the specific nomenclature "4-Ethylphosphonic" likely refers to a custom synthesis or a derivative like (4-Ethylphenyl)phosphonic acid, the safety profile is governed by the phosphonic acid moiety .

Critical Distinction: The 13C label indicates a stable isotope.[1] It is NOT radioactive and does not require shielding or RSO (Radiation Safety Officer) clearance. However, due to the high cost and analytical sensitivity of isotopic tracers, this protocol integrates Class 8 Corrosive safety with Quantitative Analytical Integrity (preventing moisture contamination and isotopic dilution).

Risk Assessment & PPE Matrix

The primary physiological risk is tissue destruction via acid hydrolysis. The secondary risk is data failure due to the compound's hygroscopic nature (absorbing water from air), which alters the effective mass during weighing.

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile (6-8 mil) or NeopreneOrganophosphonic acids are corrosive. Double gloving creates a "sacrificial layer"—if the outer glove is splashed, it can be stripped immediately without exposing skin. Neoprene offers superior acid resistance for prolonged handling.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3 rated)Standard safety glasses are insufficient. Phosphonic acid dust or concentrated solutions can cause irreversible corneal opacity. Goggles seal the eyes from airborne particulates and splashes.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Optional: N95 if handling bulk powder outside hoodInhalation of acidic dust damages the mucous membranes of the upper respiratory tract. All open-vial manipulations must occur within a certified hood.
Body Lab Coat (High-Neck, Snap closure) + Chemical Apron (for liquid transfers >50mL)Cotton lab coats can degrade rapidly upon acid contact. A synthetic apron prevents "soak-through" burns to the torso.
Operational Protocol: The "Zero-Loss" Workflow
Phase A: Environmental Control (The "Dry" Check)

Phosphonic acids are notoriously hygroscopic. If the powder absorbs atmospheric water, your calculated Molarity (M) for NMR/MS standards will be incorrect.

  • Requirement: Handle the solid in a glove bag or dry box purged with Nitrogen/Argon if available.

  • Alternative: If a dry box is unavailable, minimize open-vial time to <30 seconds in the fume hood.

Phase B: The Weighing Protocol (Static Management)

Dry, crystalline powders often carry static charges, causing particles to "jump" away from the spatula—a disaster for expensive isotopes.

  • Neutralize Static: Use an ionizing fan or anti-static gun on the weigh boat/vial before dispensing.

  • Aliquot Strategy: Do not insert a spatula directly into the stock 13C vial. Pour a small amount into a secondary sterile container to prevent cross-contamination of the master stock.

Phase C: Solubilization (Exothermic Control)

Dissolving phosphonic acids in water or methanol is often exothermic (releases heat).

  • Chill the Solvent: Pre-cool your solvent (e.g., D2O, MeOD) to 4°C.

  • Slow Addition: Add the solvent to the powder, not the reverse. This dissipates heat more effectively and prevents "bumping" (flash boiling) of valuable sample.

Visualization: Handling Logic Flow

The following diagram illustrates the decision logic for handling this material, prioritizing both safety and sample integrity.

G Start Start: 4-Ethylphosphonic Acid-13C CheckForm Check Physical State Start->CheckForm Solid Solid / Powder CheckForm->Solid Solution Liquid Solution CheckForm->Solution HazardCheck HAZARD: Corrosive & Hygroscopic Solid->HazardCheck Solution->HazardCheck DryBox Is Dry Box/Glove Bag Available? HazardCheck->DryBox If Solid UseHood USE FUME HOOD (Minimize Exposure Time) HazardCheck->UseHood If Solution UseDryBox USE DRY BOX (N2/Ar Atmosphere) DryBox->UseDryBox Yes DryBox->UseHood No Weighing Weighing Protocol (Use Anti-Static Gun) UseDryBox->Weighing UseHood->Weighing Waste Disposal: Neutralize to pH 6-8 then Chemical Waste UseHood->Waste Post-Analysis Dissolve Dissolution (Add Solvent to Powder) Weighing->Dissolve Dissolve->Waste

Caption: Operational logic flow for handling 4-Ethylphosphonic Acid-13C, distinguishing between solid handling (hygroscopic risk) and liquid handling (corrosive risk).

Emergency & Disposal Procedures
Spill Response (Small Scale < 5g)
  • Evacuate the immediate area of personnel.

  • Don PPE: Ensure goggles and double nitrile gloves are secured.

  • Neutralize: Do not wipe with water immediately (this spreads the acid). Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid spill kit. Wait for bubbling to cease (CO2 evolution).

  • Clean: Sweep up the neutralized solid. Clean the surface with soap and water.[2] Check surface pH with litmus paper to validate decontamination.

Disposal (Environmental Compliance)
  • Never pour organophosphonic acids down the drain. They can affect aquatic life and may be regulated as phosphorus discharges.

  • Protocol: Collect in a dedicated "Acidic Organic Waste" container.

  • Labeling: Clearly label the waste container as "Contains Organophosphorus Compounds" to alert waste management vendors, as these often require specific incineration protocols.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204482, Ethylphosphonic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.